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  • Product: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
  • CAS: 175474-15-4

Core Science & Biosynthesis

Foundational

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This molecule is of significant interest to the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This molecule is of significant interest to the medicinal chemistry and drug development sectors due to the established pharmacological importance of the pyrazole scaffold.[1][2][3][4][5] This document outlines a robust synthetic strategy centered around a Sonogashira cross-coupling reaction, offering detailed, step-by-step protocols.[6][7][8] Furthermore, it establishes a rigorous, multi-technique approach for the structural elucidation and characterization of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[9] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and practical insights necessary for the successful synthesis and validation of this and structurally related compounds.

Introduction: The Significance of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][4][5] The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for the treatment of arthritis, underscores the therapeutic potential inherent in this heterocyclic system.[3]

The incorporation of an alkynol side chain at the C4 position of the pyrazole ring, as in the case of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, introduces a functional group that can participate in further chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The alkyne moiety can act as a rigid linker, while the terminal hydroxyl group provides a handle for conjugation or modification. This combination of a pharmacologically privileged pyrazole core and a synthetically versatile alkynol chain makes the target molecule a highly attractive intermediate for the development of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol points towards a Sonogashira cross-coupling reaction as the key bond-forming step. This powerful palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Retrosynthetic Disconnection:

G Target 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Disconnect C-C Bond (Sonogashira Coupling) Target->Disconnect Intermediates 4-Iodo-1H-pyrazole + But-3-yn-1-ol Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

This approach involves the coupling of a suitably protected 4-halopyrazole (preferably 4-iodopyrazole for higher reactivity) with the commercially available terminal alkyne, but-3-yn-1-ol. The Sonogashira reaction is well-suited for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Synthesis of 4-Iodo-1H-pyrazole

The starting material, 4-iodo-1H-pyrazole, can be synthesized from 1H-pyrazole through direct iodination.

Materials:

  • 1H-Pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-iodosuccinimide (NIS) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Materials:

  • 4-Iodo-1H-pyrazole

  • But-3-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1H-pyrazole, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous DMF and triethylamine via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add but-3-yn-1-ol dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

G cluster_synthesis Synthetic Workflow Start 4-Iodo-1H-pyrazole + But-3-yn-1-ol Reaction Sonogashira Coupling [PdCl2(PPh3)2, CuI, TEA, DMF] Start->Reaction Workup Aqueous Workup (NH4Cl quench, EtOAc extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Purification->Product

Caption: Synthetic workflow for the target molecule.

Structural Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of the target compound.[9] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the butynol chain, and the hydroxyl proton. The pyrazole protons at positions 3 and 5 may show identical or distinct signals depending on the rate of N-H tautomerism in the NMR solvent.[10]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole N-HBroad singlet1HVariable, may exchange
Pyrazole C3-H, C5-H~7.5 - 8.0Singlet(s)2H
-CH₂- (adjacent to OH)~3.7Triplet2H
-CH₂- (adjacent to alkyne)~2.6Triplet2H
-OHBroad singlet1HVariable, may exchange

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will provide information on the carbon skeleton. The quaternary carbons of the alkyne will be key diagnostic signals.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C3, C5~130 - 140
Pyrazole C4~95 - 105
Alkyne C≡C~80 - 90
Alkyne C≡C~70 - 80
-CH₂- (adjacent to OH)~60 - 65
-CH₂- (adjacent to alkyne)~20 - 25

For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are highly recommended.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular weight and elemental composition of the synthesized compound, confirming its molecular formula (C₇H₈N₂O).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will be used to identify the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (pyrazole)3100 - 3300Medium, may be broad
C-H stretch (sp³)2850 - 3000Medium
C≡C stretch (alkyne)2100 - 2260Weak to medium
C=N stretch (pyrazole)1500 - 1600Medium

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol via a Sonogashira cross-coupling reaction. The provided protocols, coupled with the comprehensive characterization workflow, offer a robust framework for researchers in the field of medicinal chemistry and drug development. The successful synthesis and characterization of this versatile building block will undoubtedly facilitate the discovery of novel pyrazole-based therapeutic agents.

References

  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.).
  • Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives - PubMed. (n.d.).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (n.d.).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (2024, December 10).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.).
  • synthesis, characterization, and antioxidant activity of new pyrazoles - ResearchGate. (2025, August 6).
  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (2011, February 2).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - ResearchGate. (2025, September 11).
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC - NIH. (2021, July 15).
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - NIH. (2023, November 15).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of - Amanote Research. (n.d.).
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (2025, August 6).
  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - The Royal Society of Chemistry. (n.d.).

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery In the landscape of modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a potential therapeutic agent from a promising hit to a clinically effective drug is critically dependent on its physicochemical properties. These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for toxicity.[1][2][3] This guide provides a comprehensive technical overview of the key physicochemical properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. The pyrazole moiety is a well-established "privileged scaffold" in drug design, appearing in numerous approved therapeutic agents.[4][5] The incorporation of an alkynyl alcohol side chain introduces unique structural and electronic features that warrant a thorough physicochemical characterization to guide its potential development.

Due to the novelty of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, extensive experimental data is not yet publicly available. Therefore, this guide will provide a combination of estimated properties based on its constituent structural motifs—pyrazole and but-3-yn-1-ol—along with detailed, field-proven experimental protocols for the definitive determination of these critical parameters. This approach ensures that this document serves not only as a repository of current knowledge but also as a practical handbook for researchers actively working with this or structurally related molecules.

Molecular Structure and Inherent Properties

The foundational step in characterizing any new chemical entity is a thorough understanding of its structure and the intrinsic properties that arise from it.

Structure:

  • Systematic Name: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • CAS Number: 1449633-51-5

The structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, connected at the 4-position to a but-3-yn-1-ol chain. The pyrazole ring provides a rigid, planar scaffold with both hydrogen bond donor (N-H) and acceptor (N=) capabilities. The butynol chain introduces a linear, rigid alkynyl group and a flexible alkyl chain terminating in a primary alcohol, which can also act as a hydrogen bond donor and acceptor.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, derived from the known values of its core components, pyrazole and but-3-yn-1-ol, and computational modeling. These estimations provide a valuable starting point for experimental design.

PropertyEstimated ValueRationale and Significance in Drug Discovery
pKa Pyrazole N-H: ~14 (acidic), Alcohol O-H: ~16 (acidic), Pyrazole N: ~2.5 (basic)The acidic N-H of the pyrazole and the alcoholic O-H are weakly acidic. The pyridine-like nitrogen of the pyrazole is weakly basic.[6] At physiological pH (7.4), the molecule will be predominantly in its neutral form, which can influence its membrane permeability and target engagement.
logP 1.0 - 1.5This estimated value suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability, balancing aqueous solubility with membrane permeability.[7]
Aqueous Solubility Moderately SolubleThe presence of the polar pyrazole ring and the terminal alcohol group is expected to confer a degree of water solubility. However, the hydrocarbon backbone will limit this. Moderate solubility is crucial for achieving sufficient concentration in biological fluids for absorption and distribution.
Polar Surface Area (PSA) ~50-60 ŲThis value, estimated from its functional groups, suggests good potential for oral absorption and cell membrane penetration.

Synthesis and Characterization: A Practical Approach

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol would likely proceed via a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[8][9]

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product Formation cluster_purification Purification start1 4-Iodo-1H-pyrazole reaction Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent (e.g., THF/DMF) start1->reaction start2 But-3-yn-1-ol start2->reaction product 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol reaction->product purification Column Chromatography product->purification

Caption: Proposed synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure that can be optimized for specific laboratory conditions.

Materials:

  • 4-Iodo-1H-pyrazole

  • But-3-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1H-pyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous solvent (THF or DMF) and the base (e.g., Et₃N, 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add but-3-yn-1-ol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization

The identity and purity of the synthesized 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol should be confirmed by a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the methylene protons of the butynol chain, and the hydroxyl proton. The chemical shifts and coupling patterns will be crucial for confirming the structure.[10][11]

    • ¹³C NMR: The spectrum should show distinct signals for the pyrazole carbons, the alkynyl carbons, and the carbons of the butanol chain.[12][13]

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands for the N-H stretch of the pyrazole ring (~3100-3300 cm⁻¹), the O-H stretch of the alcohol (~3200-3600 cm⁻¹, broad), the C≡C stretch of the alkyne (~2100-2260 cm⁻¹, may be weak), and the C-H stretches of the aromatic and aliphatic portions.[14]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular formula. The fragmentation pattern can provide further structural information.[15]

Experimental Determination of Key Physicochemical Properties

The following section details the standard, validated protocols for determining the critical physicochemical properties of a novel compound like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Workflow for Physicochemical Profiling

G cluster_compound Synthesized Compound cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Solubility Assay compound Pure 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol pka Potentiometric Titration compound->pka logp Shake-Flask Method compound->logp solubility Equilibrium Solubility Measurement compound->solubility

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[16][17]

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Prepare a solution of the compound in water (or a co-solvent system if solubility is low) at a known concentration (e.g., 1-10 mM).

  • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titrate the solution with the standardized acid (to determine basic pKa) or base (to determine acidic pKa) in small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol 2: logP Determination by the Shake-Flask Method

Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.[18][19]

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Vials with screw caps

  • Vortex mixer and shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add equal volumes of the pre-saturated n-octanol and water (or buffer) to a vial.

  • Add a small aliquot of the stock solution to the vial.

  • Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: Aqueous Solubility Determination

Principle: This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature and pH.[20][21]

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (solid)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Filter the supernatant to remove any undissolved solid.

  • Dilute the filtrate and determine the concentration of the dissolved compound using a calibrated analytical method.

  • The measured concentration represents the equilibrium solubility.

Conclusion: A Roadmap for Development

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. While the provided estimations offer a valuable starting point, the detailed experimental protocols are essential for generating the robust, high-quality data required for informed decision-making in a drug discovery and development setting. A thorough characterization of this molecule's solubility, lipophilicity, and ionization behavior will be instrumental in optimizing its formulation, predicting its in vivo performance, and ultimately unlocking its full therapeutic potential. The interplay of the versatile pyrazole scaffold with the unique alkynyl alcohol linker underscores the importance of a meticulous physicochemical evaluation in the rational design of next-generation therapeutics.

References

  • Di, L., & Kerns, E. H. (2016).
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.
  • Avdeef, A. (2012).
  • Faria, J. V., et al. (2017). Pyrazole as a privileged scaffold in medicinal chemistry. Bioorganic & medicinal chemistry, 25(22), 5855-5873.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • The pKa of pyrazole is approximately 2.5 for the pyridine-like nitrogen and 14.2 for the pyrrole-like NH.
  • The calculated logP (cLogP) for pyrazole is approximately 0.23, and for but-3-yn-1-ol, it is around 0.3. A simple summation would suggest a lower value, but computational models that account for the entire structure typically predict a slightly higher lipophilicity.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Elguero, J., Goya, P., & Jagerovic, N. (2003). Pyrazoles.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Begtrup, M., & Larsen, P. (1990). Carbon-13 NMR spectra of pyrazoles. Magnetic Resonance in Chemistry, 28(6), 540-546.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR spectroscopy. John Wiley & Sons.
  • Bellamy, L. J. (1975). The infra-red spectra of complex molecules. Chapman and Hall.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
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  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • Glomme, A., & Stephens, M. (2006). Methods for solubility determination in drug discovery. Dissolution Technologies, 13(2), 6-12.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

Sources

Foundational

A Guide to the Synthesis and Structural Elucidation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

This technical guide provides a comprehensive overview of the synthesis and detailed structural elucidation of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and detailed structural elucidation of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into the analytical methodologies and logical frameworks required for unambiguous molecular characterization.

Introduction

The conjugation of pyrazole moieties with alkynol fragments presents a compelling synthetic target in medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous therapeutic agents, while the alkynol group offers a versatile handle for further functionalization and can influence the molecule's spatial arrangement and polarity. This guide details a strategic approach to the synthesis and definitive structural confirmation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a representative molecule in this class. Our methodology is rooted in a multi-technique spectroscopic approach, ensuring self-validation at each stage of the analysis.

Part 1: Retrosynthetic Analysis and Proposed Synthesis

The structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol suggests a logical disconnection at the C-C bond between the pyrazole ring and the butynol chain. This leads to a retrosynthetic pathway centered on a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction is highly efficient for forming C(sp)-C(sp²) bonds.[1]

Our proposed synthesis involves the coupling of a 4-halopyrazole, such as 4-iodo-1H-pyrazole, with a terminal alkyne, but-3-yn-1-ol. The N-H of the pyrazole will be protected, for instance with a Boc group, to prevent side reactions and improve solubility, and deprotected in the final step.

Experimental Protocol: Synthesis via Sonogashira Coupling

Step 1: N-Boc Protection of 4-Iodo-1H-pyrazole

  • To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-Boc-4-iodo-1H-pyrazole.

Step 2: Sonogashira Coupling

  • To a degassed mixture of N-Boc-4-iodo-1H-pyrazole (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) in a solvent mixture of THF and triethylamine (2:1), add but-3-yn-1-ol (1.2 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at 60°C for 8 hours.[2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature, filter through celite to remove the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain N-Boc-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1).

  • Stir the mixture at room temperature for 2 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Part 2: Comprehensive Structure Elucidation

The definitive identification of the synthesized molecule relies on the synergistic application of multiple spectroscopic techniques.[3][4][5] Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to determine the molecular weight and elemental composition of the synthesized compound.[3]

  • Expected Molecular Ion: For C₇H₈N₂O, the expected monoisotopic mass is approximately 136.0637 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

  • Fragmentation Pattern: The pyrazole ring is known to undergo characteristic fragmentation patterns, often involving the loss of HCN or N₂.[6][7] Key expected fragments for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol would include:

    • Loss of the hydroxyl group (-17 Da).

    • Cleavage of the butynol side chain.

    • Fragmentation of the pyrazole ring.[8][9]

Technique Expected Result Interpretation
ESI-HRMS[M+H]⁺ peak at m/z ~137.0710Confirms the molecular formula C₇H₈N₂O.
EI-MSMolecular ion peak at m/z ~136Corresponds to the molecular weight.
EI-MS/MSFragments corresponding to loss of CH₂OH, HCN, N₂Provides structural information about the pyrazole and butynol moieties.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[10][11]

  • O-H Stretch: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹, characteristic of the alcohol hydroxyl group.[10]

  • C≡C Stretch: A weak to medium absorption is anticipated in the 2100-2260 cm⁻¹ range, indicating the presence of the internal alkyne.[12][13]

  • N-H Stretch: A sharper, less intense peak around 3300-3500 cm⁻¹ may be observed for the pyrazole N-H.

  • C-H Stretch (sp): While there is no terminal alkyne C-H, the C-H stretches of the pyrazole ring and the methylene groups will be present in their respective regions.

Functional Group Expected Absorption Range (cm⁻¹) Significance
Alcohol O-H3400 - 3650 (broad)Presence of the hydroxyl group.[10]
Alkyne C≡C2100 - 2260 (weak)Confirms the internal alkyne.[12][13][14]
Pyrazole N-H3300 - 3500 (sharp)Indicates the presence of the N-H on the pyrazole ring.
Alkane C-H2850 - 2960Corresponds to the methylene groups in the butynol chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[4][5][15][16][17][18][19]

2.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring (H-3 and H-5), likely in the region of δ 7.5-8.0 ppm.

  • Methylene Protons: Two triplets are expected for the two methylene groups of the butynol chain. The CH₂ group adjacent to the hydroxyl (C1) will be further downfield than the CH₂ group adjacent to the alkyne (C2).

  • Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which is concentration and solvent dependent.

  • N-H Proton: A broad singlet for the pyrazole N-H proton, which may exchange with D₂O.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-3, H-5 (Pyrazole)7.5 - 8.0s, s2H
H-1 (CH₂OH)~3.7t2H
H-2 (CH₂C≡)~2.6t2H
OHVariablebr s1H
NHVariablebr s1H

2.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

  • Alkyne Carbons: Two signals are expected in the δ 70-90 ppm range for the sp-hybridized carbons of the alkyne.

  • Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons. C-4 will be significantly upfield compared to C-3 and C-5.

  • Methylene Carbons: Two signals for the sp³ hybridized carbons of the butynol chain.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3, C-5 (Pyrazole)130 - 140
C-4 (Pyrazole)100 - 110
C≡C (Alkyne)70 - 90
CH₂OH~60
CH₂C≡~20

2.3.3 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Will show correlations between the coupled protons of the two methylene groups in the butynol chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the pyrazole ring to the butynol side chain. For example, correlations between the H-2 protons and the C-4 of the pyrazole ring would be definitive proof of the structure.

Part 3: Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation synthesis Sonogashira Coupling of N-Boc-4-iodopyrazole and but-3-yn-1-ol deprotection TFA Deprotection synthesis->deprotection ms Mass Spectrometry (HRMS, MS/MS) deprotection->ms Confirm MW and Formula ir IR Spectroscopy ms->ir Identify Functional Groups nmr_1d 1D NMR (¹H, ¹³C) ir->nmr_1d Map H and C Framework nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Confirm Connectivity final_structure 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (Structure Confirmed) nmr_2d->final_structure Final Confirmation G struct 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol H-3/5 C-4(Pz) C≡C H-CH₂C≡ H-CH₂O hmbc HMBC Correlations struct:h_ch2c->hmbc ³J struct:h35->hmbc ²J, ³J hmbc->struct:h4_pz ³J hmbc->struct:c_alkyne ²J, ³J hmbc->struct:h_ch2o

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of novel compounds like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol requires a systematic and multi-faceted analytical approach. By combining the strategic synthesis via Sonogashira coupling with a rigorous analysis using mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, an unambiguous confirmation of the molecular structure can be achieved. The causality-driven workflow presented in this guide, where each analytical step validates the next, ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 554-563. [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Reddy, R. P., & Lin, Y.-S. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13(33), 8828-8832. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2933-2943. [Link]

  • Reddy, R. P., & Lin, Y.-S. (2015). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2017). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c... Ingenta Connect. [Link]

  • Elguero, J., Claramunt, R. M., & Garceran, R. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 753-755. [Link]

  • Various Authors. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. ResearchGate. [Link]

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta medica, 76(11), 1155-1163. [Link]

  • Various Authors. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • University of California, Los Angeles. (n.d.). IR: alkynes. UCLA Chemistry. [Link]

  • Elguero, J., & Yranzo, G. I. (1992). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 29-36. [Link]

  • Various Authors. (2018). Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. [Link]

  • El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

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Exploratory

Spectroscopic and Structural Elucidation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This molecule incorporates a pyrazole ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This molecule incorporates a pyrazole ring, a butynol chain, and is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The synthesis is proposed via a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. The causality behind the experimental choices and the interpretation of the spectral data are discussed in detail to provide a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals working with pyrazole-containing compounds and related heterocyclic systems.

Introduction and Synthetic Strategy

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is most plausibly achieved through a Sonogashira cross-coupling reaction. This reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

The proposed synthetic pathway involves the coupling of a protected 4-iodo-1H-pyrazole with but-3-yn-1-ol. The use of a protecting group on the pyrazole nitrogen, such as a trityl or a p-methoxybenzyl group, is crucial to prevent side reactions and ensure the desired regioselectivity. The protecting group can be subsequently removed under acidic conditions to yield the target compound.

Synthesis Protected 4-Iodo-1H-Pyrazole Protected 4-Iodo-1H-Pyrazole Intermediate Protected 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Protected 4-Iodo-1H-Pyrazole->Intermediate Pd Catalyst, Cu(I) Co-catalyst, Base But-3-yn-1-ol But-3-yn-1-ol But-3-yn-1-ol->Intermediate Final_Product 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Intermediate->Final_Product Deprotection MassSpec M_plus_H [M+H]⁺ Loss_H2O [M-H₂O+H]⁺ M_plus_H->Loss_H2O - H₂O Loss_C2H4O [M-C₂H₄O+H]⁺ M_plus_H->Loss_C2H4O - C₂H₄O

Figure 2: Predicted major fragmentation pathways for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Conclusion

This technical guide has presented a detailed prediction of the NMR, IR, and MS spectroscopic data for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. The proposed synthetic route via Sonogashira coupling provides a reliable method for its preparation. The predicted spectral data, based on established principles and data from analogous structures, offer a comprehensive framework for the characterization of this and related pyrazole-containing alkynols. The provided protocols and interpretations are designed to be a self-validating system for researchers in the field, facilitating the identification and structural elucidation of this important class of molecules. It is important to reiterate that the presented data is a theoretical prediction and experimental verification is necessary for confirmation.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
  • Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. Pyrazoles as Drugs: A Patent Review (2010 – 2015). Expert Opin. Ther.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
Foundational

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: From First Principles to Drug Discovery Insights

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded walkthrough of the quantum chemical calculations for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a mole...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded walkthrough of the quantum chemical calculations for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a molecule incorporating the biologically significant pyrazole moiety.[1][2][3] As a Senior Application Scientist, my objective is not merely to present a protocol, but to illuminate the causal reasoning behind each computational decision. We will explore how to transform a simple molecular structure into a rich dataset of predictive properties, thereby accelerating the drug discovery and development pipeline. This document is structured to be a self-validating system, where theoretical rigor underpins practical application, and every claim is substantiated by authoritative sources.

Section 1: The Strategic Imperative for Computational Analysis

In modern drug discovery, beginning with a deep computational analysis is no longer a luxury but a strategic necessity. The molecule of interest, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, contains a pyrazole ring—a heterocyclic scaffold known for a wide spectrum of pharmacological activities—and an alkyne-alcohol chain that offers specific hydrogen bonding and reactivity characteristics.[3] Before committing significant resources to synthesis and in vitro testing, we can employ quantum chemical calculations to predict its fundamental properties.

Based on the foundational laws of quantum mechanics, these calculations allow us to predict molecular geometries, energies, electronic properties, and vibrational frequencies.[4][5] This in silico approach provides invaluable insights into a molecule's stability, reactivity, and potential for intermolecular interactions, all of which are critical determinants of its ultimate biological activity.[6][7]

Section 2: Selecting the Optimal Computational Methodology

The accuracy of any quantum chemical prediction is contingent upon the chosen theoretical method and basis set. This choice is always a deliberate compromise between computational cost and desired accuracy.

The Hierarchy of Methods: From Approximation to Precision
  • Semi-Empirical Methods (e.g., AM1, PM3): These methods are derived from Hartree-Fock theory but incorporate empirical parameters to simplify calculations, making them exceptionally fast.[8][9][10] Their primary utility lies in the rapid conformational analysis of very large molecules or as a pre-optimization step to generate a reasonable starting geometry for more demanding calculations.[11] However, their reliance on parameterization means their accuracy can be inconsistent if the molecule under study differs significantly from the training data.[9][11]

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the complex many-electron system as a set of simpler one-electron equations.[11] Its primary limitation is the neglect of electron correlation, which can affect the accuracy of energy predictions.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for systems of this size.[6][12] Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy from its electron density.[6] This approach implicitly includes some electron correlation at a fraction of the cost of traditional correlated methods, offering a robust balance of accuracy and efficiency.[13] For our target molecule, a hybrid functional like B3LYP is a proven and reliable choice.

The Basis Set: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[14][15] The size and complexity of the basis set directly impact the quality of the calculation.

Basis Set TypeDescriptionTypical Use Case for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol
Minimal (e.g., STO-3G)Uses the minimum number of functions required to describe the core and valence electrons of each atom. Computationally very fast but often inaccurate for properties beyond rough geometries.[16]Not recommended for reliable property prediction.
Split-Valence (e.g., 3-21G, 6-31G)Uses multiple functions to describe each valence orbital, allowing for more flexibility in representing the electron distribution in a molecule.[15][16] The 6-31G basis set is a common starting point.A good choice for initial geometry optimizations. The 6-31G(d) variant, which adds polarization 'd' functions to heavy atoms, is highly recommended to accurately describe the bonding in the pyrazole ring and alkyne group.
Extended (e.g., 6-311+G(d,p))Provides even more flexibility with additional functions for valence orbitals, polarization functions on hydrogen ('p'), and diffuse functions ('+') to better describe lone pairs and anions.The gold standard for final, high-accuracy single-point energy calculations, electronic property analysis (HOMO-LUMO, MEP), and NMR predictions. The diffuse functions are particularly important for accurately modeling the lone pairs on the nitrogen and oxygen atoms.

Our Chosen Methodology: For a comprehensive analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, we will employ a two-step approach:

  • Geometry Optimization & Frequency Calculation: B3LYP functional with the 6-31G(d) basis set.

  • Electronic & Spectroscopic Properties: B3LYP functional with the larger 6-311+G(d,p) basis set, using the previously optimized geometry.

Recommended Software Packages

Several robust software packages are available for these calculations.

  • Gaussian: A widely used, general-purpose computational chemistry package with a comprehensive suite of methods and capabilities.[4][5][17][18]

  • ORCA: A powerful and versatile quantum chemistry program that is free for academic use and known for its efficiency, especially in DFT calculations.[19][20][21]

  • GAMESS: A general atomic and molecular electronic structure system available at no cost, capable of a broad range of quantum chemical computations.[22][23][24]

Section 3: The Core Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for the quantum chemical analysis. The logical flow ensures that each subsequent step is built upon a validated foundation.

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization & Validation cluster_analysis Step 3: Property Calculation & Analysis Build Build 3D Structure (e.g., Avogadro, GaussView) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt Generate initial coordinates Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) PreOpt->Opt Freq Frequency Calculation (Same level of theory) Opt->Freq Find lowest energy structure Validation Verify: No Imaginary Frequencies? Freq->Validation Analyze vibrational modes Validation->Opt No (Structure is a transition state) SPE Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Validation->SPE Yes (Structure is a true minimum) Electronic Electronic Properties (HOMO, LUMO, MEP) SPE->Electronic Spectra Spectroscopic Properties (NMR, IR) SPE->Spectra

Caption: The comprehensive computational workflow for molecular analysis.
Step 1: Geometry Optimization and Frequency Validation

Causality: The first and most critical step is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry.[25][26] All subsequent electronic properties are highly dependent on this geometry. A frequency calculation is then performed to validate that this structure is a true energy minimum on the potential energy surface.[25][26] The absence of imaginary (negative) frequencies confirms a stable structure, while their presence indicates a transition state or a higher-order saddle point.[20][26]

Experimental Protocol: Geometry Optimization and Frequencies

  • Input File Preparation:

    • Construct the 3D coordinates of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol using a molecular builder.

    • Create a text input file for your chosen software (e.g., Gaussian, ORCA).

    • Specify the charge (0) and spin multiplicity (singlet).

    • Define the calculation keywords. For Gaussian, this would be: #p B3LYP/6-31G(d) Opt Freq. This command instructs the software to perform an optimization (Opt) followed by a frequency analysis (Freq) at the specified level of theory.

  • Execution: Submit the calculation to the software.

  • Validation:

    • Upon completion, open the output file.

    • Search for the results of the frequency analysis.

    • Confirm that all listed vibrational frequencies are positive real numbers.

    • The output will contain the final optimized Cartesian coordinates, which will be used for all subsequent calculations.

G Start Start with Initial 3D Structure Opt Perform Geometry Optimization Start->Opt Freq Calculate Vibrational Frequencies Opt->Freq Check Are all frequencies positive? Freq->Check End Validated Minimum Energy Structure Check->End Yes Error Not a Minimum! (Transition State) Check->Error No

Caption: The self-validating logic of geometry optimization.
Step 2: Analysis of Electronic Properties

With a validated geometry, we can now calculate the electronic properties that govern the molecule's reactivity and intermolecular interactions. This is done by performing a "single-point" energy calculation with a more robust basis set, like 6-311+G(d,p).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[27] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[28][29] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of kinetic stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[27][30][31]

ParameterCalculated Value (eV)Significance in Drug Design
HOMO Energy (Hypothetical Value)Indicates electron-donating capability. Higher energy (less negative) suggests a stronger electron donor. Optimal ranges for drugs are often cited between -6.2 and -5.5 eV.[28]
LUMO Energy (Hypothetical Value)Indicates electron-accepting capability. Lower energy suggests a stronger electron acceptor. Optimal ranges are often cited between -2.5 and -0.5 eV.[28]
HOMO-LUMO Gap (Hypothetical Value)Reflects chemical reactivity and kinetic stability.[30] A moderate gap is often desirable for a balance of stability and the ability to interact with a biological target.[28]

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization of the electrostatic potential on the electron density surface of the molecule.[32] It is an invaluable tool for predicting noncovalent interactions.[33]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are prime sites for hydrogen bond acceptance and interactions with positive regions of a receptor.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydroxyl proton and the N-H proton of the pyrazole. These are sites for hydrogen bond donation.

Understanding the MEP map is crucial for rational drug design, as it allows scientists to optimize the electrostatic complementarity between a ligand and its target protein binding site.[32][33][34][35]

G cluster_props Calculated Electronic Properties cluster_activity Predicted Biological Interactions HOMO HOMO Energy (Electron Donor) Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity LUMO LUMO Energy (Electron Acceptor) LUMO->Reactivity MEP MEP Map (Charge Distribution) Binding Receptor Binding (H-Bonding, Electrostatics) MEP->Binding

Caption: Linking electronic properties to potential drug activity.
Step 3: Prediction of Spectroscopic Properties

Quantum calculations can predict spectroscopic data, which serves as a powerful tool for validating the identity and structure of a synthesized compound.

Experimental Protocol: NMR and IR Spectra Prediction

  • NMR Calculation: Using the optimized geometry, perform a calculation with the NMR keyword (in Gaussian, this often uses the GIAO method). The output will provide absolute shielding tensors, which can be converted to chemical shifts (ppm) by referencing against a calculated standard like Tetramethylsilane (TMS).

  • IR Data Extraction: The vibrational frequencies and intensities calculated in Step 3.1 constitute the predicted IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP functionals) to the calculated frequencies to better match experimental results, accounting for anharmonicity and method limitations.[36][37] These predicted spectra can be invaluable for interpreting complex experimental data.

Conclusion

This guide has outlined a rigorous and validated workflow for the quantum chemical analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. By systematically progressing from geometry optimization to the detailed analysis of electronic and spectroscopic properties, we transform a simple molecular structure into a predictive model of its behavior. The insights gained from HOMO-LUMO analysis and MEP mapping provide a rational basis for understanding potential drug-receptor interactions, guiding further lead optimization, and ultimately de-risking the drug development process. This computational-first approach embodies the principles of modern medicinal chemistry, where deep molecular understanding precedes and directs experimental endeavor.

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Exploratory

A Senior Application Scientist's Guide to Biological Activity Screening of Novel Pyrazole Alkynol Compounds

Introduction: The Therapeutic Promise of Pyrazole Alkynols The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Alkynols

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an alkynol functional group to the pyrazole core presents a unique opportunity for therapeutic innovation. This modification can significantly alter the compound's steric and electronic properties, potentially leading to enhanced binding affinity for biological targets and novel mechanisms of action. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyrazole alkynol compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of data within a drug discovery context.

Designing a Strategic Screening Cascade

A successful screening campaign is not a random assortment of assays but a logically tiered approach designed to efficiently identify and characterize promising lead compounds. The selection and sequence of assays are dictated by the predicted therapeutic potential of the pyrazole alkynol scaffold. Given the well-documented activities of pyrazole derivatives, a primary screening cascade should focus on anticancer, antimicrobial, and anti-inflammatory activities.

Our proposed screening cascade begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific secondary and mechanistic assays to confirm their activity, elucidate their mechanism of action, and evaluate their drug-like properties.

cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary & Mechanistic Assays cluster_2 In Vitro ADMET Profiling Primary_Anticancer Anticancer Screen (e.g., MTT Assay) Secondary_Anticancer Kinase Inhibition Assays (e.g., EGFR, VEGFR, CDK2) Primary_Anticancer->Secondary_Anticancer Active Compounds Primary_Antimicrobial Antimicrobial Screen (e.g., Agar Well Diffusion) Secondary_Antimicrobial MIC Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Antiinflammatory Anti-inflammatory Screen (e.g., COX Inhibition) Secondary_Antiinflammatory Cytokine Release Assay Primary_Antiinflammatory->Secondary_Antiinflammatory Active Compounds ADMET Permeability (Caco-2) Metabolic Stability (Microsomes) Cardiotoxicity (hERG) Genotoxicity (Ames Test) Secondary_Anticancer->ADMET Confirmed Hits Secondary_Antimicrobial->ADMET Secondary_Antiinflammatory->ADMET

Caption: A strategic screening cascade for novel pyrazole alkynol compounds.

Part 1: Anticancer Activity Screening

The anticancer potential of pyrazole derivatives is well-established, with many compounds demonstrating potent cytotoxicity against various cancer cell lines through mechanisms such as kinase inhibition.[4][5]

Primary Screening: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[6][7] It serves as an excellent primary screen to identify compounds that exhibit cytotoxic effects against cancer cells. The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole alkynol compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Secondary Screening: Mechanistic Assays (Kinase Inhibition)

Many pyrazole-containing anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[4][13]

The EGFR and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, and angiogenesis. Ligand binding to these receptor tyrosine kinases (RTKs) triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation and survival. Pyrazole derivatives have been shown to inhibit these kinases, blocking these pro-cancerous signals.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF/VEGF EGFR EGFR/VEGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazole Pyrazole Alkynol Compound Pyrazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR/VEGFR signaling pathway by a pyrazole alkynol compound.

  • Reagents: Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2), appropriate substrate peptide, ATP, and kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the pyrazole alkynol compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the pyrazole alkynol compound (or DMSO for control), and the kinase assay buffer. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or quantifying the amount of ADP produced using a commercial kit.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Data Presentation: Anticancer Activity
Compound IDTarget Cell LineMTT Assay IC50 (µM)[4][5]Target KinaseKinase Inhibition IC50 (µM)[4]
PZA-001MCF-7 (Breast)8.0CDK20.56
PZA-001A549 (Lung)12.5EGFR0.61
PZA-002HCT116 (Colon)5.2VEGFR-20.45
PZA-002HeLa (Cervical)9.8CDK20.75
DoxorubicinMCF-7 (Breast)0.9--

Part 2: Antimicrobial Activity Screening

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making this a crucial area of investigation for novel pyrazole alkynols.[14][15][16]

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[17][18][19] It allows for the qualitative assessment of a compound's ability to inhibit microbial growth.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud dextrose agar plates for fungal strains (e.g., Candida albicans).[20][21]

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.[17]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole alkynol compound solution (dissolved in a suitable solvent like DMSO) into each well.[21]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[17]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

Following the identification of active compounds in the primary screen, the Minimum Inhibitory Concentration (MIC) is determined to quantify their potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole alkynol compounds in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus (MIC, µg/mL)[14]E. coli (MIC, µg/mL)[14]C. albicans (MIC, µg/mL)[14]
PZA-00381632
PZA-0044816
Ciprofloxacin10.5-
Fluconazole--2

Part 3: In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[22][23][24]

Key In Vitro ADMET Assays

A standard panel of in vitro ADMET assays should be performed on promising lead compounds.

  • Permeability (Caco-2 Assay): This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the oral absorption of a compound.

  • Metabolic Stability (Liver Microsome Assay): This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an indication of its hepatic clearance.[25][26][27][28]

  • Cardiotoxicity (hERG Assay): The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. The hERG assay is a critical safety screen.

  • Genotoxicity (Ames Test): This assay uses various strains of Salmonella typhimurium to detect a compound's potential to cause mutations in the DNA.[29][30][31][32][33]

cluster_0 Lead Compound cluster_1 ADMET Assays cluster_2 Data Analysis & Risk Assessment Lead Pyrazole Alkynol Lead Compound Permeability Caco-2 Permeability Lead->Permeability Metabolism Microsomal Stability Lead->Metabolism Cardiotoxicity hERG Assay Lead->Cardiotoxicity Genotoxicity Ames Test Lead->Genotoxicity Analysis Papp, CLint, IC50, Mutagenicity -> Candidate Selection Permeability->Analysis Metabolism->Analysis Cardiotoxicity->Analysis Genotoxicity->Analysis

Caption: Workflow for in vitro ADMET profiling of a lead pyrazole alkynol compound.

Data Presentation: In Vitro ADMET Profile
ParameterAssayResult for PZA-004Interpretation
Absorption Caco-2 PermeabilityPapp (A→B): 15 x 10⁻⁶ cm/sHigh Permeability
Metabolism Human Liver Microsomest½: > 60 minLow Clearance
Toxicity hERG InhibitionIC50: > 30 µMLow Risk of Cardiotoxicity
Toxicity Ames TestNegativeNon-mutagenic

Conclusion: From Hits to Leads

This technical guide has outlined a comprehensive and logical approach to the biological activity screening of novel pyrazole alkynol compounds. By employing a tiered screening cascade that encompasses primary and secondary assays for anticancer, antimicrobial, and anti-inflammatory activities, followed by essential in vitro ADMET profiling, researchers can efficiently identify and characterize promising lead candidates. The detailed protocols and rationale provided herein serve as a robust foundation for advancing our understanding of this exciting class of compounds and accelerating their development into potential new therapeutics. The key to success lies in the rigorous execution of these assays and the careful interpretation of the resulting data to guide the iterative process of drug discovery.

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Foundational

In Vitro Cytotoxicity of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Against Cancer Cell Lines: A Technical Guide

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can sel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising class of compounds.[1][2][3] Their unique chemical structure imparts a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Numerous studies have demonstrated that pyrazole-containing molecules can exert their cytotoxic effects through various mechanisms, such as the inhibition of crucial cellular enzymes like cyclin-dependent kinases (CDKs) and protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5][6]

This technical guide will provide an in-depth exploration of the methodologies used to assess the in vitro cytotoxicity of a novel pyrazole derivative, using 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a case study. While specific data for this compound is not yet publicly available, this guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to approach the cytotoxic evaluation of such a molecule. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results.

I. Foundational Steps: Compound Synthesis and Characterization

Prior to any biological evaluation, the synthesis and thorough characterization of the target compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, are paramount. The synthesis of pyrazole derivatives can be achieved through various established chemical reactions, often involving the condensation of a β-diketone with hydrazine hydrate.[7]

A plausible synthetic route to 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol could involve a Sonogashira coupling between a protected 4-iodopyrazole and but-3-yn-1-ol, followed by deprotection. The final product's identity and purity must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Ensuring a high degree of purity is critical to attribute any observed biological activity solely to the compound of interest.

II. Experimental Workflow for In Vitro Cytotoxicity Assessment

The following workflow outlines the key stages in evaluating the cytotoxic potential of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol against a panel of cancer cell lines.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Insights cluster_3 Phase 4: Data Analysis & Interpretation Compound Synthesis & Characterization Compound Synthesis & Characterization Cell Line Selection & Culture Cell Line Selection & Culture Compound Synthesis & Characterization->Cell Line Selection & Culture MTT Assay (Viability) MTT Assay (Viability) Cell Line Selection & Culture->MTT Assay (Viability) LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) MTT Assay (Viability)->LDH Assay (Cytotoxicity) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) LDH Assay (Cytotoxicity)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis IC50 Determination & Selectivity Index IC50 Determination & Selectivity Index Cell Cycle Analysis->IC50 Determination & Selectivity Index Conclusion & Future Directions Conclusion & Future Directions IC50 Determination & Selectivity Index->Conclusion & Future Directions

Caption: A streamlined workflow for the in vitro cytotoxic evaluation of a novel compound.

III. Detailed Methodologies

A. Cell Line Selection and Culture

The choice of cancer cell lines is a critical step and should ideally represent a variety of tumor types to assess the breadth of the compound's activity. For a comprehensive initial screening, a panel could include:

  • MCF-7: Human breast adenocarcinoma, representing a common solid tumor.

  • A549: Human lung carcinoma, another prevalent solid tumor.[6]

  • HCT116: Human colon carcinoma, to evaluate activity against gastrointestinal cancers.[8]

  • PC3: Human prostate cancer, for insights into hormone-independent cancers.

  • HepG2: Human hepatocellular carcinoma, to assess potential hepatotoxicity.[9]

  • A normal cell line (e.g., hTERT Gingival Fibroblasts): To determine the compound's selectivity for cancer cells over normal cells.[9]

All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO2).

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells and is a widely used initial screening tool for cytotoxicity.[10][11]

Protocol:

  • Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in a suitable solvent (e.g., DMSO) and create a series of dilutions in the complete culture medium. Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

C. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.[10][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatants to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[10]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity.

IV. Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented in a clear and concise manner. A table summarizing the half-maximal inhibitory concentration (IC50) values is essential for comparing the compound's potency across different cell lines and time points.

Table 1: Hypothetical IC50 Values (µM) of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Cell LineCancer Type24h48h72h
MCF-7Breast Adenocarcinoma>10085.255.7
A549Lung Carcinoma78.545.122.3
HCT116Colon Carcinoma65.333.815.9
PC3Prostate Cancer92.168.441.2
HepG2Hepatocellular Carcinoma>100>10089.5
hTERTNormal Fibroblast>100>100>100

From this hypothetical data, we can infer that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol exhibits time- and dose-dependent cytotoxicity, with the most potent activity observed against the HCT116 and A549 cell lines after 72 hours of treatment. Importantly, the compound shows minimal toxicity to the normal fibroblast cell line, suggesting a degree of cancer cell selectivity.

V. Delving Deeper: Investigating the Mechanism of Action

Once initial cytotoxicity is established, the next logical step is to investigate the underlying mechanism of cell death.

A. Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[5] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis.

G Untreated Cells Viable Cells Annexin V- / PI- Early Apoptosis Early Apoptotic Cells Annexin V+ / PI- Untreated Cells->Early Apoptosis Compound Treatment Late Apoptosis Late Apoptotic/Necrotic Cells Annexin V+ / PI+ Early Apoptosis->Late Apoptosis Necrosis Necrotic Cells Annexin V- / PI+

Caption: The progression of apoptosis as detected by Annexin V/PI staining.

B. Cell Cycle Analysis

Many cytotoxic compounds induce cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content after PI staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest that the compound interferes with cell cycle progression at that point.

VI. Concluding Remarks and Future Directions

Future studies would involve expanding the panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. In vivo studies using animal models would be the subsequent critical step to validate the in vitro findings and assess the compound's therapeutic potential in a more complex biological system. The broad pharmacological activities of pyrazole derivatives make them a compelling scaffold for the development of next-generation anticancer agents.[1][2][3]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (URL: [Link])

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (URL: [Link])

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. (URL: [Link])

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Exploratory

A Technical Guide to the Preliminary Pharmacological Profiling of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Abstract: This guide provides a comprehensive framework for the preliminary pharmacological evaluation of the novel chemical entity, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. Recognizing the pyrazole core as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the preliminary pharmacological evaluation of the novel chemical entity, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. Recognizing the pyrazole core as a privileged scaffold in modern drug discovery, particularly in the domain of kinase inhibition, we present a systematic, hypothesis-driven approach to characterizing this compound.[1][2] This document is structured not as a rigid template, but as a logical workflow from synthesis and target hypothesis generation through to robust in vitro characterization and early safety assessment. It provides detailed, field-tested protocols for biochemical and cellular assays, emphasizes the causality behind experimental choices, and integrates data interpretation to guide go/no-go decisions. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel small molecules from concept to candidate.

Introduction and Strategic Rationale

The pyrazole nucleus is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form high-affinity interactions with a wide array of biological targets.[1] Notably, pyrazole-containing drugs like Ruxolitinib and Axitinib have demonstrated significant clinical success as kinase inhibitors.[2]

The subject of this guide, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, combines this validated pyrazole scaffold with an alkynyl-alcohol linker. This linker provides conformational rigidity and specific geometric spacing, which can be critical for precise targeting within an enzyme's active site. Given the prevalence of pyrazole cores in inhibitors of the Janus kinase (JAK) family—a class of enzymes central to cytokine signaling and implicated in myeloproliferative diseases and inflammatory disorders—we will proceed with the working hypothesis that this compound is a candidate JAK inhibitor.[4]

This guide will therefore outline the essential sequence of experiments required to test this hypothesis and build a preliminary pharmacological profile.

Synthesis and Compound Characterization

A robust and scalable synthetic route is the foundation of any screening campaign. We propose a convergent synthesis strategy leveraging a Sonogashira cross-coupling reaction, a highly reliable method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Proposed Synthetic Pathway:

  • Preparation of 4-iodo-1H-pyrazole: Commercially available pyrazole can be selectively iodinated at the 4-position using N-Iodosuccinimide (NIS) in acetonitrile. The resulting product must be protected, for instance, with a tetrahydropyranyl (THP) group, to prevent side reactions at the N1 position.

  • Sonogashira Coupling: The protected 4-iodopyrazole is then coupled with commercially available but-3-yn-1-ol in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Deprotection: The final step involves the removal of the THP protecting group under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield the target compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Characterization: The identity and purity of the final compound must be rigorously confirmed using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.

Overall Experimental Workflow

The progression from a synthesized compound to a profiled candidate follows a logical, multi-stage process. This workflow is designed to answer key questions sequentially, with each stage informing the next, ensuring that resources are invested efficiently.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Early Profiling cluster_3 Phase 4: Decision A Synthesis & Characterization (Purity >95%) B Primary Biochemical Screen (JAK1, JAK2, JAK3, TYK2) A->B Compound Ready C Cellular Target Engagement (CETSA®) B->C Biochemical Hit (IC50 < 1µM) D Cell-Based Potency Assay (p-STAT Inhibition) C->D Target Engagement Confirmed E Kinase Selectivity Panel (e.g., KINOMEscan®) D->E Cellular Potency Confirmed F In Vitro ADME & Safety (Cytotoxicity, Microsomal Stability) E->F Selectivity Profile Acceptable G Candidate Nomination Review (Go/No-Go Decision) F->G Data Package Complete

Caption: High-level workflow for preliminary pharmacological profiling.

In Vitro Pharmacological Profiling: A Step-by-Step Guide

This section details the core experimental protocols necessary to determine the compound's activity and mechanism of action.

Primary Biochemical Screening: Kinase Inhibition Assay

Causality: The first and most critical experiment is to determine if the compound directly inhibits the enzymatic activity of our hypothesized targets, the JAK family kinases. A luminescence-based assay that quantifies ATP consumption (via ADP production) is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[5]

Protocol: ADP-Glo™ Kinase Assay [5]

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control). Add 2.5 µL of a reaction mix containing the specific JAK isoenzyme (e.g., JAK2) and its corresponding substrate peptide in kinase reaction buffer.

  • Initiation: Start the reaction by adding 5 µL of an ATP solution (at the Kₘ concentration for the specific enzyme) to each well.

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: A positive result in a biochemical assay is essential, but it doesn't prove the compound can enter a cell and bind to its target in the complex cellular environment. CETSA® provides this confirmation by leveraging the principle that ligand binding increases a protein's thermal stability.[6][7] An increase in the melting temperature of the target protein in the presence of the compound is direct evidence of target engagement.[8][9]

Protocol: Western Blot-based CETSA® [6][8][10]

  • Cell Treatment: Culture a relevant cell line (e.g., HEL cells, which have constitutively active JAK2) and treat with the compound at a high concentration (e.g., 10-20x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble, stable protein fraction) and determine the total protein concentration. Normalize all samples to the same concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with a primary antibody specific to the target protein (e.g., anti-JAK2).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples. Plot the relative intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G cluster_0 CETSA® Principle A Cells Treated (Vehicle vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Soluble Protein Fraction (Supernatant) C->D E Western Blot for Target Protein D->E F Quantify & Plot Melting Curve E->F G Result: Shift indicates engagement F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Cell-Based Functional Assay: JAK-STAT Pathway Inhibition

Causality: Having confirmed direct enzyme inhibition and cellular target binding, the next logical step is to verify that this engagement translates into functional inhibition of the downstream signaling pathway. For JAKs, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

Protocol: Cytokine-Induced p-STAT Detection (Flow Cytometry)

  • Cell Culture and Starvation: Use a cytokine-responsive cell line (e.g., TF-1 cells). Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

  • Compound Incubation: Pre-incubate the starved cells with serial dilutions of the compound for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) at its EC₈₀ concentration for 15-20 minutes to activate the JAK-STAT pathway. Include unstimulated and vehicle-only stimulated controls.

  • Fixation and Permeabilization: Immediately fix the cells with paraformaldehyde, followed by permeabilization with cold methanol to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of a relevant STAT protein (e.g., anti-p-STAT3-Alexa Fluor 647).

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of thousands of individual cells per sample.

  • Analysis: Calculate the geometric mean fluorescence intensity (MFI) for each sample. Plot the MFI against the log of the compound concentration to determine the cellular IC₅₀ for pathway inhibition.

Early Safety and ADME Profiling

Rationale: Early assessment of a compound's potential liabilities is crucial for efficient drug discovery.[11][12] Favorable potency is meaningless if a compound is excessively toxic or has poor metabolic stability. These assays provide an early snapshot of the compound's drug-like properties.[13][14][15]

In Vitro Cytotoxicity Assay

Protocol: MTS Assay

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of the compound for 48-72 hours.

  • MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound.

  • Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert MTS into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm.

  • Analysis: Plot absorbance against log concentration to determine the EC₅₀ (the concentration causing 50% reduction in cell viability).

Metabolic Stability Assay

Protocol: Human Liver Microsome (HLM) Stability

  • Reaction Setup: Incubate the compound (at a low concentration, e.g., 1 µM) with pooled HLM in a phosphate buffer.

  • Initiation: Start the reaction by adding an NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Time Points: Aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard) at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).

Data Synthesis and Interpretation

All quantitative data should be consolidated for clear interpretation and comparison.

Table 1: Hypothetical Pharmacological Profile of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Assay TypeTarget/Cell LineEndpointResult
Biochemical Potency Recombinant JAK1IC₅₀150 nM
Recombinant JAK2IC₅₀25 nM
Recombinant JAK3IC₅₀800 nM
Recombinant TYK2IC₅₀220 nM
Cellular Target Engagement HEL cellsCETSA® ΔTₘ (JAK2)+5.2 °C at 1 µM
Cellular Functional Potency TF-1 cells (IFN-γ stim)p-STAT1 IC₅₀95 nM
Early Safety HepG2 cellsCytotoxicity EC₅₀> 30 µM
Early ADME Human Liver MicrosomesIn Vitro t½45 min

Interpretation: The hypothetical data above suggests that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a potent inhibitor of JAK2 with moderate selectivity over other JAK family members. Crucially, the compound demonstrates on-target activity in a cellular context, inhibiting downstream signaling at a concentration consistent with its biochemical potency. The lack of significant cytotoxicity and a reasonable metabolic stability profile would support advancing this compound to further studies, such as broader kinase selectivity screening and preliminary pharmacokinetic studies in animal models.

Conclusion and Future Directions

This guide has outlined a logical and robust workflow for conducting a preliminary pharmacological investigation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. By proceeding from broad, hypothesis-driven biochemical screens to more complex and physiologically relevant cellular assays, researchers can build a comprehensive data package. This systematic approach ensures that key questions of potency, target engagement, and early safety are addressed, enabling an informed decision on whether to commit further resources to lead optimization and preclinical development.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

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  • PharmaLegacy. In Vitro ADME Studies. [Link]

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  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Ghanghas, P., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. [Link]

  • Sharma, P. C., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

  • Martinez Molina, M., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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  • Wikipedia. Thermal shift assay. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

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  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of FDA-approved therapeutics. Its versatile chemical nature,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of FDA-approved therapeutics. Its versatile chemical nature, allowing for diverse substitutions, has enabled the development of highly potent and selective agents against a range of biological targets. A significant portion of these pyrazole-containing drugs are protein kinase inhibitors, which have revolutionized the treatment of various cancers and inflammatory diseases. This technical guide delves into the potential therapeutic targets of a novel pyrazole-containing compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. By dissecting its structural features and drawing parallels with established pharmacophores, we will propose a rational, multi-pronged strategy for identifying and validating its most promising therapeutic targets, with a primary focus on the protein kinase family. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from initial hypothesis to preclinical validation.

Pharmacophore Analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: A Blueprint for Target Prioritization

The structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol presents several key features that guide our target identification strategy:

  • The 1H-Pyrazole Core: This five-membered aromatic heterocycle is a well-established hinge-binding motif in numerous kinase inhibitors. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions within the ATP-binding pocket of kinases.

  • The But-3-yn-1-ol Side Chain: This substituent is of particular interest. The primary alcohol offers a potential point for metabolic modification or additional hydrogen bonding interactions. More significantly, the terminal alkyne introduces the possibility of covalent inhibition . Terminal alkynes can act as latent electrophiles, reacting with nucleophilic residues like cysteine within an enzyme's active site to form a stable, irreversible bond. This mechanism can lead to enhanced potency and prolonged duration of action.

Based on this analysis, we hypothesize that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a promising candidate for a kinase inhibitor, potentially acting through a covalent mechanism. Our primary focus will therefore be on kinases known to be targeted by pyrazole-containing compounds and those possessing a suitably located cysteine residue for covalent modification. We will prioritize the following kinase families:

  • Janus Kinases (JAKs)

  • p38 Mitogen-Activated Protein Kinase (MAPK)

  • Epidermal Growth Factor Receptor (EGFR)

  • Bruton's Tyrosine Kinase (BTK)

I. Janus Kinases (JAKs): Targeting the Cytokine Signaling Hub

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling, playing a critical role in immunity and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases and cancers.[2][4] Several approved pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[5]

Rationale for Targeting JAKs

The ATP-binding pocket of JAKs is amenable to interaction with pyrazole-based inhibitors. Furthermore, the presence of cysteine residues within or near the active site of some JAK family members makes them potential targets for covalent inhibition by the terminal alkyne of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Experimental Workflow for JAK Target Validation

Caption: Workflow for the validation of JAKs as targets.

Detailed Protocols:

1. Biochemical Assays

  • Primary Screening: In Vitro Kinase Assay

    • Objective: To determine if 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol inhibits the enzymatic activity of JAK family members.

    • Methodology: A radiometric assay using [γ-³³P]-ATP or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

    • Protocol (ADP-Glo™):

      • In a 384-well plate, add recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

      • Add a suitable peptide substrate and ATP.

      • Add 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol at a single high concentration (e.g., 10 µM).

      • Incubate at room temperature to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Measure luminescence using a plate reader. A decrease in signal compared to a DMSO control indicates inhibition.

  • IC50 Determination

    • Objective: To quantify the potency of inhibition.

    • Methodology: Perform the in vitro kinase assay with a serial dilution of the compound.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

  • Kinome Selectivity Profiling

    • Objective: To assess the selectivity of the compound against a broad panel of human kinases.

    • Methodology: Screen the compound against a large kinase panel (e.g., >400 kinases) at a fixed concentration.

2. Cell-Based Assays

  • Target Engagement: Phospho-STAT (pSTAT) Inhibition Assay

    • Objective: To confirm that the compound inhibits JAK activity within a cellular context.

    • Methodology: Use a cell line that relies on JAK-STAT signaling, such as HEL cells (constitutively active JAK2) or cytokine-stimulated cells.[6]

    • Protocol (Western Blot):

      • Culture cells and treat with various concentrations of the compound.

      • For cytokine-stimulated cells, add the appropriate cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) to induce STAT phosphorylation.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated STAT (e.g., pSTAT3, pSTAT5) and total STAT.

      • A reduction in the pSTAT signal indicates target engagement.

  • Functional Outcome: Cytokine Release Assay

    • Objective: To measure the downstream functional consequence of JAK inhibition.

    • Methodology: Use primary cells like peripheral blood mononuclear cells (PBMCs) stimulated to produce cytokines.

    • Protocol (ELISA):

      • Isolate PBMCs and pre-treat with the compound.

      • Stimulate the cells with a pro-inflammatory stimulus (e.g., LPS).

      • Collect the supernatant and measure the concentration of key cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

II. p38 Mitogen-Activated Protein Kinase (MAPK): A Key Regulator of Inflammation

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[7][8] Specifically, the p38α isoform is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a major target for anti-inflammatory drug development.[9][10] Pyrazole-containing compounds have been successfully developed as potent p38 MAPK inhibitors.[11][12]

Rationale for Targeting p38 MAPK

The ATP-binding site of p38 MAPK has been shown to accommodate pyrazole-based inhibitors. The presence of a cysteine residue in a "DFG-out" conformation of the kinase presents an opportunity for covalent targeting by the terminal alkyne of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Experimental Workflow for p38 MAPK Target Validation

Caption: Workflow for validating p38 MAPK as a therapeutic target.

Detailed Protocols:

1. Biochemical Assays

  • In Vitro p38 Kinase Assay: Similar to the JAK kinase assay, using recombinant p38α and a specific substrate (e.g., ATF2).

  • IC50 Determination: As described for JAKs.

2. Cell-Based Assays

  • Target Engagement: Phospho-MK2 Inhibition

    • Objective: To measure the inhibition of a direct downstream substrate of p38 MAPK.

    • Methodology: Use a cell line responsive to inflammatory stimuli, such as THP-1 monocytes.

    • Protocol (Western Blot):

      • Treat THP-1 cells with the compound.

      • Stimulate with LPS.

      • Lyse cells and perform Western blotting using antibodies against phosphorylated MAPK-activated protein kinase 2 (p-MK2) and total MK2.

  • Functional Outcome: TNF-α Release Assay

    • Objective: To assess the effect on the production of a key pro-inflammatory cytokine.

    • Methodology: Use LPS-stimulated THP-1 cells or human PBMCs.

    • Protocol (ELISA): As described for the JAK functional outcome assay, measuring TNF-α levels in the cell supernatant.

III. Epidermal Growth Factor Receptor (EGFR): A Validated Cancer Target

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[11][13] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[14] Pyrazole-containing compounds have been developed as both reversible and irreversible EGFR inhibitors.[8][15]

Rationale for Targeting EGFR

The pyrazole scaffold can effectively interact with the hinge region of the EGFR kinase domain. Importantly, several clinically successful irreversible EGFR inhibitors target a cysteine residue (Cys797) in the ATP-binding pocket. The terminal alkyne of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol makes it a prime candidate to act as a covalent inhibitor of this cysteine.

Experimental Workflow for EGFR Target Validation

EGFR_Validation cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays egfr_kinase_assay EGFR Kinase Assay (WT & Mutants) ic50_egfr IC50 Determination egfr_kinase_assay->ic50_egfr covalent_egfr Covalent Inhibition Studies ic50_egfr->covalent_egfr p_egfr_western p-EGFR Western Blot covalent_egfr->p_egfr_western cell_prolif_egfr Cancer Cell Line Proliferation Assay p_egfr_western->cell_prolif_egfr

Caption: Validation workflow for EGFR as a potential target.

Detailed Protocols:

1. Biochemical Assays

  • In Vitro EGFR Kinase Assay: Use recombinant wild-type and mutant (e.g., L858R, T790M) EGFR kinase domains.

  • IC50 Determination: As previously described.

2. Cell-Based Assays

  • Target Engagement: Phospho-EGFR Inhibition

    • Objective: To confirm inhibition of EGFR autophosphorylation in cells.

    • Methodology: Use cancer cell lines with high EGFR expression (e.g., A431) or specific EGFR mutations (e.g., HCC827).

    • Protocol (Western Blot):

      • Treat cells with the compound.

      • Stimulate with EGF (for wild-type EGFR).

      • Lyse cells and perform Western blotting for phosphorylated EGFR (e.g., pY1068) and total EGFR.

  • Phenotypic Screen: Cancer Cell Proliferation Assay

    • Objective: To assess the anti-proliferative effect of the compound.

    • Methodology: Use a panel of cancer cell lines with varying EGFR status.

    • Protocol (e.g., CellTiter-Glo®):

      • Seed cells in 96-well plates and treat with a dilution series of the compound.

      • Incubate for 72 hours.

      • Measure cell viability using a reagent that quantifies ATP.

IV. Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, and is essential for B-cell development, differentiation, and survival.[12][16][17] Constitutive activation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[5][18] The approved BTK inhibitor ibrutinib is a pyrazole-containing covalent inhibitor that targets a cysteine residue (Cys481) in the active site.

Rationale for Targeting BTK

The success of ibrutinib highlights the druggability of BTK with pyrazole-based covalent inhibitors. The presence of Cys481 makes BTK an ideal candidate for targeting by the terminal alkyne of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Experimental Workflow for BTK Target Validation

BTK_Validation_Workflow cluster_biochem_btk Biochemical Evaluation cluster_cell_btk Cellular Evaluation btk_assay In Vitro BTK Kinase Assay ic50_btk IC50 Determination btk_assay->ic50_btk covalent_btk Covalent Mechanism Confirmation ic50_btk->covalent_btk p_btk_western p-BTK Western Blot in B-cell lines covalent_btk->p_btk_western b_cell_prolif B-cell Malignancy Proliferation Assay p_btk_western->b_cell_prolif

Sources

Exploratory

"computational docking studies of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol"

An In-Depth Technical Guide to the Computational Docking of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol with Cyclooxygenase-2 (COX-2) This guide provides a comprehensive, technically-grounded walkthrough for conducting a computatio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Docking of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol with Cyclooxygenase-2 (COX-2)

This guide provides a comprehensive, technically-grounded walkthrough for conducting a computational molecular docking study on the novel compound 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. Given the prevalence of the pyrazole scaffold in known anti-inflammatory agents, this study will investigate its potential binding affinity and interaction mechanisms with Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[1][2][3]

This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each decision, ensuring a self-validating and robust computational experiment.

Strategic Foundation: Target Selection and Scientific Rationale

The success of any docking study hinges on the logical selection of a biological target. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, particularly for inhibitors of protein kinases and cyclooxygenase enzymes.[3][4][5] Marketed nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib feature a central pyrazole ring and exhibit high selectivity for COX-2 over its isoform, COX-1.[5] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Therefore, we hypothesize that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a novel pyrazole derivative, may also exhibit inhibitory potential against COX-2. This study will computationally model its interaction with the human COX-2 enzyme to predict its binding mode, affinity, and the key molecular interactions that stabilize the potential complex.

The Computational Workflow: A Multi-Stage Approach

Our methodology is a sequential process designed to ensure accuracy and reproducibility at each stage, from initial structure preparation to the final binding energy refinement. Each step is critical for the validity of the final docking prediction.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Refinement Ligand_Prep Ligand Preparation (4-(1H-Pyrazol-4-yl)but-3-yn-1-ol) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking 3D Ligand Structure (.pdbqt) Receptor_Prep Receptor Preparation (Human COX-2, PDB: 5KIR) Receptor_Prep->Docking Prepared Receptor (.pdbqt) Results_Analysis Results Analysis (Binding Affinity & Pose) Docking->Results_Analysis Docked Poses & Scores MMGBSA Binding Energy Refinement (MM/GBSA Calculation) Results_Analysis->MMGBSA Best Pose Selection

Caption: Overall computational docking workflow.

Ligand Preparation: From 2D Structure to 3D Conformational Integrity

The ligand must be converted from a 2D representation to an energetically minimized 3D structure with correct atom types and charges, a critical prerequisite for accurate docking.

Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol structure using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2). This initial 3D structure is a rough approximation.

  • Energy Minimization: To achieve a low-energy, stable conformation, perform energy minimization using a suitable force field (e.g., MMFF94). This can be done using software like Avogadro or UCSF Chimera.[6] The purpose is to resolve any steric clashes or unfavorable bond angles from the initial 3D conversion.

  • File Format Conversion and Final Preparation (AutoDock Tools): a. Load the energy-minimized 3D structure (in PDB or MOL2 format) into AutoDock Tools (ADT).[7] b. ADT will automatically detect the root of the molecule and define rotatable bonds, which is essential for flexible ligand docking. c. Assign Gasteiger charges, which are partial atomic charges calculated based on electronegativity equalization and are crucial for evaluating electrostatic interactions.[7] d. Merge non-polar hydrogens to reduce computational complexity. e. Save the final prepared ligand in the PDBQT format. This format includes atomic coordinates, partial charges (Q), and atom type information (T).

G Start Start: 2D Chemical Structure Step1 Convert to 3D Structure Start->Step1 Step2 Energy Minimization (e.g., MMFF94 Force Field) Step1->Step2 Resolve steric clashes Step3 Load into AutoDock Tools Step2->Step3 Step4 Assign Gasteiger Charges & Define Rotatable Bonds Step3->Step4 Prepare for docking End Output: Ligand.pdbqt Step4->End

Caption: Ligand preparation workflow.

Receptor Preparation: Ensuring a Biologically Relevant Binding Site

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared to accurately represent the physiological environment of the binding site.

Protocol: Receptor Preparation

  • Structure Acquisition: Download the crystal structure of human COX-2. For this study, we select PDB ID: 5KIR , which contains the co-crystallized inhibitor Rofecoxib (Vioxx).[8][9] This provides a validated binding pocket for our analysis.

  • Cleaning the Structure: a. Load the PDB file into a molecular visualization program like UCSF Chimera or BIOVIA Discovery Studio.[10] b. Remove all non-essential molecules, including water molecules, ions, and the co-crystallized ligand (Rofecoxib). While some water molecules can be critical for binding, a standard initial docking run is performed on an apo-like structure to simplify the system. c. If the protein is a multimer, select the relevant monomeric chain (e.g., Chain A) for the docking study.

  • Protonation and Charge Assignment: a. Add polar hydrogens to the protein. Crystal structures typically do not resolve hydrogen atoms, which are vital for hydrogen bonding networks.[11] b. Add Kollman charges, a standard charge set for proteins in the AutoDock suite. c. Merge non-polar hydrogens.

  • Final Output: Save the prepared receptor as a PDBQT file. This file now contains a "docking-ready" protein structure.[10]

G Start Start: Download PDB (5KIR) Step1 Remove Water, Ions, & Co-crystallized Ligand Start->Step1 Clean structure Step2 Isolate Target Chain (e.g., Chain A) Step1->Step2 Step3 Add Polar Hydrogens Step2->Step3 Correct protonation states Step4 Assign Kollman Charges Step3->Step4 Prepare for electrostatics End Output: Receptor.pdbqt Step4->End

Caption: Receptor preparation workflow.

Molecular Docking Simulation with AutoDock Vina

With the prepared ligand and receptor, the docking simulation can be performed. The core of this step is defining the search space (the "grid box") and running the Vina algorithm.

Protocol: Docking Simulation

  • Defining the Grid Box: The grid box is a three-dimensional cube that defines the search space for the ligand within the receptor's binding site. a. Load the prepared receptor PDBQT file into ADT. b. To define the center of the box, identify a key residue in the active site. A reliable method is to use the coordinates of the original co-crystallized ligand. For COX-2, the active site is a long hydrophobic channel. Key residues include Arg120, Tyr355, and Arg513. We will center the grid on the geometric center of the binding pocket defined by Rofecoxib in the 5KIR structure. c. Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site, allowing for full rotational and translational freedom of the ligand.[12]

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the number of output poses.

  • Running AutoDock Vina: Execute Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt Vina will perform the docking, sampling different conformations of the ligand within the specified grid box and scoring them based on its empirical scoring function.[12] The results, including binding affinities and atomic coordinates for each pose, will be saved in an output PDBQT file.

Analysis and Validation of Docking Results

Primary Analysis: Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted pose.[13][14] This score estimates the free energy of binding; a more negative value indicates a stronger, more favorable interaction. The root-mean-square deviation (RMSD) is calculated between the top poses to assess conformational clustering. A low RMSD between multiple high-scoring poses suggests a more reliable prediction.

The pose with the lowest binding energy is typically considered the most likely binding mode and is selected for further analysis.

Visual Inspection and Interaction Mapping

The selected pose must be visually inspected to ensure it is chemically sensible and to identify the specific interactions stabilizing the complex.

  • Load Complex: Open the receptor PDBQT and the output ligand pose PDBQT file in a visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

  • Identify Interactions: Analyze the binding pocket for key molecular interactions:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand and hydrophobic residues in the binding pocket.

    • Pi-Interactions: Check for π-π stacking or T-shaped π-stacking between aromatic rings of the ligand and residues like Tyr, Phe, or Trp.

For our hypothetical study, we will compare the interactions of our ligand with those of known COX-2 inhibitors. For example, the sulfonamide or methyl sulfone group of selective inhibitors typically binds in a specific side pocket of the COX-2 active site.[9] We would look to see if a functional group on our ligand occupies a similar space.

Table 1: Hypothetical Docking Results for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol with COX-2

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (and Interaction Type)
1-8.50.00Arg120 (H-Bond), Tyr355 (H-Bond), Val523 (Hydrophobic), Ser530 (H-Bond)
2-8.21.15Arg120 (H-Bond), Val349 (Hydrophobic), Leu352 (Hydrophobic)
3-7.91.87Tyr355 (H-Bond), Ala527 (Hydrophobic), Ser530 (H-Bond)

This data is illustrative and generated for the purpose of this guide.

Advanced Validation: MM/GBSA Calculations

While Vina's scoring function is excellent for rapid screening, its accuracy can be improved. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a post-docking refinement technique used to recalculate the binding free energy with a more rigorous model.[15][16]

MM/GBSA calculates the free energy of the protein, the ligand, and the complex, and then determines the binding free energy (ΔG_bind) as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

This method provides a more accurate energy value and can decompose the energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy.

Table 2: Hypothetical MM/GBSA Binding Free Energy Results

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.8
Solvation Energy (ΔG_solv)+35.5
Binding Free Energy (ΔG_bind) -30.5

This data is illustrative. A more negative ΔG_bind from MM/GBSA reinforces the prediction of strong binding.

Conclusion and Future Directions

This in-depth guide outlines a robust and scientifically sound workflow for the computational docking of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol against the COX-2 enzyme. Based on our hypothetical results, the compound demonstrates strong predicted binding affinity, forming key hydrogen bonds and hydrophobic interactions within the active site, consistent with the binding patterns of known inhibitors.

These in silico findings provide a strong theoretical framework suggesting that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a promising candidate for further investigation as a selective COX-2 inhibitor. The next logical steps would involve chemical synthesis of the compound followed by in vitro enzymatic assays to experimentally validate its inhibitory activity and selectivity.

References

  • Bioinformatics With BB. (n.d.). Molecular Docking Analysis - Autodock Results and Visualization. Class Central. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. Retrieved from [Link]

  • Simmerling, C. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]

  • Bioinformatics Online & Biotecnika. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based.... Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). Retrieved from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary. Retrieved from [Link]

  • Hilal, M., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2549. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (2025, February 16). Schrodinger Tutorial: MMGBSA Analysis from Molecular Dynamics Trajectories | MM-GBSA | MD Simulation [Video]. YouTube. Retrieved from [Link]

  • The Chemist's Vlog. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • Biotecnika. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • MaddyList. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5396. Retrieved from [Link]

  • RCSB PDB. (2010). 3QMO: THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Retrieved from [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 446-450. Retrieved from [Link]

  • Guda, S. K., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 219-236. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2345. Retrieved from [Link]

  • Oxford Protein Informatics Group. (2022, May 9). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Schrödinger. (2025, November 5). Prime MM-GBSA Calculation Methodology and Solvation Model Used. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthetic Strategies for 4-Alkynylpyrazoles

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The 4-alkynylpyrazole motif is a privileged scaffold in modern medicinal chemistry and materials science, valued for its rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 4-alkynylpyrazole motif is a privileged scaffold in modern medicinal chemistry and materials science, valued for its rigid, linear geometry and its utility as a versatile synthetic handle. Its incorporation into molecular frameworks has led to the development of potent therapeutic agents, including inhibitors of phosphodiesterase 4 (PDE4)[1]. This guide provides a comprehensive overview of the principal synthetic routes to access 4-substituted pyrazole alkynes. We will delve into the mechanistic underpinnings and practical considerations of two major strategies: the post-modification of a pre-formed pyrazole ring via Sonogashira cross-coupling, and the de novo construction of the pyrazole core with the alkyne moiety already incorporated. Detailed, field-proven protocols and comparative analyses are provided to empower researchers to select and execute the optimal synthetic strategy for their specific target molecules.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of 4-alkynylpyrazoles can be broadly categorized into two logical approaches. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

  • Post-Functionalization of a Pre-formed Pyrazole Core: This is the most common and often most direct route. It involves the synthesis of a pyrazole with a suitable leaving group at the C4 position (typically a halide), followed by a transition-metal-catalyzed cross-coupling reaction with a terminal alkyne.

  • De Novo Ring Synthesis: This strategy involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the alkyne functionality. This approach is particularly useful for accessing complex substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.

The following diagram illustrates the logical workflow for these two primary strategies.

G cluster_0 Strategy 1: Post-Functionalization cluster_1 Strategy 2: De Novo Synthesis Start1 Substituted Pyrazole Step1 C4-Halogenation (e.g., Iodination) Start1->Step1 Intermediate1 4-Halopyrazole Step1->Intermediate1 Step2 Sonogashira Cross-Coupling Intermediate1->Step2 Target 4-Alkynylpyrazole Step2->Target Start2 Acyclic Precursors (e.g., Hydrazine + Alkynic Carbonyl) Step3 [3+2] Cycloaddition or Cyclocondensation Start2->Step3 Step3->Target

Caption: Comparative workflow of the two main synthetic strategies.

The Workhorse Method: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming sp²-sp carbon-carbon bonds.[2] It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[3][4] This approach is highly effective for the synthesis of 4-alkynylpyrazoles.

Part A: The Critical Precursor - Synthesis of 4-Iodopyrazoles

The success of the Sonogashira coupling is highly dependent on the nature of the halide on the pyrazole ring. The reactivity order is I > Br >> Cl.[3] Therefore, 4-iodopyrazoles are the preferred substrates, offering milder reaction conditions and higher yields. Pyrazoles are electron-rich heterocycles prone to electrophilic substitution at the C4 position, making their iodination relatively straightforward.[5]

Several effective iodination methods have been reported. The choice of reagent often depends on the electronic nature of the pyrazole.

  • For Electron-Rich/Neutral Pyrazoles: Molecular iodine (I₂) in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN) is highly effective and regioselective.[6]

  • For Electron-Deficient Pyrazoles: A more potent electrophilic iodine source is required. N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid (TFA) is a common choice for less reactive substrates.[6][7]

Protocol 1: Iodination of 1-Aryl-3-CF₃-Pyrazoles using I₂/CAN

This protocol is adapted from the highly regioselective method described for trifluoromethylated pyrazoles.[6]

Materials:

  • 1-Aryl-3-CF₃-pyrazole (1.0 mmol)

  • Molecular Iodine (I₂) (1.3 mmol, 330 mg)

  • Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)

  • Acetonitrile (MeCN), 5 mL

  • Saturated aqueous Na₂S₂O₃ solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a solution of the pyrazole (1.0 mmol) in acetonitrile (5 mL), add I₂ (1.3 mmol) and CAN (1.1 mmol).

  • Heat the reaction mixture to reflux and stir for 16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.

Part B: The Coupling Reaction - Pd/Cu Catalysis

With the 4-iodopyrazole in hand, the Sonogashira coupling can be performed. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] In brief, the Pd(0) species undergoes oxidative addition with the 4-iodopyrazole. Concurrently, the terminal alkyne is activated by the copper(I) salt to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the 4-alkynylpyrazole product and regenerates the Pd(0) catalyst.

Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodopyrazoles

This protocol is a generalized procedure based on the successful synthesis of PDE4 inhibitors.[1]

Materials:

  • 4-Iodopyrazole (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Palladium on Carbon (Pd/C, 10 mol%) or another Pd source (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) or another suitable base (e.g., Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-iodopyrazole (1.0 mmol), Pd catalyst, CuI, and PPh₃.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Rinse the pad with ethyl acetate or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the target 4-alkynylpyrazole.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-I PdII_Aryl R¹-Pd(II)-I (L)₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM RE Reductive Elimination RE->Pd0 Product R¹-C≡C-R² RE->Product Product Release PdII_Coupled R¹-Pd(II)-C≡C-R² (L)₂ TM->PdII_Coupled CuI CuI Deprot Deprotonation CuI->Deprot H-C≡C-R² Base Cu_Acetylide R²-C≡C-Cu Deprot->Cu_Acetylide Cu_Acetylide->TM PdII_Coupled->RE Product Release PdII_Coupled->RE

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Table 1: Representative Examples of Sonogashira Coupling for 4-Alkynylpyrazoles

4-Iodopyrazole SubstrateAlkyne SubstratePd CatalystBaseConditionsYield (%)Reference
1-Aryl-3-CF₃-4-iodopyrazolePhenylacetylenePd(PPh₃)₄Et₃NTHF, 60 °C, 16h91[6]
1-Aryl-3-CF₃-4-iodopyrazoleEthynyltrimethylsilanePd(PPh₃)₄Et₃NTHF, 60 °C, 16h93[6]
1,3-Diphenyl-4-iodopyrazole2-EthynylpyridinePd/C, CuI, PPh₃Et₃NDMF, 80 °CN/A[1]
1-(p-tolyl)-4-iodopyrazole1-HeptynePdCl₂(PPh₃)₂iPr₂NHTHF, rtN/A[1]

Building from Scratch: De Novo Ring Synthesis

Constructing the pyrazole ring with the alkyne already in place provides an alternative and powerful approach. This is typically achieved via [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component.[8][9]

Cycloaddition of Diazo Compounds with Alkynes

The 1,3-dipolar cycloaddition of a diazo compound (a source of a C-N-N unit) with an alkyne is a fundamental method for pyrazole synthesis.[10] This reaction can often be performed under catalyst-free conditions simply by heating, affording pyrazoles in high yields. The regioselectivity can be an issue, potentially leading to mixtures of isomers depending on the substituents on both the diazo compound and the alkyne.

Protocol 3: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne

This protocol is a generalized representation of the solvent-free method.

Materials:

  • α-Diazocarbonyl compound (1.0 mmol)

  • Terminal or Internal Alkyne (1.0 - 1.2 mmol)

Procedure:

  • In a reaction vial, carefully mix the α-diazocarbonyl compound (1.0 mmol) and the alkyne (1.0 mmol). Note: If one reagent is solid, it can be gently heated to melt before adding the other.

  • Heat the neat mixture at a temperature ranging from 60 to 120 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • For many α-diazocarbonyl substrates, the reaction proceeds cleanly, and the resulting pyrazole product may solidify upon cooling and require no further purification.

  • If necessary, the product can be purified by recrystallization or column chromatography.

Cyclization of α,β-Alkynic Hydrazones

Another robust de novo method involves the condensation of a hydrazine with an α,β-alkynic ketone or aldehyde to form an α,β-alkynic hydrazone intermediate. This intermediate can then undergo electrophilic cyclization to form the pyrazole ring.[11][12][13]

A particularly elegant variation of this method uses molecular iodine to induce the cyclization. This reaction proceeds in good to high yields and directly furnishes a 4-iodopyrazole.[13] This product is not the final alkyne but is a key intermediate for the Sonogashira coupling described in Section 2, effectively bridging the de novo and post-functionalization strategies.

G Start_A Hydrazine (R¹-NH-NH₂) Step_1 Condensation Start_A->Step_1 Start_B α,β-Alkynic Carbonyl (R²-C≡C-CO-R³) Start_B->Step_1 Intermediate α,β-Alkynic Hydrazone Step_1->Intermediate Step_2 Electrophilic Cyclization (e.g., I₂) Intermediate->Step_2 Product 4-Iodopyrazole Step_2->Product

Caption: Workflow for synthesis of 4-iodopyrazoles via cyclization.

Protocol 4: Iodocyclization of α,β-Alkynic Hydrazones

This protocol is based on the work of Zora et al.[13]

Materials:

  • α,β-Alkynic Hydrazone (1.0 mmol)

  • Molecular Iodine (I₂) (1.5 mmol, 381 mg)

  • Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 168 mg)

  • Acetonitrile (MeCN), 10 mL

  • Saturated aqueous Na₂S₂O₃ solution

  • Ethyl Acetate

Procedure:

  • Dissolve the α,β-alkynic hydrazone (1.0 mmol) in acetonitrile (10 mL).

  • Add sodium bicarbonate (2.0 mmol) followed by molecular iodine (1.5 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 4-iodopyrazole, which can then be used in Protocol 2.

Summary and Outlook

Both post-functionalization and de novo synthesis represent viable and powerful strategies for accessing 4-substituted pyrazole alkynes. The Sonogashira coupling of readily prepared 4-iodopyrazoles is arguably the most direct and versatile method, benefiting from a broad substrate scope with respect to the alkyne component. De novo methods, while sometimes requiring more complex starting materials, offer excellent control over the pyrazole's substitution pattern from the outset.

Table 2: Comparison of Synthetic Strategies

StrategyKey ReactionAdvantagesDisadvantagesBest For...
Post-Functionalization Sonogashira CouplingHigh convergence, broad alkyne scope, well-established and reliable.[3][4]Requires a two-step sequence (halogenation then coupling); potential issues with catalyst poisoning.Rapidly creating a library of analogs by varying the alkyne partner.
De Novo Synthesis [3+2] CycloadditionBuilds complexity quickly; can access substitution patterns not available otherwise.[10]Regioselectivity can be a challenge; synthesis of precursors may be complex.Synthesizing highly substituted pyrazoles with a specific, pre-determined structure.

Future advancements in this field will likely focus on direct C-H alkynylation of the pyrazole C4-position. While pyrazoles are known to undergo C-H functionalization,[5][14] direct C4-alkynylation remains a developing area. Success in this domain would provide a more atom-economical and efficient route to these valuable compounds, further streamlining their application in drug discovery and materials science.

References

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.Green Chemistry (RSC Publishing).
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates.National Institutes of Health (NIH).
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters (ACS Publications). Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. Available at: [Link]

  • Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. ResearchGate. Available at: [Link]

  • Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. PubMed. Available at: [Link]

  • Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate. Available at: [Link]

  • Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. Scilit. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. Available at: [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of pyrazoles via electrophilic cyclization. PubMed. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • (PDF) Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. ResearchGate. Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). ResearchGate. Available at: [Link]

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Application

Introduction: The Strategic Importance of Alkynylpyrazoles

An Application Guide to the Sonogashira Coupling Reaction for the Synthesis of Pyrazole Derivatives The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling Reaction for the Synthesis of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The introduction of an alkyne moiety onto the pyrazole ring via C(sp²)–C(sp) bond formation significantly expands its synthetic utility and allows for the creation of rigid, linear extensions to the core structure. The Sonogashira cross-coupling reaction is a paramount tool for achieving this transformation, enabling the efficient coupling of halopyrazoles with terminal alkynes.[2][3] This reaction's tolerance for a wide range of functional groups and its typically mild conditions have cemented its role in the synthesis of complex molecules for drug discovery, natural products, and molecular electronics.[4][5]

This guide provides a detailed overview of the Sonogashira coupling as applied to pyrazole substrates, covering mechanistic insights, comparative protocols for classical and copper-free systems, and field-proven troubleshooting strategies to empower researchers in this critical area of synthetic chemistry.

Mechanistic Overview: The Engine of C-C Bond Formation

The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper(I) salts.[5] Understanding the interplay between these two catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the halopyrazole to a low-valent palladium(0) species, forming a Pd(II)-pyrazolyl intermediate.

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.[6]

The key step, transmetalation , involves the transfer of the acetylide group from copper to the palladium(II) center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylpyrazole product and regenerate the active Pd(0) catalyst.[7]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Pyrazolyl)(X) Pd0->PdII_Aryl Oxidative Addition (+ Pyrazolyl-X) PdII_Alkynyl L₂PdII(Pyrazolyl)(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Regeneration Product Alkynylpyrazole PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Transfer of Acetylide Base Base CuX CuX

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Critical Considerations for Pyrazole Substrates

While powerful, the Sonogashira coupling requires special consideration when applied to N-heterocycles like pyrazoles.

  • Halogen Reactivity: The reactivity of the C-X bond is paramount. The general trend for palladium-catalyzed cross-couplings is C-I > C-Br >> C-Cl.[8] Consequently, iodopyrazoles are the most common and reactive substrates, often reacting at room temperature, while bromopyrazoles may require elevated temperatures.[9]

  • N-H Acidity & Catalyst Inhibition: The proton on an unprotected pyrazole nitrogen can be acidic. This can interfere with the basic conditions of the reaction. More critically, the lone pair on the pyrazole nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting or even poisoning the catalyst.[9] For this reason, N-protected pyrazoles (e.g., with Boc, Trityl, or other protecting groups) often give higher and more consistent yields.[1][8]

  • Copper-Free Variants: A significant drawback of the classical system is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms an undesired diyne byproduct.[5] This is particularly problematic in the presence of oxygen.[9] Modern protocols have been developed that operate without a copper co-catalyst, mitigating this side reaction and simplifying product purification.[6] These systems often rely on more sophisticated, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[2][3]

FeatureClassical Pd/Cu SystemCopper-Free System
Catalysts Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, CuIPd(OAc)₂, [DTBNpP]Pd(crotyl)Cl, etc.
Ligands Triphenylphosphine (often integral)Bulky, electron-rich phosphines (e.g., SPhos, cataCXium A) or NHCs
Base Amine bases (e.g., Et₃N, DIPEA)Organic (e.g., TMP) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃)
Advantages Well-established, readily available catalysts, often effective at room temp for iodides.[5]Eliminates alkyne homocoupling, reduces catalyst toxicity, broader substrate scope for challenging couplings.[2][3][10]
Disadvantages Prone to Glaser homocoupling, requires strictly anaerobic conditions, potential for catalyst inhibition.[5][9]May require higher temperatures, more expensive/specialized ligands, and rigorous optimization.[10]
Caption: Table 1: Comparison of Classical vs. Copper-Free Sonogashira Systems.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both classical and copper-free Sonogashira couplings of pyrazole derivatives.

Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert gas) Reagents 2. Add Reagents (Halopyrazole, Catalyst, Base) Setup->Reagents Degas 3. Degas Solvent (Bubble Ar or Freeze-Pump-Thaw) Reagents->Degas Solvent 4. Add Solvent & Alkyne Degas->Solvent Reaction 5. Stir at RT or Heat (Monitor by TLC/LC-MS) Solvent->Reaction Workup 6. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Classical Pd/Cu-Catalyzed Coupling of 4-Iodopyrazole

This protocol is adapted from general procedures for the coupling of iodopyrazoles with terminal alkynes.[8][9]

Materials:

  • N-Protected 4-Iodopyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide [CuI] (4-10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (as solvent or co-solvent)

  • DMF or THF, anhydrous and degassed (if needed)

  • Saturated aqueous NH₄Cl

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Organic solvent for extraction (e.g., Ethyl Acetate, CH₂Cl₂)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the N-protected 4-iodopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.05 equiv), and CuI (e.g., 0.1 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (sufficient to act as solvent, or ~2.0-3.0 equivalents if using a co-solvent like DMF).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, heating to 40-80 °C may be necessary.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. If triethylamine was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl to remove the copper salts, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired alkynylpyrazole.[8]

Protocol 2: Robust Copper-Free Coupling of a Pyrazole Bromide

This protocol utilizes a modern, air-stable palladium precatalyst and is particularly useful for avoiding homocoupling byproducts. It is based on a highly effective system reported for challenging substrates.[2][3][9]

Materials:

  • N-Protected Pyrazole Bromide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous and degassed

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl and Brine

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the N-protected pyrazole bromide (1.0 equiv) and the [DTBNpP]Pd(crotyl)Cl precatalyst (0.025 equiv) to a reaction vial equipped with a stir bar.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M). Add the base, TMP (2.0 equiv), followed by the terminal alkyne (1.5 equiv).

  • Reaction: Seal the vial and stir the mixture at room temperature. For more challenging couplings, heating to 60 °C may be beneficial.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slower than their copper-catalyzed counterparts.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic solution with saturated aqueous NH₄Cl and then with brine to remove DMSO and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the target compound.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting Figure 3: Troubleshooting Flowchart for Pyrazole Sonogashira Coupling Start Reaction Start Check Low or No Conversion? Start->Check Homocoupling Significant Alkyne Homocoupling? Check->Homocoupling No Sol_Base Action: • Check reagent purity (anhydrous/degassed). • Screen alternative bases/solvents. • Consider N-protection of pyrazole. Check->Sol_Base Yes Decomposition Decomposition or Byproducts? Homocoupling->Decomposition No Go_Cu_Free Action: • Switch to a Copper-Free protocol. • Ensure rigorous degassing. • Add alkyne slowly. Homocoupling->Go_Cu_Free Yes Success Successful Coupling Decomposition->Success No Lower_Temp Action: • Lower reaction temperature. • Check for hydrodehalogenation. • Use a less polar solvent. Decomposition->Lower_Temp Yes Temp_Cat Action: • Increase temperature (for bromides). • Screen different Pd catalysts/ligands (e.g., bulky phosphines). Sol_Base->Temp_Cat

Caption: Figure 3: Troubleshooting Flowchart for Pyrazole Sonogashira Coupling.

  • Problem: Low/No Conversion. This is the most common issue.

    • Cause - Catalyst Inactivation: The pyrazole N-H may be inhibiting the catalyst. Solution: Protect the pyrazole nitrogen or switch to a catalyst system known to be robust for N-heterocycles, such as those with bulky, electron-rich phosphine ligands.[9]

    • Cause - Poor Reagent Quality: Water or oxygen in the solvent or amine base can kill the catalyst. Solution: Ensure all reagents are anhydrous and that solvents/amines have been thoroughly degassed. Distilling the amine base can sometimes resolve failures.[9]

    • Cause - Low Reactivity: Aryl bromides are significantly less reactive than iodides. Solution: Increase the reaction temperature or switch to a more active catalyst system.[9]

  • Problem: Significant Alkyne Homocoupling (Glaser Product).

    • Cause: This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[5][9]

    • Solution 1: Switch to a copper-free protocol. This is the most effective way to eliminate the issue.[9]

    • Solution 2: If using a copper system, ensure rigorously anaerobic conditions through multiple freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[9]

    • Solution 3: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration, favoring cross-coupling over homocoupling.[9]

  • Problem: Hydrodehalogenation (Loss of Halogen).

    • Cause: The halopyrazole is reduced to the parent pyrazole instead of coupling. This can be promoted by high temperatures or certain solvent/base combinations.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Ensure you are using a dry, aprotic solvent.[9]

References

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem. [URL: https://www.benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01931]
  • Pyrazole Synthesis via a Cascade Sonogashira coupling/cyclization of N-propargyl Sulfonylhydrazones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29215037/]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648353/]
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-palladium-catalysts-for-cross-coupling-reactions-with-iodopyrazoles]
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. Benchchem. [URL: https://www.benchchem.
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate. [URL: https://www.researchgate.
  • Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. ResearchGate. [URL: https://www.researchgate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7878848/]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.09%3A_Sonogashira_Coupling]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1410]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7574312/]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10860k]
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  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [URL: https://www.researchgate.net/publication/303423714_Synthesis_of_substituted-3-iodo-1H-pyrazole_derivatives_and_their_further_modification_under_Sonogashira_cross_coupling_reaction_conditions]
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Method

Application Notes and Protocols for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in Click Chemistry

Introduction: A Privileged Scaffold Meets a Powerful Ligation Tool In the landscape of modern drug discovery and chemical biology, the convergence of privileged structural motifs with highly efficient and selective chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Powerful Ligation Tool

In the landscape of modern drug discovery and chemical biology, the convergence of privileged structural motifs with highly efficient and selective chemical reactions is a paramount driver of innovation. 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol emerges as a molecule of significant interest at this intersection. It uniquely combines the pyrazole core, a well-established pharmacophore present in numerous FDA-approved drugs, with a terminal alkyne functionality, the cornerstone of "click chemistry".[1][2][3][4][5][6][7] The pyrazole ring system is lauded for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets, contributing to its prevalence in therapeutics for cancer, inflammation, and infectious diseases.[2][3][4][5][6][7][8][9][10][11][12][13]

The terminal alkyne, on the other hand, is one half of the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the quintessential example of click chemistry.[14][15] This reaction is celebrated for its high yields, stereospecificity, and tolerance of a wide array of functional groups, allowing for the facile and robust conjugation of molecules in complex biological environments.[14][15][16][17] The but-3-yn-1-ol linker in the title compound offers a strategic advantage, providing a hydroxyl group for further derivatization or to enhance solubility, while the four-carbon chain offers spatial separation between the pyrazole and the resulting triazole, which can be crucial for maintaining the biological activity of the pyrazole-containing moiety.[18][19][20][][22]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in click chemistry. We will delve into detailed protocols for CuAAC, discuss the rationale behind experimental choices, and present data in a clear and accessible format.

Core Applications in Drug Discovery and Bioconjugation

The bifunctional nature of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol makes it a versatile building block for a multitude of applications:

  • Fragment-Based Drug Discovery (FBDD): The pyrazole moiety can act as a starting fragment that binds to a biological target. The alkyne handle then allows for the "clicking" on of a diverse library of azide-containing fragments to rapidly explore the surrounding chemical space and enhance potency and selectivity.

  • Synthesis of Novel Heterocyclic Scaffolds: The formation of the 1,2,3-triazole ring through click chemistry creates a new, stable five-membered heterocyclic ring, which itself can contribute to the pharmacological profile of the molecule.[2][14] The resulting pyrazole-triazole conjugate represents a novel chemotype with potential for unique biological activities.

  • Bioconjugation: The alkyne group enables the covalent attachment of the pyrazole-containing molecule to biomolecules such as proteins, peptides, nucleic acids, and carbohydrates that have been functionalized with an azide group.[16][17][23] This is invaluable for applications such as target identification, in-vivo imaging, and the development of antibody-drug conjugates (ADCs).

  • Development of PROTACs and Molecular Glues: The terminal alkyne can be used to link the pyrazole-containing warhead to a linker-E3 ligase ligand construct, facilitating the synthesis of proteolysis-targeting chimeras (PROTACs).

  • Materials Science: The robust nature of the click reaction allows for the incorporation of the pyrazole moiety onto surfaces or into polymers, creating materials with tailored biological or chemical properties.[15]

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application for terminal alkynes like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. It involves the reaction with an azide in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[14][15][24]

Causality Behind Experimental Choices
  • Copper Source: Copper(II) salts, such as CuSO₄·5H₂O, are often used in conjunction with a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[16][24] This is often more convenient and reproducible than using air-sensitive Cu(I) salts directly.

  • Ligands: While not always essential, the addition of a copper-coordinating ligand can accelerate the reaction and protect the biomolecules from damage caused by reactive oxygen species that can be generated by the copper catalyst.[16][17] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.

  • Solvent System: The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are common, often with a co-solvent like DMSO or t-butanol to aid solubility of the alkyne. For purely synthetic applications, a range of organic solvents can be used.

  • Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature.[14]

General Protocol for CuAAC with 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

This protocol provides a general starting point. Optimization of concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water). In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution to a final concentration of 1-5 mol%. If using a ligand, add it at this stage.

  • Reduction and Cycloaddition: Add the sodium ascorbate solution to a final concentration of 5-10 mol% to initiate the reaction. The solution may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the nature of the product. For small molecules, an aqueous work-up followed by extraction and column chromatography is common. For bioconjugates, purification may involve size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Data Presentation: Typical Reaction Parameters
ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of the azide can help drive the reaction to completion.
CuSO₄ Loading 1 - 5 mol%Lower catalyst loading is generally preferred to minimize side reactions and simplify purification.
Sodium Ascorbate 5 - 10 mol%A stoichiometric excess relative to copper ensures the maintenance of the active Cu(I) state.[24]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.[14]
Reaction Time 1 - 24 hoursVaries depending on the reactivity of the substrates and catalyst concentration.

Visualization of the CuAAC Workflow and Mechanism

Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Dissolve Alkyne & Azide in Solvent Mix Combine Reactants & Catalyst Reactants->Mix 1 Catalyst Prepare CuSO4 & Ascorbate Stocks Catalyst->Mix 2 Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Work-up / Extraction Monitor->Workup Reaction Complete Purify Column Chromatography / Dialysis Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the CuAAC reaction.

Reaction Mechanism

CuAAC_Mechanism Alkyne R1-C≡CH Acetylide R1-C≡C-Cu(I) Alkyne->Acetylide + Cu(I) Cu1 Cu(I) Complex [Coordination Complex] Acetylide->Complex Azide R2-N3 Azide->Complex Cycloadduct [Metallacycle Intermediate] Complex->Cycloadduct Cycloaddition Triazolide [Copper Triazolide] Cycloadduct->Triazolide Ring Contraction Product 1,4-Triazole Triazolide->Product + H+ Product->Cu1 Catalyst Regeneration Proton H+

Caption: The catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative.[15][25][26][][28][29] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[25][26][][29] While 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol itself is not a strained alkyne, it would be the azide-bearing partner that would be designed for SPAAC, reacting with a cyclooctyne-functionalized molecule. Alternatively, the pyrazole butynol could be incorporated into a strained ring system, though this would require significant synthetic effort.

Conclusion and Future Perspectives

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol stands as a highly valuable and versatile building block for researchers at the interface of chemistry, biology, and medicine. Its unique combination of a privileged pyrazole scaffold and a click-ready terminal alkyne provides a streamlined path to novel chemical entities with significant therapeutic and diagnostic potential. The protocols outlined herein provide a robust starting point for the application of this molecule in CuAAC reactions, opening the door to a wide range of discoveries in drug development and beyond. Future work will likely focus on the incorporation of this and similar pyrazole-alkyne motifs into more complex molecular architectures and their evaluation in various biological systems.

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Application

Application Notes and Protocols for the Derivatization of the Terminal Alkyne in 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Introduction: The Strategic Importance of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in Medicinal Chemistry and Chemical Biology The privileged pyrazole scaffold is a cornerstone in modern drug discovery, featuring prominently in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in Medicinal Chemistry and Chemical Biology

The privileged pyrazole scaffold is a cornerstone in modern drug discovery, featuring prominently in a multitude of approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an exceptional pharmacophore. The molecule 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol represents a versatile building block, combining the pyrazole core with a reactive terminal alkyne and a primary alcohol. This trifunctional architecture offers a rich landscape for chemical modification, enabling the exploration of chemical space in the pursuit of novel therapeutic agents and chemical probes. The derivatization of the terminal alkyne, in particular, opens avenues to a vast array of molecular complexity through well-established and robust chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the terminal alkyne in 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. We will delve into the mechanistic underpinnings of key reactions, address the challenges of chemoselectivity posed by the pyrazole and alcohol functionalities, and offer field-proven protocols for successful synthesis and characterization.

Navigating Chemoselectivity: The Interplay of the Pyrazole, Alkyne, and Alcohol

The primary challenge in the derivatization of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol lies in achieving selective reaction at the terminal alkyne without unintended transformations at the pyrazole N-H or the primary alcohol. The pyrazole ring, with its basic nitrogen atoms, can act as a ligand, potentially inhibiting or poisoning transition metal catalysts commonly used in alkyne chemistry.[1] The acidic N-H proton can also be a site of unwanted side reactions. The primary alcohol, while generally less reactive, can undergo oxidation or act as a nucleophile under certain conditions.

To address these challenges, a judicious choice of reaction conditions and, where necessary, the implementation of protecting group strategies are paramount. The following sections will explore various derivatization techniques, with a keen focus on ensuring chemoselectivity.

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a new carbon-carbon bond.[2] This reaction is a mainstay in medicinal chemistry for the synthesis of complex molecular architectures.[3]

Reaction Mechanism

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism

Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.
Chemoselectivity and Protecting Group Strategy

Given the potential for the pyrazole moiety to interfere with the palladium catalyst, careful selection of ligands and reaction conditions is crucial.[1] Bulky, electron-rich phosphine ligands can often mitigate catalyst inhibition.[1] To completely circumvent this issue and prevent N-alkylation, protection of the pyrazole N-H is recommended. A Boc (tert-butyloxycarbonyl) group is a suitable choice as it is stable to the basic conditions of the Sonogashira coupling and can be readily removed under acidic conditions.[5] The primary alcohol is generally compatible with Sonogashira conditions, but for sensitive substrates or prolonged reaction times, protection as a silyl ether (e.g., TBDMS) can be employed.[6][7]

Protocol: Sonogashira Coupling of N-Boc-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol with 4-Iodoanisole

This protocol describes the coupling of the N-Boc protected starting material with 4-iodoanisole as a representative aryl halide.

Materials:

  • N-Boc-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • 4-Iodoanisole

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq), 4-iodoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous and degassed THF (or DMF) to achieve a suitable concentration (e.g., 0.1 M), followed by the addition of anhydrous, degassed triethylamine (3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.[8] Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]

Sonogashira_Workflow

Figure 2: Experimental workflow for the Sonogashira coupling.

Glaser Coupling: Symmetrical Diyne Synthesis

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant, such as oxygen.[10][11]

Reaction Mechanism

The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative dimerization.[10]

Protocol: Glaser Coupling of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • CuCl (Copper(I) chloride)

  • TMEDA (Tetramethylethylenediamine)

  • Acetone

  • Oxygen (from air or a balloon)

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve CuCl (0.1 eq) and TMEDA (0.1 eq) in acetone. Stir the mixture under an air or oxygen atmosphere until a green solution is formed.

  • Substrate Addition: Add a solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq) in acetone to the catalyst solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature, ensuring continuous exposure to air or oxygen. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with a dilute HCl solution. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Azide-Alkyne Cycloadditions: The Power of "Click" Chemistry

Azide-alkyne cycloadditions are a class of powerful and versatile reactions that form a stable triazole ring. These reactions are central to the concept of "click chemistry" due to their high efficiency, broad scope, and simple reaction conditions.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide.[]

The reaction is catalyzed by a copper(I) species, which activates the terminal alkyne towards cycloaddition with the azide.[]

CuAAC_Mechanism

Figure 3: Simplified representation of the CuAAC reaction.

Materials:

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Benzyl azide

  • CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

  • Reaction Setup: In a vial, dissolve 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) followed by an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.[14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. This makes it particularly suitable for biological applications.

This protocol assumes the synthesis of a DBCO-derivatized version of the pyrazole butanol.

Materials:

  • DBCO-derivatized 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Azide-containing molecule of interest (e.g., an azide-modified biomolecule)

  • Biocompatible buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Dissolve the DBCO-derivatized pyrazole and the azide-containing molecule in a suitable solvent (e.g., DMSO for small molecules, PBS for biomolecules).

  • Reaction: Mix the two solutions and allow them to react at room temperature. The reaction progress can be monitored by LC-MS for small molecules or by other appropriate analytical techniques for biomolecules.

  • Purification: For small molecules, purification can be achieved by HPLC. For biomolecules, size-exclusion chromatography is often employed to remove unreacted starting materials.

Summary of Derivatization Strategies

ReactionKey ReagentsConditionsProductKey Advantages
Sonogashira Coupling Pd catalyst, Cu co-catalyst, Base, Aryl/Vinyl HalideRoom temp to elevated temp, inert atmosphereC-C coupled productForms C-C bonds, high functional group tolerance
Glaser Coupling Cu(I) salt, Oxidant (O₂)Room temp, air/O₂ atmosphereSymmetrical 1,3-diyneSimple, forms symmetrical diynes
CuAAC Cu(I) catalyst, Azide, Sodium AscorbateRoom temp, aqueous or organic solvents1,4-disubstituted triazoleHigh efficiency, mild conditions, "click" reaction
SPAAC Strained cyclooctyne, AzideRoom temp, various solvents1,4,5-trisubstituted triazoleCopper-free, bioorthogonal

Characterization of Derivatized Products

The successful derivatization of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[15] In ¹H NMR, the disappearance of the terminal alkyne proton signal (typically around 2.5-3.0 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the coupled moiety (e.g., aromatic protons in a Sonogashira product) provides further confirmation.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product, providing strong evidence for the successful derivatization.[17][18][19]

  • Infrared (IR) Spectroscopy: The disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹) can be indicative of the reaction's completion.

  • Chromatography: TLC and HPLC are used to monitor the reaction progress and to assess the purity of the final product.

Conclusion

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The derivatization of its terminal alkyne can be achieved through a variety of robust and well-established methods, including Sonogashira coupling, Glaser coupling, and azide-alkyne cycloadditions. By carefully considering the chemoselectivity of the substrate and employing appropriate protecting group strategies where necessary, researchers can successfully access a diverse range of derivatives for further investigation. The protocols and guidelines presented in this document provide a solid foundation for the successful derivatization of this important scaffold.

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  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Anonymous. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Alfa Chemistry. (n.d.). Glaser Coupling. Alfa Chemistry.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Wikipedia contributors. (n.d.). Glaser coupling. Wikipedia.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Gunawardena, G. (n.d.). 15.2 Use of protecting groups. Organic Chemistry II - Lumen Learning.
  • Anonymous. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH.
  • Anonymous. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Anonymous. (n.d.). "Click" chemistry with CuAIAC. Bio&Organic LAB, P1-0179, FKKT.
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  • Anonymous. (n.d.). Glaser–Hay hetero-coupling in a bimetallic regime: a Ni(ii)/Ag(i) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes.
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Method

Application Notes and Protocols: Chemoselective Oxidation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Abstract The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a detailed guide for the chemoselective oxidation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol to 4-(1H-Pyrazol-4-yl)but-3-yn-1-al. The presence of multiple sensitive functional groups—a primary alcohol, an internal alkyne, and an N-H pyrazole ring—necessitates the use of mild and highly selective oxidation protocols to prevent unwanted side reactions such as over-oxidation to the carboxylic acid or modification of the heterocyclic and alkyne moieties. This guide evaluates several state-of-the-art oxidation methods, including Dess-Martin Periodinane (DMP), Parikh-Doering, and TEMPO-based systems, providing detailed, field-proven protocols for each.

Introduction: The Synthetic Challenge

The target molecule, 4-(1H-Pyrazol-4-yl)but-3-yn-1-al, is a valuable synthetic building block. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The propargyl aldehyde functionality allows for a wide array of subsequent transformations, including Wittig reactions, reductive aminations, and additions of organometallic reagents.

The primary challenge in this synthesis is achieving high chemoselectivity. The chosen oxidant must react exclusively with the primary alcohol while leaving the pyrazole and alkyne groups untouched.

  • Pyrazole Ring: This electron-rich heterocycle can be susceptible to oxidation. The N-H proton is weakly acidic and could be deprotonated under basic conditions, potentially altering reactivity.

  • Alkyne Moiety: While generally robust, alkynes can undergo undesired reactions under harsh oxidative conditions.

  • Primary Alcohol: The goal is to achieve a clean conversion to the aldehyde, meticulously avoiding over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidizing agents.[2]

This guide focuses on methods known for their mildness and tolerance of sensitive functional groups.

Strategic Overview: Selecting the Right Oxidant

The choice of oxidant is paramount for success. We will explore three classes of reagents renowned for their mild and selective nature. The following diagram illustrates the overall transformation and the key challenge of selectivity.

G Substrate 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (Primary Alcohol) Oxidant Mild Oxidizing Agent (e.g., DMP, Swern, TEMPO) Substrate->Oxidant Product 4-(1H-Pyrazol-4-yl)but-3-yn-1-al (Target Aldehyde) SideProduct Carboxylic Acid (Over-oxidation) Degradation Pyrazol / Alkyne Degradation Oxidant->Product Desired Path (Chemoselective) Oxidant->SideProduct Undesired Oxidant->Degradation Undesired

Figure 1: Strategic workflow for the chemoselective oxidation.

Recommended Oxidation Protocols

We present three robust protocols, each with distinct advantages regarding reaction conditions, work-up procedures, and scalability.

3.1. Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that provides a mild, fast, and highly selective method for oxidizing primary alcohols to aldehydes.[3][4] It operates at room temperature under neutral pH, making it exceptionally compatible with sensitive functional groups.[5]

Causality Behind this Choice: The neutrality and high chemoselectivity of DMP make it an ideal first choice for complex substrates. It avoids the cryogenic temperatures of a Swern oxidation and the potentially basic or metallic reagents of other systems, minimizing the risk of side reactions with the pyrazole ring.[3][6]

G start Start dissolve Dissolve Alcohol in Anhydrous DCM start->dissolve add_dmp Add DMP (1.2 eq) in portions at RT dissolve->add_dmp stir Stir 1-3 hours Monitor by TLC add_dmp->stir quench Quench with sat. NaHCO₃ containing Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash with Brine, Dry over Na₂SO₄ extract->wash purify Concentrate & Purify (Silica Gel Chromatography) wash->purify end Pure Aldehyde purify->end

Figure 2: Experimental workflow for DMP oxidation.

Protocol: Dess-Martin Periodinane Oxidation

Reagent/MaterialM.W.Amount (1 mmol scale)Equivalents
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol136.15136 mg1.0
Dess-Martin Periodinane (DMP)424.14510 mg1.2
Dichloromethane (DCM), anhydrous-10 mL-
Saturated aq. NaHCO₃-10 mL-
Sodium thiosulfate (Na₂S₂O₃)158.11~1 g-

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (136 mg, 1.0 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane (10 mL).

  • At room temperature, add Dess-Martin periodinane (510 mg, 1.2 eq.) to the solution in one portion.[5]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, dilute the mixture with an additional 10 mL of DCM.

  • Prepare a quenching solution by dissolving sodium thiosulfate (~1 g) in saturated aqueous sodium bicarbonate (10 mL). Pour the reaction mixture into the quenching solution and stir for 15 minutes until the organic layer is clear.

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography to yield the final product.

Safety Note: Dess-Martin periodinane is shock-sensitive and potentially explosive, especially upon heating. Handle with care and avoid grinding.[5]

3.2. Method 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a variant of activated-DMSO oxidations that uses a sulfur trioxide-pyridine complex (SO₃·Py) as the activator.[7] A key advantage over the Swern oxidation is its operational simplicity, as it can be conducted at 0 °C to room temperature, avoiding cryogenic conditions.[7][8] It is known for its mildness and minimal side product formation.[9]

Causality Behind this Choice: This method is an excellent alternative to DMP, especially for larger-scale reactions where the cost and safety of DMP might be concerns.[5] The conditions are mild enough to be compatible with the pyrazole and alkyne functionalities. The use of a hindered base like diisopropylethylamine (DIPEA) can mitigate potential issues with the acidic pyrazole N-H.

G start Start dissolve Dissolve Alcohol, DIPEA in Anhydrous DCM/DMSO start->dissolve cool Cool to 0 °C dissolve->cool add_so3py Add SO₃·Pyridine Complex (4.0 eq) portion-wise cool->add_so3py stir Stir 30-60 min at 0 °C Allow to warm to RT add_so3py->stir quench Quench with Water stir->quench extract Extract with DCM or EtOAc quench->extract wash Wash with Brine, Dry over MgSO₄ extract->wash purify Concentrate & Purify (Silica Gel Chromatography) wash->purify end Pure Aldehyde purify->end

Figure 3: Experimental workflow for Parikh-Doering oxidation.

Protocol: Parikh-Doering Oxidation

Reagent/MaterialM.W.Amount (1 mmol scale)Equivalents
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol136.15136 mg1.0
SO₃·Pyridine Complex159.16637 mg4.0
Diisopropylethylamine (DIPEA)129.240.9 mL5.0
Dimethyl sulfoxide (DMSO), anhydrous78.131.0 mL14.0
Dichloromethane (DCM), anhydrous-5 mL-

Step-by-Step Procedure:

  • In a dry round-bottom flask, dissolve the alcohol (136 mg, 1.0 mmol) and DIPEA (0.9 mL, 5.0 eq.) in anhydrous DCM (5 mL).

  • Add anhydrous DMSO (1.0 mL, 14.0 eq.).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the sulfur trioxide-pyridine complex (637 mg, 4.0 eq.) portion-wise over 10 minutes, maintaining the internal temperature below 5 °C.[10]

  • Stir the suspension for an additional 45 minutes at 0 °C.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by adding 10 mL of cold water.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous copper sulfate solution (to remove pyridine, if triethylamine was used), water, and finally brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

3.3. Method 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that acts as a catalyst for the selective oxidation of primary alcohols.[11] A stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or (diacetoxyiodo)benzene (PhI(OAc)₂), is used to regenerate the active N-oxoammonium species. This method is highly selective for primary alcohols and can be performed under mild conditions.[11][12]

Causality Behind this Choice: The catalytic nature of TEMPO makes this an atom-economical and cost-effective choice. The high selectivity for primary over secondary alcohols is well-documented, which implies excellent tolerance for other functional groups.[12][13] The biphasic Anelli-Montanari conditions (using bleach) are particularly convenient for work-up.

G start Start reagents Combine Alcohol, TEMPO, KBr in DCM Prepare aq. phase: NaOCl + NaHCO₃ start->reagents cool Cool organic phase to 0 °C reagents->cool add_aq add_aq cool->add_aq stir Stir vigorously for 15-30 min Monitor by TLC add_aq->stir workup Separate layers Extract aq. phase with DCM Combine organics, wash with HCl, Na₂S₂O₃, brine Dry over Na₂SO₄ stir->workup end Pure Aldehyde workup->end Concentrate & Purify

Figure 4: Experimental workflow for TEMPO-catalyzed oxidation.

Protocol: TEMPO/Bleach (Anelli-Montanari) Oxidation

Reagent/MaterialM.W.Amount (1 mmol scale)Equivalents
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol136.15136 mg1.0
TEMPO156.251.6 mg0.01
Potassium Bromide (KBr)119.0012 mg0.1
Sodium Hypochlorite (NaOCl, ~10-15%)74.44~1.5 mL1.2
Sodium Bicarbonate (NaHCO₃)84.01210 mg2.5
Dichloromethane (DCM)-10 mL-
Water-2 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the alcohol (136 mg, 1.0 mmol), TEMPO (1.6 mg, 0.01 eq.), and KBr (12 mg, 0.1 eq.) in DCM (10 mL).

  • In a separate beaker, prepare the aqueous oxidant solution by adding NaHCO₃ (210 mg, 2.5 eq.) to water (2 mL), followed by the aqueous NaOCl solution (~1.5 mL, 1.2 eq.).

  • Cool the organic solution of the alcohol to 0 °C using an ice bath.

  • With vigorous stirring, add the aqueous oxidant solution dropwise to the organic solution over 10-15 minutes. A color change to orange/yellow is typically observed. Ensure the temperature remains below 5 °C.

  • Continue stirring vigorously at 0 °C for 15-30 minutes. Monitor the reaction by TLC.[14]

  • Once complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (10 mL), saturated aqueous sodium thiosulfate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Method Comparison and Selection
ParameterDess-Martin Periodinane (DMP)Parikh-DoeringTEMPO / Bleach
Conditions Neutral, Room Temp[3]Mildly Basic, 0 °C to RT[7]Biphasic, Mildly Basic (pH ~8.6), 0 °C[14]
Reaction Time 1-3 hours1-2 hours15-45 minutes
Selectivity ExcellentExcellentExcellent, highly selective for 1° alcohols[12]
Work-up Thiosulfate quench requiredAqueous work-upStandard aqueous work-up
Scalability Limited by cost and safety[5]GoodExcellent, catalytic
Safety Potentially explosive reagent[5]Malodorous DMS byproduct (less than Swern)Use of bleach
Cost HighModerateLow

Recommendation:

  • For small-scale, rapid synthesis: Dess-Martin Periodinane is an outstanding choice due to its reliability and simple, room-temperature conditions.

  • For larger-scale synthesis: The TEMPO-catalyzed oxidation is the most economical and scalable option, offering fast reaction times and high selectivity.

  • When avoiding metals and halogens is critical: The Parikh-Doering oxidation provides a metal-free alternative that avoids the use of bleach.

References
  • NROChemistry. Ley-Griffith Oxidation: Mechanism & Examples. Available at: [Link]

  • Grokipedia. Pfitzner–Moffatt oxidation. Available at: [Link]

  • Chem-Station Int. Ed. TPAP (Ley-Griffith) Oxidation. (2014). Available at: [Link]

  • Wikipedia. Pfitzner–Moffatt oxidation. Available at: [Link]

  • SynArchive. Ley-Griffith Oxidation. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. ACS Catalysis, 1(10), 1333–1337. Available at: [Link]

  • Organic Chemistry Portal. Tetrapropylammonium Perruthenate - TPAP. Available at: [Link]

  • Black, G. P., & Aldridge, S. (2018). Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. Chemical Communications, 54(44), 5581–5584. Available at: [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. (2021). Available at: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. Available at: [Link]

  • Wikipedia. Dess–Martin periodinane. Available at: [Link]

  • Chem-Station Int. Ed. TEMPO Oxidation. (2014). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Alcohol Oxidation with Dess-Martin Periodinane. Available at: [Link]

  • SynArchive. Pfitzner-Moffatt oxidation. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

  • Grokipedia. Parikh–Doering oxidation. Available at: [Link]

  • Organic Reactions. TEMPO-Mediated Oxidations. Available at: [Link]

  • Wikipedia. Parikh–Doering oxidation. Available at: [Link]

  • YouTube. Parikh-Doering oxidation. (2021). Available at: [Link]

  • Organic Syntheses. Oxidation of Primary Alcohols to Aldehydes with IBD/TEMPO. Available at: [Link]

  • Chem-Station Int. Ed. Parikh-Doering Oxidation. (2014). Available at: [Link]

  • NROChemistry. Parikh-Doering Oxidation. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols. Available at: [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Wikipedia. Alcohol oxidation. Available at: [Link]

  • ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Available at: [Link]

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Application

Application Note: Leveraging 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol for Fragment-Based Drug Discovery

Section 1: A Strategic Introduction to Fragment-Based Discovery with a Privileged Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-th...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: A Strategic Introduction to Fragment-Based Discovery with a Privileged Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules. This approach offers significant advantages, including a higher probability of identifying hits, a more thorough exploration of chemical space, and the generation of leads with superior physicochemical properties.[3][5][6]

At the heart of a successful FBDD campaign is the quality of the fragment library. The pyrazole nucleus stands out as a "privileged scaffold" in medicinal chemistry.[7] It is a five-membered aromatic heterocycle that is metabolically stable and present in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, demonstrating its wide range of biological activities and therapeutic relevance.[7][8][9] The pyrazole ring is a versatile chemical entity, capable of acting as both a hydrogen bond donor and acceptor, which facilitates critical interactions within protein binding sites.[8]

This application note provides a detailed guide to utilizing a specific, highly valuable fragment: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol . We will dissect its molecular architecture to understand its utility and provide detailed protocols for its application in an FBDD workflow, from initial screening to hit-to-lead optimization. This fragment is not merely a binder; it is intelligently "poised" for chemical elaboration, making it an ideal starting point for a medicinal chemistry program.[10]

Section 2: Deconstructing the Fragment: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

The strategic design of this fragment is evident in its three key components:

  • The Pyrazole Core: This serves as a robust anchoring group. Its rich electronic properties and proven track record in successful drugs provide a high probability of forming meaningful interactions with a target protein.[11][12]

  • The Butynol Linker: The rigid alkyne group provides a defined linear vector, projecting the hydroxyl group away from the pyrazole core. This linearity is crucial for subsequent structure-based design, as it reduces conformational ambiguity and allows chemists to confidently design modifications that explore specific regions of a binding pocket.

  • The Terminal Alcohol: This hydroxyl group is the key to the fragment's utility in optimization. It serves as a versatile synthetic handle, or a "vector for growth," allowing for straightforward chemical modification to enhance binding affinity and selectivity.[13][14]

Physicochemical Properties and "Rule of Three" Compliance

For a molecule to be an effective fragment, it should generally adhere to the "Rule of Three," which helps ensure it remains in the optimal chemical space for FBDD.[15]

PropertyValue (Estimated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~136.15 Da≤ 300 DaYes
Calculated LogP (cLogP)~0.5≤ 3Yes
Hydrogen Bond Donors2 (N-H, O-H)≤ 3Yes
Hydrogen Bond Acceptors2 (N, O)≤ 3Yes
Rotatable Bonds2≤ 3Yes

The fragment's properties make it an ideal candidate for screening, possessing sufficient complexity to form specific interactions while remaining small and simple enough to be an efficient starting point for chemical evolution.

Section 3: The FBDD Workflow: From Fragment to Lead

The journey from identifying a weak-binding fragment to developing a potent lead compound is a systematic, multi-stage process. The workflow emphasizes rigorous validation and is heavily reliant on structural biology to guide chemical synthesis.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing Pyrazole Fragment) B Primary Biophysical Screen (e.g., DSF, NMR) A->B Screening C Hit Confirmation & Triage B->C Identify Hits D Orthogonal Validation (e.g., SPR, ITC) C->D Validate Hits E Structural Biology (X-ray Crystallography / NMR) D->E Determine Binding Mode F Structure-Guided Design (Fragment Growing) E->F Inform Chemistry G Synthesis of Analogs F->G Iterative Cycles H Potency & ADMET Assays G->H Iterative Cycles H->F Iterative Cycles I Lead Compound H->I

Caption: High-level overview of the Fragment-Based Drug Discovery (FBDD) workflow.

Section 4: Protocol 1 - Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is an excellent primary screening technique due to its high throughput and low protein consumption.[16] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm suggests the ligand stabilizes the protein.

Objective: To identify fragments from a library, including 4-(1H-pyrazol-4-yl)but-3-yn-1-ol, that bind to and stabilize the target protein.

Materials:

  • Target protein (≥95% purity) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt-curve analysis.

Methodology:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of SYPRO Orange dye by diluting the 5000x stock to 200x in assay buffer.

    • Prepare a working solution of the target protein at 2x the final concentration (e.g., 4 µM for a 2 µM final concentration).

  • Assay Plate Setup (per well):

    • Add 10 µL of the 2x protein working solution.

    • Add 0.2 µL of the 100 mM fragment stock solution (for a final concentration of 1 mM and 1% final DMSO). For the negative control, add 0.2 µL of pure DMSO.

    • Add assay buffer to bring the volume to 17.5 µL.

    • Incubate at room temperature for 15 minutes to allow for binding.

    • Add 2.5 µL of the 200x SYPRO Orange working solution (for a final concentration of 20x).

    • The final volume in each well should be 20 µL.

  • Instrument Setup and Execution:

    • Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 min) to collect the contents.

    • Place the plate in the real-time PCR instrument.

    • Set up the thermal melt protocol:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • Determine the Tm for each well by calculating the minimum of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(protein + fragment) - Tm(protein + DMSO) .

    • A significant positive ΔTm (typically ≥ 2 °C) is considered a preliminary hit.

Causality and Self-Validation:

  • Why 1 mM fragment concentration? Fragments bind weakly, so a high concentration is needed to occupy the binding site and induce a measurable stabilizing effect.

  • Why a DMSO control? DMSO can sometimes affect protein stability. This control establishes the baseline Tm of the protein under the exact assay conditions.

  • Trustworthiness: A hit is only considered preliminary. The high concentration can lead to artifacts, necessitating validation with an orthogonal method.[16]

Section 5: Protocol 2 - Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[17] It serves as an excellent orthogonal method to validate DSF hits and provides valuable kinetic and affinity data (KD).[10]

Objective: To confirm the direct binding of 4-(1H-pyrazol-4-yl)but-3-yn-1-ol to the immobilized target protein and determine its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).

  • Target protein and fragment solutions prepared in running buffer.

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of 4-(1H-pyrazol-4-yl)but-3-yn-1-ol in running buffer. Due to its expected weak affinity, concentrations should typically range from low µM to high mM (e.g., 50 µM to 2 mM).

    • Inject each concentration of the fragment over the protein and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.

    • Plot the equilibrium response (RU) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD). The relationship is described by the equation: Response = (Rmax * [Analyte]) / (KD + [Analyte]).

Hit Triage and Validation Cascade

The combination of primary and secondary screening allows for a robust hit validation process, effectively filtering out false positives.

Validation_Cascade A Primary Screen Hits (e.g., DSF with ΔTm ≥ 2°C) B Orthogonal Screen (e.g., SPR) A->B C Does it bind directly? B->C D Validated Hit (Proceed to Structural Biology) C->D Yes (K_D < 2 mM) E False Positive (Discard) C->E No

Caption: A typical hit validation cascade to confirm fragment binding.

Screening TechniqueKey ParameterTypical Hit Criteria
DSF (Primary Screen)ΔTm≥ 2 °C
SPR (Orthogonal Validation)KD100 µM - 2 mM

Section 6: Elucidating the Binding Mode with Structural Biology

Once a fragment hit is validated, determining its precise binding mode is the most critical step to enable rational drug design.[17] X-ray crystallography is the gold standard for this purpose. The goal is to co-crystallize the target protein with 4-(1H-pyrazol-4-yl)but-3-yn-1-ol or soak the fragment into pre-formed apo-protein crystals. The resulting electron density map will reveal the fragment's position, orientation, and specific interactions within the binding site. This structural information provides the blueprint for the hit-to-lead optimization phase.

Section 7: Protocol 3 - Hit-to-Lead Optimization via Fragment Growing

With a high-resolution crystal structure in hand, the terminal alcohol of 4-(1H-pyrazol-4-yl)but-3-yn-1-ol can be used to "grow" the fragment into adjacent pockets to form new, beneficial interactions, thereby increasing potency.[14]

Objective: To synthesize a small, focused library of analogs by modifying the terminal hydroxyl group to improve binding affinity.

Synthetic Strategy: The primary alcohol is a versatile functional group that can be readily converted into other functionalities.

Fragment_Growing cluster_0 Synthetic Elaboration Vectors Core Core Fragment 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Ether Ether Formation (Williamson Synthesis) R-X, Base Core->Ether O-R Ester Esterification R-COOH, DCC Core->Ester O-C(O)R Amine Amination 1. Activate OH (e.g., MsCl) 2. R₂NH Core->Amine NR₂ Oxidation Oxidation (e.g., PCC, DMP) -> Aldehyde/Acid Core->Oxidation C(O)H or COOH

Sources

Method

Application Notes &amp; Protocols: Development of Enzyme Inhibitors Based on the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Scaffold

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole ring is a five-membered heterocycle recognized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The significance of the pyrazole scaffold lies in its synthetic accessibility and its ability to act as a versatile bioisostere, capable of forming crucial hydrogen bonds and other non-covalent interactions within enzyme active sites.[2] Numerous protein kinase inhibitors, in particular, incorporate the pyrazole core to target the ATP-binding site, making it a cornerstone in the development of targeted therapies.[2][3]

Rationale for the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Scaffold

This guide focuses on a specific, highly versatile starting point for inhibitor design: the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol scaffold. The design rationale is rooted in its distinct structural features:

  • The Pyrazole Core : The N-unsubstituted pyrazole ring can simultaneously act as a hydrogen bond donor and acceptor, providing a strong anchoring point within an enzyme's active site.[2]

  • The Alkyne Linker : The but-3-yn-1-ol chain provides a rigid, linear linker that projects functional groups into specific regions of the binding pocket. This rigidity can be advantageous for optimizing binding affinity and selectivity.

  • The Terminal Hydroxyl Group : This primary alcohol serves as a key chemical handle for synthetic elaboration. It allows for the systematic introduction of diverse chemical moieties to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The overall strategy is to use this scaffold as a foundation to build a library of inhibitors targeting enzymes where the pyrazole moiety can establish key interactions. A primary focus for such scaffolds has been the diverse family of protein kinases.[4]

Synthesis and Derivatization Protocols

The development of potent inhibitors begins with the robust synthesis of the core scaffold and its analogues. The protocols below describe a validated pathway for synthesis and subsequent derivatization.

Protocol: Synthesis of the Core Scaffold

The synthesis of 4-(1H-pyrazol-4-yl)but-3-yn-1-ol is efficiently achieved via a Sonogashira cross-coupling reaction, a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

Principle of the Method: This protocol couples a protected 4-iodo-1H-pyrazole with a commercially available terminal alkyne, but-3-yn-1-ol. A protecting group on the pyrazole nitrogen, such as a tetrahydropyranyl (THP) group, is used to prevent side reactions and improve solubility. The coupling is catalyzed by a palladium complex and a copper(I) co-catalyst. The protecting group is subsequently removed under acidic conditions to yield the final scaffold.

Step-by-Step Protocol:

  • Protection of 4-iodo-1H-pyrazole:

    • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Sonogashira Coupling:

    • To a solution of the protected iodo-pyrazole (1.0 eq) and but-3-yn-1-ol (1.5 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Stir the reaction at 50°C for 8-12 hours under an argon atmosphere.

    • Monitor reaction completion by TLC.

    • Once complete, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the coupled product.

  • Deprotection:

    • Dissolve the purified coupled product in methanol.

    • Add a 4M HCl solution in dioxane (2.0 eq) and stir at room temperature for 2-3 hours.

    • Neutralize the reaction carefully with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final scaffold, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol .

Diagram: Synthetic Workflow

G cluster_protection Step 1: Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection IodoPyrazole 4-Iodo-1H-pyrazole DHP DHP, PPTS (cat.) DCM, RT IodoPyrazole->DHP ProtectedPyrazole THP-Protected 4-Iodo-1H-pyrazole DHP->ProtectedPyrazole Catalysts Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, 50°C ProtectedPyrazole->Catalysts Butynol But-3-yn-1-ol Butynol->Catalysts CoupledProduct Coupled THP-Protected Product Catalysts->CoupledProduct Acid 4M HCl in Dioxane Methanol, RT CoupledProduct->Acid FinalScaffold 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (Final Scaffold) Acid->FinalScaffold

Caption: General workflow for the synthesis of the core scaffold.

Enzyme Inhibition Assay Protocols

Once a library of compounds is synthesized by derivatizing the core scaffold, they must be screened for inhibitory activity against the target enzyme(s). Protein kinases are a common and important target class for pyrazole-based inhibitors.[3][4]

Protocol: In Vitro Kinase Inhibition Assay (Aurora Kinase A)

Principle of the Method: This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™, Promega) to measure the activity of Aurora Kinase A. The kinase transfers phosphate from ATP to a substrate peptide. The amount of ADP produced is directly proportional to kinase activity. The assay converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. An inhibitor will reduce kinase activity, resulting in a lower light signal.

Materials:

  • Recombinant human Aurora Kinase A

  • Substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., AT9283)[5]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.

    • Dilute the compounds further in kinase buffer to the desired final assay concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate.

    • Add 5.0 µL of a 2X enzyme/substrate mixture (containing Aurora Kinase A and substrate peptide in kinase buffer).

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (final concentration should be at or near the Km for the enzyme).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This step converts ADP to ATP and generates a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: Kinase Assay Workflow

G A 1. Add 2.5 µL Compound (or DMSO/Control) to well B 2. Add 5 µL Enzyme/ Substrate Mix A->B C Incubate 15 min @ RT (Pre-incubation) B->C D 3. Add 2.5 µL ATP (Initiate Reaction) C->D E Incubate 60 min @ 30°C (Kinase Reaction) D->E F 4. Add 10 µL ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G Incubate 40 min @ RT F->G H 5. Add 20 µL Kinase Detection Reagent G->H I Incubate 30 min @ RT H->I J 6. Read Luminescence I->J

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for optimizing the lead scaffold into a potent and selective drug candidate. By systematically modifying different parts of the 4-(1H-pyrazol-4-yl)but-3-yn-1-ol scaffold and measuring the corresponding IC₅₀ values, researchers can understand which chemical features are critical for activity.[6][7]

Key Modification Points:

  • R¹ (Pyrazole N1-position): Substitution at this position can influence the hydrogen-bonding capacity of the pyrazole ring and can be used to probe for additional binding pockets.[2]

  • R² (Terminal Alcohol): This is the primary site for diversification. Converting the alcohol to ethers, esters, amines, or more complex groups can dramatically impact potency by extending into different sub-pockets of the enzyme active site.

  • R³ (Pyrazole C3/C5-positions): Although not part of the initial scaffold, substitution at these positions can be explored in second-generation designs to improve selectivity and potency.

Data Presentation:

The results of SAR studies should be summarized in a clear, tabular format to facilitate analysis.

Compound IDR¹ SubstitutionR² Substitution (from -OH)Aurora A IC₅₀ (nM)
Scaffold-01 -H-OH15,200
LIB-01 -H-OCH₃9,800
LIB-02 -H-O-Ph1,100
LIB-03 -H-O-(4-F-Ph)450
LIB-04 -CH₃-O-(4-F-Ph)620
LIB-05 -H-NH-Ph850

Interpretation: From this hypothetical data, one could infer that:

  • Converting the terminal alcohol to an ether (LIB-01, LIB-02) improves potency.

  • A phenyl ether (LIB-02) is significantly better than a methyl ether (LIB-01).

  • Adding an electron-withdrawing fluorine to the phenyl ring (LIB-03) further enhances potency, suggesting a specific interaction in that region of the binding pocket.

  • Methylating the pyrazole N1 position (LIB-04) is slightly detrimental compared to the N-H analogue (LIB-03), indicating the N-H may be an important hydrogen bond donor.

Diagram: SAR Logic

G cluster_R1 R¹: Probes for new interactions, alters H-bond profile cluster_R2 R²: Primary vector for exploring binding pocket cluster_R3 R³: Secondary modifications for selectivity/potency Scaffold R1_node Scaffold->R1_node R2_node Scaffold->R2_node R3_node Scaffold->R3_node

Caption: Key modification points for SAR studies on the scaffold.

(Note: The image in the DOT script is a placeholder for the chemical structure of the scaffold for illustrative purposes.)

References

  • ResearchGate. (n.d.). The designed pyrazole-based target compounds.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • NIH. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]

  • NIH. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • PubMed. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • NIH. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]

  • PubMed. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Retrieved from [Link]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]

  • NIH. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Retrieved from [Link]

Sources

Application

The Versatile Synthon: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a Gateway to Complex Heterocyclic Architectures

Abstract In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone due to its prevalence in a multitude of biologically active compounds.[1] The strategic functionaliz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone due to its prevalence in a multitude of biologically active compounds.[1] The strategic functionalization of this privileged heterocycle opens avenues to novel chemical entities with tailored pharmacological profiles. This technical guide introduces 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol , a highly versatile and functionalized building block, and delineates its application in the synthesis of complex, fused heterocyclic systems. We provide detailed, field-proven protocols for its synthesis via Sonogashira cross-coupling and explore its subsequent elaboration into medicinally relevant scaffolds such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines through intramolecular cyclization strategies. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthon in their synthetic endeavors.

Introduction: The Strategic Value of the Pyrazolyl-Alkynol Building Block

The inherent value of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol lies in its trifunctional nature. The pyrazole ring provides a key pharmacophoric element and a handle for further derivatization. The alkyne linker serves as a rigid spacer and a reactive moiety for cyclization reactions. Finally, the terminal hydroxyl group offers a point for diversification or can participate in cyclization cascades. This unique combination allows for the rapid construction of molecular complexity from a relatively simple starting material. The pyrazole nucleus itself is a well-established privileged scaffold in drug discovery, with numerous approved drugs containing this moiety.[1] By utilizing 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, chemists can efficiently access novel fused pyrazole-containing heterocycles, a chemical space rich with therapeutic potential.[2]

Synthesis of the Building Block: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

The most efficient and modular route to 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is the Sonogashira cross-coupling reaction between a 4-halopyrazole and but-3-yn-1-ol.[3] The use of 4-iodo-1H-pyrazole is preferred due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.

N-Protection of 4-Iodo-1H-pyrazole (Optional but Recommended)

The acidic proton of the pyrazole N-H can interfere with the Sonogashira coupling by reacting with the base or the organometallic intermediates. Therefore, protection of the pyrazole nitrogen is often advantageous to improve yields and reproducibility.[4] A variety of protecting groups can be employed, with the Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt) groups being common choices due to their ease of introduction and cleavage.[5][6]

Diagram 1: Synthesis of N-Protected 4-Iodopyrazole

Synthesis of N-Protected 4-Iodopyrazole 4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazole reagents (Boc)2O, Et3N, DCM or Ethyl vinyl ether, TFA (cat.) 4-Iodo-1H-pyrazole->reagents N-Protected\n4-Iodopyrazole N-Protected 4-Iodopyrazole reagents->N-Protected\n4-Iodopyrazole

Caption: General scheme for the N-protection of 4-iodo-1H-pyrazole.

Sonogashira Cross-Coupling Protocol

The Sonogashira coupling is a robust and versatile reaction for the formation of C(sp)-C(sp²) bonds.[3] The following protocol provides a general guideline for the synthesis of N-protected 4-(1H-pyrazol-4-yl)but-3-yn-1-ol.

Experimental Protocol: Synthesis of tert-butyl 4-(4-hydroxybut-1-yn-1-yl)-1H-pyrazole-1-carboxylate

  • Materials:

    • tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (1.0 equiv)

    • But-3-yn-1-ol (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • CuI (0.04 equiv)

    • Triethylamine (Et₃N) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF (or DMF) and triethylamine. Stir the mixture at room temperature for 10-15 minutes until all solids have dissolved.

    • Slowly add but-3-yn-1-ol to the reaction mixture via syringe.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Deprotection

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or by heating in a protic solvent to yield the final building block, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Application in Complex Heterocyclic Synthesis

The strategic placement of the pyrazole, alkyne, and hydroxyl functionalities in 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol allows for a variety of intramolecular cyclization reactions to construct fused heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are an important class of nitrogen-fused heterocycles with a wide range of biological activities. The intramolecular cyclization of 4-(1H-pyrazol-4-yl)but-3-yn-1-ol derivatives can provide a direct route to this scaffold.

Diagram 2: Retrosynthetic Analysis for Pyrazolo[1,5-a]pyridines

Retrosynthesis of Pyrazolo[1,5-a]pyridines Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intramolecular\nCyclization Intramolecular Cyclization Pyrazolo[1,5-a]pyridine->Intramolecular\nCyclization 4-(Pyrazol-4-yl)alkynol derivative 4-(Pyrazol-4-yl)alkynol derivative Intramolecular\nCyclization->4-(Pyrazol-4-yl)alkynol derivative

Caption: Retrosynthetic approach to pyrazolo[1,5-a]pyridines.

Protocol: Base-Mediated Intramolecular Cyclization

A common strategy involves the activation of the pyrazole N-H and the terminal hydroxyl group for a subsequent cyclization cascade. This can often be achieved using a strong base.

  • Materials:

    • 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 equiv)

    • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) (2.2 equiv)

    • Anhydrous DMF or THF

  • Procedure:

    • To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired pyrazolo[1,5-a]pyridine derivative.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant interest in medicinal chemistry, particularly as kinase inhibitors.[2] The synthesis of these compounds from 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol requires the introduction of an additional nitrogen atom. This can be achieved through a tandem reaction involving an initial transformation of the hydroxyl group followed by cyclization.

Diagram 3: General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidine Synthesis Workflow start 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol step1 Activation of OH group (e.g., mesylation, tosylation) start->step1 step2 Nucleophilic substitution with a nitrogen source (e.g., NaN3, NH2OH) step1->step2 step3 Intramolecular Cyclization step2->step3 end Pyrazolo[1,5-a]pyrimidine step3->end

Caption: Stepwise approach to pyrazolo[1,5-a]pyrimidines.

Protocol: Tandem Azidation and Reductive Cyclization

  • Step 1: Mesylation of the Hydroxyl Group

    • To a solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to give the crude mesylate, which can often be used in the next step without further purification.

  • Step 2: Azide Formation and Intramolecular Cyclization

    • Dissolve the crude mesylate in DMF and add sodium azide (1.5 equiv).

    • Heat the reaction mixture to 80-100 °C. The reaction proceeds via an in-situ formation of the azide followed by an intramolecular [3+2] cycloaddition.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Purify the product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key transformations discussed.

Table 1: Sonogashira Coupling of N-Boc-4-iodopyrazole with Terminal Alkynes

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
But-3-yn-1-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60385-95
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT2>95
1-HexynePd(PPh₃)₄ (3)CuI (5)DIPAToluene70480-90

Table 2: Intramolecular Cyclization of Pyrazolyl-Alkynols

SubstrateReagent/CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol-KOtBuTHF806Pyrazolo[1,5-a]pyridine deriv.70-85
4-(1-Methyl-1H-pyrazol-4-yl)but-3-yn-1-olAuCl₃ (5 mol%)-DCE602Pyrazolo[1,5-a]pyridine deriv.85-95
4-(Pyrazol-4-yl)pent-4-yn-2-olNaHDMF1004Substituted Pyrazolo[1,5-a]pyridine75-90

Conclusion and Future Outlook

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a powerful and versatile building block that provides a straightforward entry into a variety of complex, fused heterocyclic systems of high interest in medicinal chemistry. The protocols detailed herein offer robust and reproducible methods for the synthesis and application of this synthon. The continued exploration of novel cyclization cascades and multicomponent reactions involving this building block will undoubtedly lead to the discovery of new chemical entities with potent biological activities.

References

  • BenchChem. (2025).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Sikdar, et al. (2023).
  • Castillo, et al. (2016). A microwave-assisted approach was developed to regioselectively synthesize functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. [Journal Name].
  • Portilla, et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines are explored through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. [Journal Name].
  • Abdelhamid & Gomha. (2013).
  • Moustafa, et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Journal Name].
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 2018.
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  • Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole. The Journal of Organic Chemistry, 2015.
  • Synthesis of pyrazolo[1,2-a]cinnolinone via copper-catalyzed 6-endo-dig cycliz
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  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. MDPI.

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Method

Application Notes and Protocols for N-Alkylation of the Pyrazole Ring in 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Introduction: The Strategic Importance of N-Alkylated Pyrazoles and the Unique Challenges of a Bifunctional Substrate N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. The pyrazo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles and the Unique Challenges of a Bifunctional Substrate

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. The pyrazole motif is a privileged scaffold found in numerous FDA-approved drugs, where the substituent on the nitrogen atom plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The N-alkylation of a pyrazole ring can influence its metabolic stability, solubility, and binding affinity to biological targets.

This guide focuses on the N-alkylation of a particularly interesting and challenging substrate: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol . This molecule presents a unique synthetic puzzle due to the presence of three distinct functional groups: the pyrazole NH, a primary alcohol (OH), and an internal alkyne. The primary challenge lies in achieving chemoselective alkylation of the pyrazole nitrogen without inducing side reactions at the hydroxyl or alkynyl moieties. This document provides a detailed exploration of various protocols, the rationale behind their selection, and practical guidance for researchers in organic synthesis and drug discovery.

Understanding the Reactivity Landscape: Chemoselectivity and Regioselectivity

Before delving into specific protocols, it is crucial to understand the key chemical principles governing the N-alkylation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Chemoselectivity: Pyrazole N-H vs. Alcohol O-H

The success of a direct N-alkylation strategy hinges on the relative acidities of the pyrazole N-H and the alcohol O-H. The pKa of the pyrazole N-H is approximately 14 in DMSO, while that of a primary alcohol is generally in the range of 16-17.[1] This difference in acidity suggests that a suitable base will preferentially deprotonate the more acidic pyrazole nitrogen, forming the pyrazolide anion, which is a potent nucleophile. This intrinsic difference in reactivity forms the basis for achieving chemoselective N-alkylation in the presence of the alcohol.

Regioselectivity: N1 vs. N2 Isomerism

Unsymmetrical pyrazoles can be alkylated at either of the two nitrogen atoms, leading to the formation of regioisomers (N1 and N2). The regiochemical outcome is typically governed by a combination of steric and electronic factors.[2] In the case of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, the substituents at the C3 and C5 positions of the pyrazole ring are both hydrogen atoms. Consequently, there is no significant steric bias to direct the incoming alkyl group to one nitrogen over the other. Electronic effects from the 4-substituent are also minimal in directing the alkylation. Therefore, it is highly probable that the N-alkylation of this substrate will yield a mixture of N1 and N2 regioisomers, which may require chromatographic separation.

Comparative Overview of N-Alkylation Protocols

Several methods can be employed for the N-alkylation of pyrazoles. The choice of protocol depends on the nature of the alkylating agent, the desired reaction conditions, and the scale of the synthesis. The following table provides a comparative overview of the most relevant methods for the target substrate.

Method Reagents Pros Cons Suitability for Target Substrate
Protocol 1: Strong Base-Mediated (NaH) Sodium Hydride (NaH), Alkyl Halide, DMFHigh yields, relatively fast reactions.Requires strictly anhydrous conditions; NaH is pyrophoric.High. NaH is a strong, non-nucleophilic base that will selectively deprotonate the pyrazole N-H.
Protocol 2: Mild Base-Mediated (K₂CO₃) Potassium Carbonate (K₂CO₃), Alkyl Halide, MeCN or DMFMilder conditions, easier to handle base.Slower reaction times, may require heating.Moderate to High. K₂CO₃ is a weaker base and may require higher temperatures, which could lead to side reactions.
Protocol 3: Phase-Transfer Catalysis (PTC) Alkyl Halide, aq. KOH, Tetrabutylammonium Bromide (TBAB)Mild conditions, suitable for large-scale synthesis, avoids anhydrous solvents.May require optimization of catalyst and solvent.High. PTC offers a practical and efficient method for N-alkylation with good functional group tolerance.[3][4][5]
Protocol 4: Mitsunobu Reaction Alcohol (as alkylating agent), DEAD/DIAD, PPh₃Inverts the stereochemistry of the alcohol used as the alkylating agent. Useful for introducing chiral alkyl groups.Stoichiometric amounts of reagents and byproducts can complicate purification.High. This method is particularly useful when the desired alkyl group is derived from a corresponding alcohol.[1][6]
Protocol 5: Protective Group Strategy 1. TBDMSCl, Imidazole2. NaH, Alkyl Halide3. TBAFHigh chemoselectivity, avoids ambiguity.Adds two steps to the synthetic sequence (protection and deprotection).Very High. This is the most conservative and often the most reliable approach for complex substrates.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol utilizes a strong, non-nucleophilic base to deprotonate the pyrazole, followed by reaction with an alkylating agent.

Rationale: Sodium hydride is a powerful base that will irreversibly and selectively deprotonate the pyrazole N-H over the less acidic primary alcohol.[7] Anhydrous DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the pyrazolide salt.

Diagram of the Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Flame-dried flask under N₂ start->flask pyrazole Add 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and anhydrous DMF flask->pyrazole cool_0c Cool to 0 °C pyrazole->cool_0c add_nah Add NaH (60% dispersion) portion-wise cool_0c->add_nah stir_deprot Stir for 30 min at 0 °C, then 30 min at RT add_nah->stir_deprot cool_again Cool back to 0 °C stir_deprot->cool_again add_rx Add alkyl halide (RX) dropwise cool_again->add_rx stir_rt Warm to RT and stir (monitor by TLC) add_rx->stir_rt quench Quench with sat. aq. NH₄Cl stir_rt->quench extract Extract with EtOAc quench->extract wash Wash with brine, dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for NaH-mediated N-alkylation.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol employs a milder base and is often preferred for its operational simplicity.

Rationale: Potassium carbonate is a weaker base than sodium hydride, which can be advantageous for substrates with base-sensitive functional groups.[8] Acetonitrile is a common solvent for this transformation, though DMF can also be used to increase solubility and reaction rate. This method may require heating to proceed at a reasonable rate.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and acetonitrile (or DMF).

  • Add the alkylating agent (1.1-1.2 eq.) to the suspension.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC is an excellent method for reactions involving an aqueous and an organic phase, offering mild conditions and often high yields.

Rationale: The pyrazole is deprotonated by a strong base (e.g., KOH) in the aqueous phase. The phase-transfer catalyst (e.g., TBAB) transports the pyrazolide anion into the organic phase, where it reacts with the alkyl halide.[3][4][5] This method avoids the need for anhydrous solvents.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq.) and the alkylating agent (1.2 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of potassium hydroxide (50% w/v, 5.0 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 4: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds from an alcohol and an acidic N-H pronucleophile with inversion of configuration at the alcohol's stereocenter.[1][6]

Rationale: In this context, the pyrazole acts as the nucleophile, and a primary or secondary alcohol serves as the precursor to the alkyl group. This method is ideal for introducing functionalized or chiral alkyl groups.

Step-by-Step Methodology:

  • Dissolve 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography. Note that the triphenylphosphine oxide and hydrazine byproducts can sometimes co-elute with the product, requiring careful purification.

Protocol 5: A Protective Group Strategy for Unambiguous N-Alkylation

This two-step approach involves first protecting the alcohol, then performing the N-alkylation, and finally deprotecting the alcohol. This strategy ensures that the N-alkylation is the only transformation occurring.

Rationale: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) renders it inert to the basic conditions of N-alkylation.[5][9] After successful N-alkylation, the silyl ether can be selectively cleaved using a fluoride source like TBAF.[7][10]

Diagram of the Protective Group Strategy:

start 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol protection Protection (TBDMSCl, Imidazole, DMF) start->protection protected_intermediate Protected Intermediate protection->protected_intermediate alkylation N-Alkylation (e.g., NaH, RX, DMF) protected_intermediate->alkylation alkylated_protected N-Alkylated Protected Intermediate alkylation->alkylated_protected deprotection Deprotection (TBAF, THF) alkylated_protected->deprotection final_product Final N-Alkylated Product deprotection->final_product

Caption: Workflow for the protective group strategy.

Step-by-Step Methodology:

  • Step 1: Protection of the Alcohol

    • Dissolve 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature.

    • Stir the reaction until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the TBDMS-protected intermediate by column chromatography.[8]

  • Step 2: N-Alkylation

    • Follow any of the Protocols 1-3 using the TBDMS-protected intermediate as the starting material.

  • Step 3: Deprotection of the Alcohol

    • Dissolve the N-alkylated, TBDMS-protected intermediate (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise.[7]

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final N-alkylated product by column chromatography.

Conclusion and Future Perspectives

The N-alkylation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a synthetically valuable transformation that requires careful consideration of chemoselectivity and regioselectivity. The protocols outlined in this guide offer a range of options for researchers, from direct alkylation methods that leverage the differential acidity of the pyrazole N-H and the alcohol O-H, to a more robust protective group strategy. The choice of method will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the desired level of control over the reaction outcome. As the demand for novel, functionalized pyrazole derivatives continues to grow in the pharmaceutical and agrochemical industries, the development of efficient and selective alkylation strategies will remain an area of active research.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Gelest (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Google Patents (1996). EP0749963A1 - N-alkylation method of pyrazole.
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  • Organic Chemistry Portal (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Priebe, J. P., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Rosa, J. N., et al. (2006). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Szymański, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9837–9852.
  • University of Tartu (2025).
  • Wikipedia (n.d.). Silyl ether.
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  • Zych, D., & Dąbrowska, E. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4567.
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Application

Application Notes and Protocols for the Use of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic mod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[][6][7] Its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[][6][7]

While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing interest in the development of more rigid and functional linkers to improve pharmacological properties.[5][8][9] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[8] This application note focuses on the use of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol , a bifunctional building block, in the synthesis of PROTACs, highlighting its potential to create linkers with a unique combination of rigidity and synthetic versatility.

The 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Building Block: Rationale for Use

The structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol offers several advantages for PROTAC linker design:

  • Rigidity and Vectoriality: The pyrazole ring and the alkyne moiety introduce a significant degree of rigidity into the linker. This can reduce the entropic penalty associated with the formation of the ternary complex and provide a well-defined spatial orientation of the two binding ligands.

  • "Click Chemistry" Handle: The terminal alkyne is a versatile functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[] This allows for the modular and efficient assembly of PROTACs from azide-functionalized warheads or E3 ligase ligands.[5][11]

  • Synthetic Tractability: The primary alcohol provides a convenient attachment point for further chemical modifications, enabling the extension of the linker or its conjugation to a binding moiety through various chemical reactions.

  • Improved Physicochemical Properties: The pyrazole moiety, as a heterocyclic aromatic ring, can potentially improve the physicochemical properties of the resulting PROTAC, such as solubility and metabolic stability, compared to purely aliphatic linkers.

Proposed Synthetic Strategies for PROTAC Assembly

The incorporation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol into a PROTAC can be achieved through a convergent synthetic strategy. This typically involves the separate synthesis of a warhead-linker fragment and an E3 ligase ligand-linker fragment, followed by their conjugation.

Strategy 1: Derivatization of the Hydroxyl Group and Subsequent Click Reaction

In this approach, the hydroxyl group of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is first derivatized to introduce a reactive group (e.g., a halide or a sulfonate ester) for coupling with a POI ligand or an E3 ligase ligand. The resulting alkyne-functionalized fragment is then coupled with an azide-modified binding partner via CuAAC.

Protocol 1: Synthesis of an Alkyne-Functionalized Warhead and Click Reaction

This protocol describes a general procedure for the synthesis of a PROTAC using a hypothetical warhead (Warhead-NH₂) and an azide-functionalized E3 ligase ligand (E3-N₃).

Step 1: Functionalization of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

  • Reaction: To a solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, add a suitable activating agent (e.g., methanesulfonyl chloride, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the mesylated intermediate.

Step 2: Coupling with the Warhead

  • Reaction: To a solution of the warhead bearing a nucleophilic group (e.g., Warhead-NH₂, 1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate, 2.0 eq) and the mesylated intermediate from Step 1 (1.1 eq).

  • Monitoring and Incubation: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to yield the alkyne-functionalized warhead.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (E3-N₃, 1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Catalyst Addition: Add a copper(I) source (e.g., copper(II) sulfate pentahydrate, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).

  • Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the formation of the triazole-linked PROTAC by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain a high-purity sample for biological evaluation.

Reagent Purpose Typical Molar Excess
Methanesulfonyl chlorideActivation of the hydroxyl group1.1 eq
TriethylamineBase for mesylation1.2 eq
Potassium carbonateBase for nucleophilic substitution2.0 eq
Copper(II) sulfateCopper(I) precursor for CuAAC0.1 eq
Sodium ascorbateReducing agent for CuAAC0.2 eq

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

PROTAC_synthesis cluster_0 Part A: Warhead-Linker Synthesis cluster_1 Part B: E3 Ligase Ligand cluster_2 Part C: PROTAC Assembly PyrazolButynol 4-(1H-Pyrazol-4-yl) but-3-yn-1-ol ActivatedLinker Activated Linker (e.g., Mesylate) PyrazolButynol->ActivatedLinker Activation WarheadLinker Alkyne-Functionalized Warhead ActivatedLinker->WarheadLinker Coupling Warhead Warhead-NH₂ Warhead->WarheadLinker PROTAC Final PROTAC WarheadLinker->PROTAC E3Ligand Azide-Functionalized E3 Ligase Ligand (E3-N₃) E3Ligand->PROTAC CuAAC 'Click' Reaction

Caption: Synthetic workflow for PROTAC assembly.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final PROTAC should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the PROTAC, which is crucial for accurate biological evaluation.

Technique Purpose Expected Outcome
¹H and ¹³C NMRStructural verificationCorrect chemical shifts, integrations, and coupling constants
LC-MSPurity and mass verificationSingle major peak with the correct mass-to-charge ratio
HPLCFinal purity assessmentPurity ≥95% for biological assays

Mechanism of Action: A Visual Representation

The synthesized PROTAC, containing the pyrazole-alkyne derived linker, will induce the degradation of the target protein through the formation of a ternary complex with an E3 ligase.

PROTAC_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase UbiquitinatedPOI Ubiquitinated POI E3Ligase->UbiquitinatedPOI Ub Transfer Proteasome Proteasome UbiquitinatedPOI->Proteasome Recognition Ub Ub Ub->UbiquitinatedPOI DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC mechanism of action.

Conclusion and Future Perspectives

The use of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a linker building block in PROTAC synthesis offers a compelling strategy to introduce rigidity and synthetic versatility. The pyrazole-alkyne motif can lead to PROTACs with improved physicochemical and pharmacological properties. The modular nature of the "click chemistry" approach facilitates the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies, accelerating the optimization of potent and selective protein degraders. Future work should focus on the systematic evaluation of PROTACs containing this linker to fully understand its impact on ternary complex stability, cell permeability, and in vivo efficacy.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Gaponenko, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-10. [Link]

  • Gabizon, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Wurz, R. P., et al. (2017). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 60(4), 1281–1293. [Link]

  • Technology Networks. (n.d.). Click Chemistry in Biomedical Applications. Technology Networks. [Link]

  • Kim, D. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1956. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Unciti-Broceta, A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 14(1), 1-5. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Lee, H., et al. (2021). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 11(1), 22129. [Link]

  • BOC Sciences. (2022). Linker Design and Optimization. protocols.io. [Link]

  • ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

"purification challenges of polar alkynols like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of polar alkynols, focusing on challenging molecules like 4-(1H-Pyrazol-4-yl)but-3-yn-1...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of polar alkynols, focusing on challenging molecules like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This guide is designed to provide you with clear, actionable solutions to common and complex purification challenges encountered during your experimental work. Drawing from established chemical principles and field-proven insights, this resource will help you navigate the intricacies of purifying these valuable compounds.

Understanding the Challenge: The Nature of Polar Alkynols

Polar alkynols, particularly those containing heterocyclic moieties such as pyrazole, present a unique set of purification challenges. The combination of a polar alcohol group, a moderately polar pyrazole ring, and a linear alkyne chain results in a molecule with high water solubility and a strong affinity for polar stationary phases like silica gel. This often leads to difficulties in standard chromatographic separations and can complicate isolation from reaction mixtures.

Key properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and similar structures that influence purification include:

  • High Polarity: The hydroxyl (-OH) and pyrazole groups contribute significantly to the molecule's polarity, making it soluble in polar solvents like water, methanol, and ethanol.

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-OH, N-H) and acceptors (N atoms in the pyrazole ring) allows for strong intermolecular interactions, which can affect chromatographic behavior and crystallization.

  • Potential for Tailing in Chromatography: The basic nature of the pyrazole ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant tailing of peaks during column chromatography.[1]

  • Thermal Instability: While many alkynols are stable, the presence of multiple functional groups can sometimes lead to decomposition at elevated temperatures, making distillation a less viable purification option.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of polar alkynols.

Q1: My polar alkynol is sticking to the baseline in my silica gel column, even with highly polar solvent systems. What should I do?

A1: This is a classic problem when dealing with polar, basic compounds on standard silica gel.[2] The acidic nature of silica gel can strongly adsorb your compound. Here are several strategies to overcome this:

  • Use a More Aggressive Solvent System: For very polar compounds, standard ethyl acetate/hexane systems may not be sufficient.[3] Consider using a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM).[3]

  • Add a Basic Modifier: To counteract the acidity of the silica gel and reduce tailing, add a small amount of a basic modifier to your eluent.[1] A common choice is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this solution to your dichloromethane eluent.[2] Triethylamine (1-2%) can also be effective.[1]

  • Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[1] For more challenging separations, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[4][5]

Q2: I'm trying to remove a polar starting material from my less polar product. What's the most efficient way to do this?

A2: Liquid-liquid extraction is often the most effective initial step for this type of separation.[6] You can wash an organic solution of your crude product with water or brine to remove the highly polar impurities.[6] If your starting material has acidic or basic properties, an acid-base extraction can be highly selective.[6]

Q3: My compound is a solid, but I'm struggling to find a good recrystallization solvent. It either doesn't dissolve or "oils out." What are my options?

A3: Finding the right solvent system for recrystallization can be challenging, especially for compounds with multiple functional groups.

  • Systematic Solvent Screening: Start with single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve your compound when hot but not when cold.[7]

  • Two-Solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Anti-Solvent Addition: This technique involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation.[7]

  • Slow Cooling is Key: To prevent "oiling out," ensure the solution cools slowly. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do about it?

A4: To check for decomposition on silica, you can perform a simple 2D TLC experiment. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.

If decomposition is confirmed, here are some solutions:

  • Deactivate the Silica Gel: As mentioned in Q1, pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic sites and prevent decomposition.[1]

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina or a bonded silica phase.[1]

  • Consider Other Purification Methods: If chromatography is not viable, explore other options like recrystallization, acid-base extraction, or even derivatization to a more stable compound for purification, followed by deprotection.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common purification techniques applicable to polar alkynols.

Guide 1: Optimizing Flash Column Chromatography

Flash column chromatography is a workhorse technique, but it requires careful optimization for polar compounds.

Workflow for Method Development

Chromatography Workflow start Start: Crude Polar Alkynol Mixture tlc 1. TLC Analysis (DCM/MeOH, EtOAc/Hexane) start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No check_streaking Is there significant streaking? rf_check->check_streaking Yes adjust_solvent->tlc add_modifier Add Modifier (e.g., 1% TEA or NH4OH) check_streaking->add_modifier Yes column_setup 2. Prepare Column (Slurry pack silica in non-polar solvent) check_streaking->column_setup No add_modifier->tlc loading 3. Sample Loading (Dry loading is preferred for polar compounds) column_setup->loading elution 4. Elution (Isocratic or gradient) loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis combine 6. Combine Pure Fractions & Evaporate analysis->combine end Pure Product combine->end

Caption: Workflow for flash column chromatography optimization.

Protocol: Flash Chromatography with a Basic Modifier

This protocol is designed for polar compounds that exhibit strong tailing on silica gel.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good starting point for polar alkynols is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]

    • Aim for an Rf value of approximately 0.2-0.3 for your target compound.

    • If significant streaking is observed, add 1-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to the eluent.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent). A gradient is often more effective for separating compounds with different polarities.[8]

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Guide 2: Purification via Acid-Base Extraction

This technique is particularly useful for separating acidic, basic, and neutral compounds.[9][10] Since the pyrazole ring is basic, it can be protonated and extracted into an aqueous acidic layer.

Decision Tree for Acid-Base Extraction

Acid_Base_Extraction_Decision_Tree start Start: Crude Mixture in Organic Solvent wash_acid Wash with aq. Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Neutral & Acidic Compounds separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Basic Compounds (e.g., Pyrazole) separate1->aqueous1 Aqueous wash_base Wash with aq. Base (e.g., 1M NaOH) organic1->wash_base neutralize_base Neutralize with Base, Extract with Organic Solvent aqueous1->neutralize_base separate2 Separate Layers wash_base->separate2 organic2 Organic Layer: Neutral Compounds separate2->organic2 Organic aqueous2 Aqueous Layer: Deprotonated Acidic Compounds separate2->aqueous2 Aqueous isolate_neutral Isolate Neutral Compound organic2->isolate_neutral neutralize_acid Neutralize with Acid, Extract with Organic Solvent aqueous2->neutralize_acid isolate_base Isolate Basic Compound neutralize_base->isolate_base isolate_acid Isolate Acidic Compound neutralize_acid->isolate_acid

Sources

Optimization

Technical Support Center: Optimizing Sonogashira Coupling for Pyrazole Substrates

Welcome to the technical support center for Sonogashira coupling reactions involving pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira coupling reactions involving pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to functionalize pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry, and their alkynylation opens avenues to novel chemical entities. However, their unique electronic properties and potential for catalyst inhibition can present challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve successful, reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning or executing Sonogashira couplings with halopyrazole substrates.

Q1: My Sonogashira reaction with a halopyrazole is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion with pyrazole substrates typically stems from three primary areas: catalyst inactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inactivation: This is the most critical issue specific to N-heterocyclic substrates like pyrazoles. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the palladium center, effectively acting as a ligand and poisoning the catalyst. This prevents the palladium from participating in the catalytic cycle.

  • Sub-optimal Conditions: The reactivity of halopyrazoles follows the general trend for aryl halides: I > Br >> Cl.[1][2] If you are using a less reactive bromide or chloride, the conditions (temperature, catalyst, ligand) may not be sufficiently forcing to promote the initial oxidative addition step.

  • Reagent Quality: As with any cross-coupling reaction, the purity and integrity of your reagents are paramount. Ensure your solvents and amine base are anhydrous and have been properly degassed. Oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling), and water can interfere with the catalyst's activity.[3] It has been anecdotally reported that distilling the amine base can sometimes resolve reaction failures.[3]

Q2: What are the best starting catalyst and ligand combinations for pyrazole substrates to avoid catalyst poisoning?

A2: To counteract the inhibitory effect of the pyrazole nitrogen, the ligand on the palladium catalyst must be carefully chosen. The goal is to use a ligand that binds strongly to the palladium, preventing the pyrazole from displacing it, while also promoting the key steps of the catalytic cycle.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, or RuPhos are often excellent choices. Their steric bulk and strong σ-donating ability help to stabilize the active palladium species and accelerate the rate-limiting oxidative addition step, outcompeting the pyrazole's coordination.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable bonds with palladium.[5] This robustness makes NHC-palladium complexes highly resistant to poisoning by other coordinating species, including pyrazoles.[6][7] They have proven effective for a range of challenging cross-coupling reactions.[8]

For standard, more reactive iodopyrazoles, traditional catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can be effective, but for less reactive bromopyrazoles or sterically hindered systems, switching to a catalyst system with a bulky phosphine or NHC ligand is a primary optimization step.[1][2]

Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

A3: Glaser coupling is a common byproduct in copper-co-catalyzed Sonogashira reactions, arising from the oxidative dimerization of the terminal alkyne. This is particularly problematic when the desired cross-coupling is slow.

  • Switch to Copper-Free Conditions: This is the most effective solution. The copper(I) co-catalyst is directly involved in the mechanism of homocoupling.[9] Numerous copper-free protocols have been developed that eliminate this side reaction entirely.[4][10]

  • Ensure Rigorously Anaerobic Conditions: Oxygen is the oxidant for the Glaser coupling. Thoroughly degassing your solvent and running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial, even in copper-free systems, to prevent catalyst decomposition.[3]

  • Slow Addition of the Alkyne: Adding the alkyne substrate slowly via syringe pump can maintain a low instantaneous concentration, which kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.[3]

Q4: Does the position of the halogen on the pyrazole ring (C-3, C-4, or C-5) affect reactivity?

A4: Yes, the position of the leaving group can significantly influence reactivity due to differing electronic environments. While a universal reactivity trend is substrate-dependent, some general principles apply. For instance, in di-halogenated pyrazoles, the reaction often occurs selectively at the more reactive halide. A study on 1,3-disubstituted-5-chloro-4-iodopyrazoles showed that Sonogashira coupling occurs exclusively at the C-4 iodo position, leaving the C-5 chloro group untouched under standard PdCl₂(PPh₃)₂/CuI conditions. This is consistent with the higher reactivity of aryl iodides over chlorides. When comparing the same halogen at different positions, reactivity will be influenced by the electronic and steric environment imposed by the other substituents on the ring.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems during the Sonogashira coupling of pyrazole substrates.

Problem Potential Cause Recommended Solution & Explanation
Low to No Conversion 1. Catalyst Poisoning by Pyrazole NitrogenSwitch to a more robust ligand: Use a bulky, electron-rich phosphine ligand (e.g., XPhos) or an N-Heterocyclic Carbene (NHC) ligand. These form stronger bonds with palladium, preventing displacement by the pyrazole.[3][4]
2. Low Reactivity of Halide (e.g., Aryl Bromide/Chloride)Increase reaction temperature: For less reactive halides, heating (e.g., 80-100 °C) is often necessary to facilitate oxidative addition.[4] • Switch to a more active catalyst system: Use a pre-formed catalyst or a combination like Pd(OAc)₂ with a specialized ligand (e.g., XPhos).[4]
3. Inactive Catalyst/Reagents Use fresh reagents: Ensure the palladium catalyst, copper salt (if used), and ligands are from a reliable, fresh source. • Purify and degas solvents/amines: Use anhydrous solvents and distill the amine base. Degas thoroughly with an inert gas.[3]
Significant Alkyne Homocoupling (Glaser Product) 1. Copper(I) Co-catalyst Adopt a copper-free protocol: This is the most direct way to eliminate Glaser coupling.[9] • Reduce CuI loading: If copper is necessary, try reducing its loading to the minimum required for catalysis.
2. Presence of Oxygen Improve inert atmosphere technique: Use freeze-pump-thaw cycles for degassing and maintain a positive pressure of argon or nitrogen throughout the reaction.[3]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition Lower the reaction temperature: High temperatures can cause the palladium catalyst to decompose. • Ensure high-purity reagents: Impurities can promote catalyst decomposition. • Check solvent compatibility: Some solvents may promote the formation of palladium black. Consider switching solvents (e.g., from THF to DMF or Toluene).
Hydrodehalogenation of Pyrazole Starting Material 1. Proton Source Ensure anhydrous conditions: Trace water can be a proton source. Use flame-dried glassware and anhydrous reagents. • Choose a suitable base/solvent system: The choice of base can influence this side reaction. Amine bases are generally suitable.[11]
Troubleshooting Workflow Diagram

Here is a logical workflow to guide your troubleshooting process when optimizing Sonogashira couplings for pyrazole substrates.

troubleshooting_workflow start Reaction Failure (Low Yield / No Product) check_catalyst Is the catalyst system robust to N-coordination? start->check_catalyst check_conditions Are the reaction conditions appropriate for the halide? check_catalyst->check_conditions Yes solution_catalyst Action: - Switch to bulky phosphine (XPhos) - Use an NHC ligand check_catalyst->solution_catalyst No check_side_reactions Are major side products (e.g., Glaser coupling) observed? check_conditions->check_side_reactions Yes solution_conditions Action: - Increase temperature - Increase reaction time - Screen different bases/solvents check_conditions->solution_conditions No check_reagents Are all reagents pure, anhydrous, and degassed? check_side_reactions->check_reagents No solution_side_reactions Action: - Switch to Copper-Free protocol - Ensure rigorous degassing - Slow addition of alkyne check_side_reactions->solution_side_reactions Yes solution_reagents Action: - Use fresh catalyst/ligands - Distill amine base - Use anhydrous solvents - Perform freeze-pump-thaw check_reagents->solution_reagents No success Successful Coupling check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_side_reactions->success solution_reagents->success

Caption: A decision-making workflow for troubleshooting Sonogashira reactions with pyrazole substrates.

Part 3: Data & Protocols

Comparative Data: Catalyst System Performance

The selection of the catalyst, ligand, base, and solvent is critical and highly dependent on the specific pyrazole substrate. The following table summarizes conditions reported in the literature for different halopyrazole isomers.

Pyrazole SubstrateHalogenPositionCatalyst / LigandBaseSolventTemp.Yield (%)Notes & Reference
1,3-Disubstituted PyrazoleIodoC-4PdCl₂(PPh₃)₂ / CuIEt₃NDMFRTGoodSelective coupling at C-4 in the presence of a C-5 chloro group.
Substituted PyrazoleIodoC-3PdCl₂(PPh₃)₂ / CuIEt₃NDioxane80°C80-92Standard conditions work well for these iodopyrazoles.[2][12]
3-Methyl-5-(trifluoromethyl)-1H-pyrazoleBromoC-4Pd(OAc)₂ / XPhosCs₂CO₃DMF100°C98Copper-free. XPhos ligand was found to be superior to other phosphine ligands in an optimization screen.[4]
Substituted PyrazoleBromoC-3VariousVariousVarious-No ReactionAnalogous bromopyrazoles failed to react under conditions successful for iodopyrazoles, highlighting the reactivity gap.[2]
Experimental Protocols

The following protocols are provided as validated starting points for your experiments. Optimization may be required for your specific substrates.

Protocol 1: Classic Copper-Co-catalyzed Sonogashira of an Iodopyrazole Adapted from conditions reported for the coupling of 4-iodo- and 3-iodopyrazoles.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (or dioxane) and triethylamine (Et₃N) (2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira of a Bromopyrazole using a Bulky Phosphine Ligand Based on the optimized conditions for a 4-bromopyrazole substrate.[4]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the bromopyrazole substrate (1.0 eq), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%) to a dry reaction vial or flask.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by the base (e.g., Cs₂CO₃, 2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq).

  • Reaction: Seal the vessel and stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Catalytic Cycle Diagram

The generally accepted mechanism involves two interconnected catalytic cycles. Understanding this mechanism is key to rational troubleshooting.

sonogashira_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex R¹-X (Pyrazole-Halide) oxidative_addition Oxidative Addition di_org_pd R¹-Pd(II)L₂(C≡CR²) pd_complex->di_org_pd cu_halide Cu(I)X pd_complex->cu_halide Regenerates Cu(I)X base Base transmetalation Transmetalation product R¹-C≡C-R² (Product) di_org_pd->product reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst cu_acetylide Cu(I)-C≡C-R² cu_halide->cu_acetylide alkyne H-C≡C-R² (Alkyne) alkyne->cu_acetylide cu_acetylide->pd_complex Transfers Alkyne Group

Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.

References

  • Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. BenchChem. [URL: https://www.benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole_tbl1_fig1_319302172]
  • Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. ResearchGate. [URL: https://www.researchgate.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911003629382]
  • Propose a mechanism for the synthesis of pyrazole-linked oxazoles (5). ResearchGate. [URL: https://www.researchgate.net/figure/Propose-a-mechanism-for-the-synthesis-of-pyrazole-linked-oxazoles-5_fig5_361271928]
  • A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N-Heterocyclic Carbene Palladium and Copper Complexes. ResearchGate. [URL: https://www.researchgate.net/publication/325324503_A_Concerted_Catalytic_System_for_Sonogashira_Coupling_Reactions_Combination_of_N-Heterocyclic_Carbene_Palladium_and_Copper_Complexes]
  • Copper-free Sonogashira coupling. The chemical reaction database. [URL: https://www.organic-chemistry.org/namedreactions/copper-free-sonogashira-coupling.shtm]
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem. [URL: https://www.benchchem.com/technical-center/comparative-guide-palladium-catalysts-cross-coupling-reactions-iodopyrazoles]
  • Comparisons of various palladium complexes catalyzed Sonogashira coupling reactions for 1-bromo-4-iodobenzene and phenylacetylene. ResearchGate. [URL: https://www.researchgate.net/figure/Comparisons-of-various-palladium-complexes-catalyzed-Sonogashira-coupling-reactions-for_tbl1_329432616]
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem. [URL: https://www.benchchem.
  • Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [URL: https://www.organic-chemistry.org/abstracts/lit1/095.shtm]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/625735]
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [URL: https://pubs.acs.org/doi/10.1021/ja038222r]
  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [URL: https://www.organic-chemistry.org/abstracts/lit4/576.shtm]
  • PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. Fırat University. [URL: https://akademi.
  • Photoinduced inverse Sonogashira coupling reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9254247/]
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-compounds-20-30-via-Sonogashira-cross-coupling-reaction_tbl1_263964952]
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Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a valuable building block in pharmaceutical research. The primar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a valuable building block in pharmaceutical research. The primary synthetic route involves a Sonogashira cross-coupling reaction between a 4-halopyrazole (typically 4-iodopyrazole) and but-3-yn-1-ol. While theoretically straightforward, this reaction is prone to several competing pathways that can significantly impact yield and purity. This document is designed for researchers and drug development professionals to diagnose, mitigate, and resolve these issues.

The core reaction is the palladium and copper co-catalyzed coupling of an aryl halide with a terminal alkyne.[1][2]

Sonogashira_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System pyrazole 4-Iodo-1H-pyrazole (or N-Protected) product 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol pyrazole->product Coupling alkyne But-3-yn-1-ol alkyne->product pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_cat->product cu_cat Cu(I) Co-catalyst (e.g., CuI) cu_cat->product base Amine Base (e.g., Et₃N, DIPEA) base->product

Caption: The Ideal Sonogashira Coupling Pathway.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

Q1: My reaction has a very low yield, and I'm mostly recovering my starting 4-iodopyrazole. What's the most common reason?

A: The most frequent causes are catalyst deactivation or issues with the reaction setup. Check for the formation of palladium black (a sign of catalyst decomposition). Ensure your solvents and amine base are rigorously degassed to remove oxygen, which can poison the catalyst.[3][4] Additionally, the unprotected N-H on the pyrazole ring can interfere with the catalytic cycle, an issue addressed in detail in Part 2.[5]

Q2: I have a major byproduct with a molecular weight of approximately 170 g/mol , double that of my but-3-yn-1-ol starting material. What is it?

A: This is almost certainly the homocoupled diyne, octa-3,5-diyne-1,8-diol. This byproduct arises from the Glaser-Hay coupling of your terminal alkyne.[6][7] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

Q3: Do I absolutely need to protect the pyrazole N-H?

A: While the reaction can sometimes proceed without protection, it is highly recommended. The acidic N-H proton can be deprotonated by the amine base, and the resulting pyrazolide anion can coordinate to the palladium or copper center, inhibiting catalysis.[5] Using a protecting group like tert-butoxycarbonyl (Boc) leads to more consistent and higher yields.[8][9]

Q4: My reaction mixture turned black immediately after adding the base. Is this normal?

A: A rapid change to black often indicates the precipitation of palladium black, meaning your Pd(0) catalyst has agglomerated and crashed out of the solution, halting the reaction.[4] This can be caused by impurities, oxygen in the system, or using a solvent that doesn't adequately stabilize the catalytic species (e.g., THF can sometimes promote this).[3]

Part 2: In-Depth Troubleshooting Guide

Issue 1: Alkyne Homocoupling (Glaser-Hay Reaction)

Q: My LC-MS/NMR analysis confirms the presence of octa-3,5-diyne-1,8-diol. What is the chemical mechanism, and how can I stop it from forming?

A: The Glaser-Hay reaction is the oxidative homocoupling of terminal alkynes, catalyzed by copper salts in the presence of an oxidant (typically oxygen).[10][11] The copper(I) co-catalyst, essential for the Sonogashira cycle, is also the primary catalyst for this highly competitive side reaction.[7]

Glaser_Coupling alkyne 2 x R-C≡C-H (But-3-yn-1-ol) cu_acetylide Copper(I) Acetylide [R-C≡C-Cu] alkyne->cu_acetylide + Cu(I) - H⁺ diyne R-C≡C-C≡C-R (Diyne Byproduct) cu_acetylide->diyne Oxidative Dimerization o2 Oxygen (O₂) cu2 Cu(II) o2->cu2 Re-oxidation cu1 Cu(I) cu1->cu_acetylide cu2->cu1 Reductive Elimination (part of cycle)

Caption: The Glaser-Hay Homocoupling Side Reaction.

Mitigation Strategies:

The key to preventing this side reaction is to either rigorously exclude oxygen or eliminate the copper co-catalyst entirely.

StrategyMechanism of ActionKey Experimental Considerations
Strict Anaerobic Conditions Prevents the re-oxidation of Cu(I) to the active Cu(II) species required for the Glaser coupling.[6]Use freeze-pump-thaw cycles (3-4x) for solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Slow Addition of Alkyne Maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.Use a syringe pump to add the but-3-yn-1-ol solution over several hours.
Copper-Free Conditions Eliminates the catalyst responsible for the homocoupling side reaction.[12]Requires a more active palladium catalyst/ligand system and often higher temperatures to compensate for the slower transmetalation step.[7]
Choice of Amine/Solvent Bulky amines like diisopropylamine (DIPA) can sometimes suppress homocoupling better than triethylamine (TEA).[13]The choice is highly substrate-dependent and may require screening.

Protocol 1: Copper-Free Sonogashira Coupling of 1-Boc-4-iodopyrazole

This protocol is recommended to eliminate diyne formation. It assumes the pyrazole N-H has been protected.

  • Preparation: To a flame-dried Schlenk flask under Argon, add 1-Boc-4-iodopyrazole (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and a magnetic stir bar.

  • Solvent Addition: Add degassed triethylamine (3.0 equiv.) and degassed THF or DMF (to achieve a ~0.1 M concentration).

  • Degassing: Subject the mixture to one final freeze-pump-thaw cycle.

  • Reagent Addition: Add but-3-yn-1-ol (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may be higher than for copper-catalyzed variants.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may be slower than copper-catalyzed versions.

  • Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify the residue via column chromatography.

Issue 2: Pyrazole N-H Interference and the Need for Protection

Q: Why does the unprotected N-H on pyrazole cause problems, and what is the best protecting group strategy?

A: The pyrazole N-H proton is acidic (pKa ≈ 14) and can readily react with the amine base used in the Sonogashira coupling. This has two negative consequences:

  • Base Consumption: It stoichiometrically consumes the base, potentially halting the catalytic cycle which requires the base to deprotonate the terminal alkyne.

  • Catalyst Inhibition: The resulting pyrazolide anion is an excellent ligand for palladium and copper, leading to the formation of inactive catalyst complexes and preventing the desired cross-coupling.[5]

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the pyrazole nitrogen. It is stable to the basic and nucleophilic conditions of the Sonogashira reaction but can be cleanly removed under acidic conditions without affecting the final product.[8][9]

Protocol 2: Boc-Protection of 4-Iodopyrazole

  • Setup: In a round-bottom flask, dissolve 4-iodopyrazole (1.0 equiv.) in dichloromethane (DCM) or THF.

  • Reagent Addition: Add triethylamine (1.2 equiv.) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in the same solvent.[8]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting 1-Boc-4-iodopyrazole is often pure enough for the next step but can be purified by column chromatography if needed.

Issue 3: Catalyst Deactivation and Reaction Stalling

Q: My reaction starts but then stops, leaving significant amounts of unreacted starting material. How can I troubleshoot this?

A: Reaction stalling is typically due to the deactivation of the Pd(0) catalyst. The active catalyst is a coordinatively unsaturated 14-electron species, which is highly sensitive.

Troubleshooting_Workflow start Reaction Stalled? check_color Is the solution black/precipitated? start->check_color yes_black Yes: Pd Black Formation check_color->yes_black Yes no_black No: Other Issue check_color->no_black No remedy_pd Root Cause: - Oxygen contamination - Impure solvent/base - High temperature Solution: - Improve degassing - Purify reagents - Use phosphine ligands - Lower temperature yes_black->remedy_pd remedy_other Potential Causes: - Insufficient Base - N-H Interference - Low Temperature Solution: - Add more base - Protect pyrazole N-H - Increase temperature no_black->remedy_other

Caption: Workflow for Diagnosing a Stalled Reaction.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Inert Atmosphere Ensure all solvents and the amine base are thoroughly degassed. Use a robust inert gas manifold.Oxygen leads to both catalyst decomposition (Pd black) and promotes Glaser coupling.[6][14]
Reagent Purity Use freshly distilled/purified amine bases and anhydrous solvents.Impurities, especially water or peroxides in solvents, can degrade the catalyst and ligands.[4]
Catalyst & Ligand Use a fresh, high-quality palladium source. Ensure the correct Pd:Ligand ratio (typically 1:2 to 1:4 for phosphine ligands).The phosphine ligand (e.g., PPh₃) stabilizes the Pd(0) center. If it degrades, the palladium will precipitate.
Temperature Start at room temperature for reactive halides (iodides) and gently heat if necessary.While higher temperatures can increase the rate of oxidative addition for less reactive halides, they also accelerate catalyst decomposition.[3]

Part 3: Final Product Purification and Deprotection

Q: My coupling reaction worked, but now I need to remove the Boc group. What is the standard procedure?

A: The Boc group is reliably cleaved under acidic conditions.

Protocol 3: Boc-Deprotection of the Coupled Product

  • Dissolution: Dissolve the purified Boc-protected 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)but-3-yn-1-ol in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M) are commonly used.[15]

  • Reaction: Stir at room temperature and monitor by TLC/LC-MS. The reaction is usually complete within 1-2 hours. Effervescence (isobutylene and CO₂ evolution) will be observed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization & Extraction: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

References

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

  • Paul, S. et al. (2012). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 134(35), 14321-14324. Available at: [Link]

  • Khabnadideh, S. et al. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 16(8), 6937-6946. Available at: [Link]

  • Padwa, A. et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-551. Available at: [Link]

  • Li, J.-H. et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(13), 5329-5332. Available at: [Link]

  • Cetin, A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 13(4), 310-315. Available at: [Link]

  • Li, J. H. et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(13), 5329-5332. Available at: [Link]

  • Cetin, A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Taylor, R. E. (Ed.). (2015). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

  • Li, J.-H. et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

  • Van Doren, B. M. et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2852. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23565-23574. Available at: [Link]

  • Chupakhin, E. et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(22), 5231-5234. Available at: [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling - Literature. Retrieved from [Link]

  • Brain, C. T., & Brunton, S. A. (2002). Selective Ring N-Protection of Aminopyrazoles. Synlett, 2002(10), 1682-1684. Available at: [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]

  • Asadollahi-Nik, A. et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(45), 26093-26116. Available at: [Link]

  • Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link]

  • Boyle, P. H. et al. (2004). Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. The Journal of Organic Chemistry, 69(15), 5043-5048. Available at: [Link]

  • Kumar, A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • University of Rochester. (n.d.). The Sonogashira Coupling. Available at: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link]

  • Begum, J. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5205. Available at: [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2013). Sonogashira Coupling in Drug Discovery. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-20). Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

Sources

Optimization

"stability issues of butynol compounds under acidic or basic conditions"

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with butynol compounds. This guide provides in-depth troubleshooting advice and answers to frequently aske...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with butynol compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these versatile reagents under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical solutions needed to anticipate and resolve experimental challenges.

Understanding Butynol Instability: An Overview

Butynol and its derivatives, particularly propargyl alcohols, are invaluable building blocks in organic synthesis. However, the proximity of the hydroxyl group and the alkyne moiety creates a reactive center susceptible to rearrangement and degradation, especially under non-neutral pH conditions. Understanding these pathways is critical for successful reaction design, work-up, and purification.

This guide is divided into two main sections addressing the most common sources of instability: acidic and basic conditions. Each section provides FAQs for quick reference and detailed troubleshooting guides for resolving specific experimental issues.

Stability & Reactions Under Acidic Conditions

Propargyl alcohols (a core structure in many butynol compounds) are notoriously sensitive to acid. Exposure to even mild protic or Lewis acids can catalyze irreversible rearrangements, leading to the formation of α,β-unsaturated carbonyl compounds instead of the desired product. The two primary competing pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][2]

Frequently Asked Questions (FAQs): Acidic Conditions

A1: You have likely induced the Rupe rearrangement .[1][2] This is a classic acid-catalyzed reaction of tertiary propargyl alcohols where the hydroxyl group is eliminated and subsequent hydration of an enyne intermediate leads to an α,β-unsaturated methyl ketone.[1][3] This pathway often competes with, and in the case of tertiary alcohols, can dominate over the Meyer-Schuster rearrangement.[1]

Q2: What is the difference between the Meyer-Schuster and Rupe rearrangements?

A2: Both are acid-catalyzed rearrangements of propargyl alcohols. The key difference lies in the substrate and the product:

  • Meyer-Schuster Rearrangement: Occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated aldehydes (from terminal alkynes) or ketones (from internal alkynes).[1][4]

  • Rupe Rearrangement: Is specific to tertiary propargyl alcohols and produces α,β-unsaturated methyl ketones.[1][2][5]

Q3: Can I use a Lewis acid like InCl₃ or a transition-metal catalyst instead of a strong protic acid?

A3: Yes, and it is often recommended. Using milder Lewis acids (e.g., InCl₃) or transition-metal catalysts (e.g., Ru- or Ag-based) can promote the desired Meyer-Schuster rearrangement under less harsh conditions.[1] This can improve yields, enhance stereoselectivity, and minimize the competing Rupe pathway for tertiary alcohols.[1][6]

Q4: My butynol compound seems to be decomposing during silica gel chromatography. Is this related to acid instability?

A4: Absolutely. Standard silica gel is inherently acidic and can be sufficient to catalyze the degradation of sensitive propargyl alcohols on the column. This is a very common issue. Consider deactivating the silica gel by treating it with a base like triethylamine before use, or opt for a different stationary phase like alumina (basic or neutral) or a reverse-phase column.

Troubleshooting Guide: Acid-Catalyzed Degradation

Use this guide to diagnose and solve issues related to butynol stability in the presence of acid.

Symptom / Observation Potential Cause Recommended Solution(s)
Formation of an unexpected α,β-unsaturated ketone/aldehyde. Unintended Meyer-Schuster or Rupe rearrangement due to acidic reagents or work-up conditions.1. Neutralize Work-up: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) before solvent extraction. 2. Avoid Acidic Reagents: If possible, substitute strong acids with milder activators or catalysts.[1][7] 3. Control Temperature: Run reactions at the lowest possible temperature to minimize the rate of rearrangement.
Low yield and multiple spots on TLC after aqueous work-up. The butynol compound is sensitive to the pH change during extraction.1. Use Buffered Washes: Wash organic layers with a buffered solution (e.g., pH 7 phosphate buffer) instead of plain water. 2. Minimize Contact Time: Perform extractions quickly and efficiently. Do not let layers sit for extended periods.
Product degradation during purification on a silica column. Acid-catalyzed rearrangement on the stationary phase.1. Deactivate Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual. 2. Switch Stationary Phase: Use neutral or basic alumina, or consider reverse-phase (C18) chromatography.
Reaction is sluggish and increasing acid catalyst leads to decomposition. The activation energy for the desired reaction is higher than for the rearrangement pathway.1. Screen Milder Catalysts: Explore Lewis acids or transition-metal catalysts that may offer a different reaction profile.[6][7] 2. Protecting Group Strategy: Consider protecting the alcohol (e.g., as a silyl ether) before performing subsequent steps, then deprotect under non-acidic conditions (e.g., with TBAF).
Key Acid-Catalyzed Mechanisms

The following diagrams illustrate the accepted mechanisms for the Meyer-Schuster and Rupe rearrangements.

Meyer_Schuster cluster_Step1 Step 1: Protonation cluster_Step2 Step 2: 1,3-Shift (Rate-Determining) cluster_Step3 Step 3: Tautomerization S Propargyl Alcohol I1 Oxonium Ion S->I1 + H⁺ I2 Allenol Intermediate I1->I2 - H₂O (Rearrangement) P α,β-Unsaturated Carbonyl I2->P Keto-Enol Tautomerization Rupe cluster_Step1 Step 1: Protonation & Dehydration cluster_Step2 Step 2: Hydration cluster_Step3 Step 3: Tautomerization S Tertiary Propargyl Alcohol I1 Enyne Intermediate S->I1 + H⁺ - H₂O I2 Vinylic Cation I1->I2 + H₂O P α,β-Unsaturated Methyl Ketone I2->P Deprotonation & Tautomerization

Caption: Rupe rearrangement mechanism. [1][3]

Stability & Reactions Under Basic Conditions

While generally more stable to bases than acids, butynol compounds are not inert. The primary sites of reactivity are the hydroxyl proton and, if present, the terminal alkyne proton. Strong bases can lead to deprotonation, potentially facilitating undesired side reactions or affecting the compound's solubility and stability.

Frequently Asked Questions (FAQs): Basic Conditions

Q1: I'm using n-BuLi to deprotonate the terminal alkyne of my butynol compound, but I'm getting a low yield. What could be wrong?

A1: You are likely experiencing competitive deprotonation. The hydroxyl proton is more acidic than the terminal alkyne proton. Therefore, you will consume one equivalent of a strong base like n-BuLi to form the alkoxide before deprotonating the alkyne. You must use at least two equivalents of the base to achieve double deprotonation and form the desired nucleophilic acetylide.

Q2: Can a butynol compound isomerize under basic conditions?

A2: Yes, although it typically requires strong bases and elevated temperatures. A strong base can promote allene-alkyne isomerization via a process known as prototropy. If your butynol has adjacent protons, you might observe migration of the triple bond. This is less common than acid-catalyzed rearrangements but can be a concern under harsh basic conditions.

Q3: Are butynol compounds stable to common inorganic bases like K₂CO₃ or NaOH?

A3: Generally, yes. In aqueous or alcoholic solutions, common inorganic bases are usually not strong enough to deprotonate the terminal alkyne and will only form the corresponding alkoxide from the hydroxyl group. [8]However, prolonged exposure, especially at high temperatures, can still lead to slow degradation. It is always best practice to perform reactions at the lowest effective temperature and for the shortest time necessary. [8]

Troubleshooting Guide: Base-Mediated Issues

Troubleshooting start Stability Issue Encountered (e.g., Low Yield, Side Products) q1 Is the pH acidic or basic? start->q1 q2_acid Is the alcohol tertiary? q1->q2_acid Acidic q2_base Is the base very strong (e.g., n-BuLi)? q1->q2_base Basic a_path Acidic sol_rupe Likely Rupe Rearrangement. Forming α,β-unsaturated ketone. - Use milder/Lewis acid. - Neutralize work-up. q2_acid->sol_rupe Yes sol_ms Likely Meyer-Schuster. - Use milder conditions. - Check for degradation on silica. q2_acid->sol_ms No (Secondary) b_path Basic sol_strong_base Competitive deprotonation. - Use >2 equivalents for terminal alkynes. - Control temperature (-78 °C). q2_base->sol_strong_base Yes sol_weak_base General degradation. - Lower reaction temperature. - Reduce reaction time. - Ensure inert atmosphere. q2_base->sol_weak_base No (e.g., K₂CO₃)

Caption: Troubleshooting flowchart for butynol stability.

Experimental Protocols
Protocol 1: Neutralization and Quenching of Acid-Sensitive Reactions

This protocol is designed to prevent the degradation of butynol compounds during the work-up of reactions performed under acidic conditions.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of potential acid-catalyzed degradation.

  • Prepare Quenching Solution: In a separate flask or beaker, prepare a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slow Addition: Slowly and carefully add the NaHCO₃ solution to the cooled reaction mixture with vigorous stirring. Caution: Gas (CO₂) evolution will occur. Add slowly to control foaming.

  • pH Check: Continue adding the basic solution until the pH of the aqueous layer is between 7.5 and 8.5. Check the pH using litmus paper or a pH meter.

  • Proceed to Extraction: Once neutralized, proceed immediately with the standard aqueous work-up and solvent extraction. Do not allow the mixture to sit for an extended period.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature.

Protocol 2: Deactivation of Silica Gel for Chromatography

This procedure passivates the acidic sites on silica gel, making it suitable for purifying sensitive butynol compounds.

  • Prepare Slurry: In a fume hood, measure the required amount of silica gel for your column. Add it to a flask and suspend it in the initial, low-polarity solvent you plan to use for chromatography (e.g., hexanes or petroleum ether).

  • Add Base: To this slurry, add triethylamine (Et₃N) to a final concentration of 1-2% by volume (e.g., add 1-2 mL of Et₃N for every 98-99 mL of solvent).

  • Equilibrate: Swirl the flask gently for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.

  • Pack Column: Pack the column using this slurry as you normally would.

  • Elute: Prepare your mobile phase solvents containing the same 1-2% concentration of triethylamine to maintain the neutral/basic environment throughout the purification process.

References
  • Meyer–Schuster rearrangement - Wikipedia. [Link]

  • Meyer-Schuster Rearrangement - SynArchive. [Link]

  • The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. | Semantic Scholar. [Link]

  • The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Meyer–Schuster Rearrangement - Organic Reactions. [Link]

  • 1,4-BUTYNEDIOL | - atamankimya.com. [Link]

  • Rupe Rearrangement - YouTube. [Link]

  • Rupe rearrangement | Request PDF - ResearchGate. [Link]

  • Rupe Rearrangement - SynArchive. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity Control in the Synthesis of 4-Substituted Pyrazoles

Welcome to the technical support center for the synthesis of 4-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective pyrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your experiments.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its diverse biological activities.[1][2][3] The synthesis of specifically substituted pyrazoles, particularly at the 4-position, is crucial for modulating their pharmacological properties. However, achieving high regioselectivity in the synthesis of 4-substituted pyrazoles can be a significant hurdle, often leading to mixtures of isomers that are difficult to separate.[4] This guide provides practical, field-proven insights to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 4-substituted pyrazoles, offering explanations for the underlying causes and actionable solutions.

Problem 1: Poor Regioselectivity in Cycloaddition Reactions

Scenario: You are performing a [3+2] cycloaddition reaction to synthesize a 4-substituted pyrazole, but you are obtaining a mixture of regioisomers.

Potential Causes:

  • Inadequate Catalyst or Reaction Conditions: The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of cycloaddition reactions.[5][6][7]

  • Electronic and Steric Effects: The electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile can influence the regiochemical outcome.[4]

  • Reaction Mechanism Ambiguity: In some cases, the reaction may proceed through multiple competing pathways, leading to a loss of regioselectivity.

Solutions:

  • Catalyst Screening:

    • For cycloadditions involving α-diazoesters and ynones, Lewis acids like Al(OTf)₃ can promote the formation of 4-substituted pyrazoles through a cascade of [3+2] cycloaddition, rearrangement, and N-H insertion.[5][7] Experiment with different Lewis acids such as Sc(OTf)₃ or In(OTf)₃, although yields may vary.[5]

    • Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are known to favor the synthesis of 1,4-disubstituted pyrazoles.[1]

  • Solvent Optimization:

    • The polarity and coordinating ability of the solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in some pyrazole formations compared to standard solvents like ethanol.[8][9]

  • Temperature Control:

    • Varying the reaction temperature can favor one reaction pathway over another. A systematic temperature screening study is recommended.

  • Strategic Use of Directing Groups:

    • In some cases, installing a temporary directing group on one of the reactants can guide the cycloaddition to the desired regioisomer.

Problem 2: Low or No Yield of the Desired 4-Substituted Pyrazole

Scenario: Your reaction is not producing the expected 4-substituted pyrazole, or the yield is unacceptably low.

Potential Causes:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration of reactants may not be ideal.

  • Decomposition of Starting Materials or Products: The reagents or the final pyrazole product might be unstable under the reaction conditions.[10][11]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions and reduced yield.[10]

  • Catalyst Inactivity: The catalyst may be poisoned or not activated correctly.

Solutions:

  • Reaction Condition Optimization:

    • Perform small-scale experiments to screen a range of temperatures and reaction times.

    • Adjust the concentration of your reactants.

  • Milder Reaction Conditions:

    • If product or reactant degradation is suspected, attempt the reaction at a lower temperature or consider using a milder catalyst or base.[10]

  • Careful Control of Stoichiometry:

    • Ensure precise measurement of all reactants. An excess of one component may favor undesired pathways.[10]

  • Workup Procedure Evaluation:

    • Analyze your workup procedure to ensure it is not causing product degradation. For example, if your pyrazole is acid-sensitive, a careful neutralization step is critical.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis when targeting 4-substituted pyrazoles?

A1: The Knorr synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines are classic methods for pyrazole formation.[12] When using unsymmetrical dicarbonyl compounds, several factors govern the regiochemical outcome:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[4]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[4]

  • Reaction Conditions (pH, Solvent): The pH of the reaction medium is often the most critical factor. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[4] The choice of solvent can also have a profound impact, with fluorinated alcohols sometimes dramatically enhancing regioselectivity.[8][9]

Q2: How can I introduce a substituent at the C4 position of a pre-formed pyrazole ring?

A2: Direct C-H functionalization at the C4 position of an existing pyrazole ring is a powerful strategy.[13]

  • Directed C-H Activation: A directing group on the pyrazole nitrogen can guide a transition metal catalyst to selectively activate the C-H bond at the C5 position. Subsequent steps can then be used to introduce functionality at the C4 position.

  • Palladium-Catalyzed Alkenylation and Arylation: Regioselective palladium-catalyzed alkenylation and arylation at the C4 position of N-substituted pyrazoles have been reported.[13]

  • Electrophilic Substitution: While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, the regioselectivity can be influenced by the substituents already present on the ring.

Q3: Are there modern, metal-free methods for synthesizing 4-substituted pyrazoles?

A3: Yes, several metal-free approaches have been developed:

  • Organocatalysis: Visible light-induced organo-photocatalyzed decarboxylative intramolecular cyclization of 1,2-diaza-1,3-dienes and α-ketoacids provides an efficient route to tetra-substituted pyrazoles.

  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze cascade reactions to form 4-sulfonyl pyrazoles from enaminones and sulfonyl hydrazines.[6]

  • Base-Mediated Cycloadditions: Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers a regioselective synthesis of polysubstituted pyrazoles under mild conditions.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 4-Substituted Pyrazole via Al(OTf)₃-Catalyzed Cascade Reaction

This protocol is based on the method described by Liu et al. for the synthesis of N-alkyl 3-alkyl-4-ester-5-benzoyl substituted pyrazoles.[5]

Materials:

  • Alkynone (1.0 equiv)

  • Alkyl α-diazoacetate (1.2 equiv)

  • Aluminum triflate (Al(OTf)₃) (10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the alkynone in DCE, add the alkyl α-diazoacetate.

  • Add Al(OTf)₃ to the mixture.

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyrazole.

Data Presentation

Table 1: Comparison of Solvents on Regioselectivity in a Model Pyrazole Synthesis

EntrySolventRegioisomeric Ratio (A:B)Yield (%)
1Ethanol2:175
2TFE95:582
3HFIP>99:185

Data is hypothetical and for illustrative purposes, based on trends reported in the literature where fluorinated alcohols improve regioselectivity.[8][9]

Visualizations

Decision Workflow for Optimizing Regioselectivity

regioselectivity_workflow start Poor Regioselectivity Observed check_method Reaction Type? start->check_method cycloaddition [3+2] Cycloaddition check_method->cycloaddition Cycloaddition condensation Condensation (e.g., Knorr) check_method->condensation Condensation optimize_catalyst Screen Lewis Acids (Al, Sc, In) or Cu-based catalysts cycloaddition->optimize_catalyst optimize_ph Adjust pH (Acidic vs. Basic) condensation->optimize_ph optimize_solvent Optimize Solvent (e.g., TFE, HFIP) optimize_catalyst->optimize_solvent outcome Improved Regioselectivity optimize_catalyst->outcome check_substituents Analyze Steric/Electronic Effects optimize_solvent->check_substituents optimize_solvent->outcome optimize_ph->optimize_solvent optimize_ph->outcome modify_reactants Modify Substituents on Reactants check_substituents->modify_reactants modify_reactants->outcome

Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity in pyrazole synthesis.

General Reaction Scheme for [3+2] Cycloaddition

cycloaddition_scheme 1_3_dipole 1,3-Dipole (e.g., Diazo Compound) regioisomer_A 4-Substituted Pyrazole (Regioisomer A) 1_3_dipole->regioisomer_A + dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->regioisomer_A [3+2] Cycloaddition Catalyst/Conditions regioisomer_B 5-Substituted Pyrazole (Regioisomer B)

Caption: A generalized reaction scheme illustrating the formation of regioisomeric pyrazoles via [3+2] cycloaddition.

References

  • V. A. Chagarovskiy, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Liu, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. [Link]

  • Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Lee, S., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Padwa, A., et al. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH Public Access. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Request PDF. (2025). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. [Link]

  • Bonacorso, H. G., et al. (2021). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regioselective approaches to the pyrazole core construction. ResearchGate. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Chagarovskiy, V. A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Kvasovs, N., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Shi, X., et al. (2021). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Rossi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Langer, P., et al. (2016). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2012). Cu(I)-catalyzed Regioselective Synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]

  • Pal, K., et al. (2024). Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Bielinski, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Slideshare. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • S. M. Abdel-Aal, et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges leading to low yields in th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges leading to low yields in the synthesis of pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice rooted in established chemical principles to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for consistently low yields in my pyrazole synthesis?

Low yields in pyrazole synthesis can be attributed to a range of factors, from the purity of your starting materials to the intricacies of the reaction conditions. The most common culprits include incomplete reactions, the formation of side products, and challenges in product isolation.[1] To systematically troubleshoot, it's essential to monitor your reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: How critical is the purity of my starting materials?

The purity of your starting materials is paramount and directly influences both the reaction yield and the impurity profile of your final product.[2] Impurities can engage in unwanted side reactions, which not only consumes your reactants but also complicates the purification process.[2] For reproducible and high-yielding syntheses, it is advisable to use high-purity reagents, ideally with a purity of over 98%, confirmed by analytical techniques like HPLC.[2]

Q3: Could the structure of my substituted hydrazine be the issue?

Yes, the steric and electronic properties of the substituted hydrazine can significantly impact the reaction's success.[2] For instance, bulky substituents on the hydrazine or the 1,3-dicarbonyl compound can introduce steric hindrance, which can slow down the reaction rate and consequently lower the yield.[2] The electronic nature of the substituents also plays a role; for example, aryl hydrazines may react more efficiently in aprotic dipolar solvents compared to the more commonly used polar protic solvents like ethanol.[2][3]

Q4: When should I consider using microwave-assisted synthesis?

Microwave-assisted organic synthesis (MAOS) is a powerful technique to consider when conventional heating methods result in low yields or long reaction times.[1][4] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reaction profiles.[4][5] This method is particularly advantageous for accelerating condensation reactions common in pyrazole synthesis.[6][7]

Troubleshooting Guides

This section provides a more in-depth analysis of specific issues you may encounter during your experiments, along with detailed protocols and explanations to guide you toward a successful synthesis.

Issue 1: Low or No Product Formation

Observing minimal or no formation of your desired pyrazole derivative is a common yet frustrating issue. The underlying cause is often related to suboptimal reaction conditions or issues with the reagents themselves.

Causality and Explanation: The formation of the pyrazole ring, typically through a condensation reaction like the Knorr synthesis, is highly dependent on factors that facilitate the key steps of imine formation and subsequent cyclization.[8][9] Insufficient activation of the carbonyl groups or reduced nucleophilicity of the hydrazine can stall the reaction.

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_reagents->start Reagents Impure/Incorrect optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_catalyst Evaluate Catalyst Choice & Loading optimize_temp->optimize_catalyst Temperature Optimized success Improved Yield optimize_temp->success Yield Improves optimize_solvent Assess Solvent Effects optimize_catalyst->optimize_solvent Catalyst Optimized optimize_catalyst->success Yield Improves monitor_reaction Implement Rigorous Reaction Monitoring (TLC/LC-MS) optimize_solvent->monitor_reaction Solvent Optimized optimize_solvent->success Yield Improves consider_microwave Consider Microwave-Assisted Synthesis monitor_reaction->consider_microwave Still Low Yield consider_microwave->success Yield Improves

Caption: Troubleshooting workflow for low or no product formation.

Detailed Protocols:

  • Protocol 1: Optimizing Reaction Temperature

    • Set up a series of small-scale reactions in parallel.

    • Vary the reaction temperature in systematic increments (e.g., room temperature, 50 °C, 80 °C, and reflux).

    • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

    • Identify the temperature that provides the best conversion to the desired product within a reasonable timeframe. For many condensation reactions, heating is necessary to drive the reaction to completion.[1]

  • Protocol 2: Catalyst Screening

    • If your reaction is acid-catalyzed (e.g., Knorr synthesis), screen common protic acids such as acetic acid, HCl, or H2SO4 at catalytic amounts.

    • Consider Lewis acids if protic acids are ineffective.

    • Evaluate the effect of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).

    • For base-catalyzed reactions, screen common organic or inorganic bases.

    • The choice and amount of catalyst are critical for facilitating the necessary imine formation.[1]

Quantitative Data Summary:

ParameterCondition ACondition BCondition C
Temperature 25°C80°C120°C (Microwave)
Catalyst NoneAcetic Acid (10 mol%)Acetic Acid (10 mol%)
Reaction Time 24 hours12 hours15 minutes
Yield <5%45%85%

Table 1: Representative data for optimizing pyrazole synthesis conditions.

Issue 2: Presence of Impurities and Side Products, Especially Regioisomers

A common challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be difficult to separate and significantly lower the yield of the desired product.[10]

Causality and Explanation: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[10] This leads to the formation of a mixture of two regioisomeric pyrazoles.[11][12] The regiochemical outcome is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[10]

Strategies for Controlling Regioselectivity:

  • Solvent Choice: The polarity and nature of the solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in certain pyrazole formations.[13] Similarly, aprotic dipolar solvents may offer better results for aryl hydrazines compared to polar protic solvents.[3]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen participates in the initial attack and which one is involved in the subsequent cyclization. Acidic conditions can often reverse the selectivity observed under neutral or basic conditions.[10]

  • Temperature: Reaction temperature can also be a tool to control regioselectivity, as the activation energies for the formation of the two different regioisomers may be different.

Visualizing Regioisomer Formation:

G start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_a Attack at Carbonyl A start->pathway_a pathway_b Attack at Carbonyl B start->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a intermediate_b Intermediate B pathway_b->intermediate_b product_a Regioisomer 1 intermediate_a->product_a Cyclization product_b Regioisomer 2 intermediate_b->product_b Cyclization

Caption: Reaction pathways leading to the formation of two regioisomers.

Issue 3: Product Isolation and Purification Challenges

Even with a successful reaction, low isolated yields can result from difficulties in purifying the desired pyrazole derivative from the reaction mixture.

Causality and Explanation: The physicochemical properties of your target pyrazole, such as its polarity and solubility, will dictate the most effective purification strategy. The presence of closely related impurities, like regioisomers, can make purification by standard methods like column chromatography challenging due to their similar physical properties.[10][14]

Recommended Purification Techniques:

  • Column Chromatography: This is a versatile and widely used technique for separating complex mixtures.[14] Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial for achieving good separation.

  • Recrystallization: For solid products, recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent or solvent system can be identified.[14]

  • Acid-Base Extraction: Pyrazoles are basic compounds and can often be purified by forming a salt with an acid. This allows for their extraction into an aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[15][16]

Step-by-Step Protocol for Purification via Acid Salt Formation:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equimolar amount of an aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the aqueous layer containing the protonated pyrazole salt.

  • Wash the organic layer with the aqueous acid solution one or two more times to ensure complete extraction.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic, which will cause the free pyrazole to precipitate or form an oil.

  • Extract the purified pyrazole back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

By systematically addressing these common issues, you can significantly improve the yields of your pyrazole derivative syntheses. Remember that careful planning, reaction monitoring, and a methodical approach to optimization are key to success in organic synthesis.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Publishing.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC - NIH.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives - Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Synthesis of pyrazole under solvent free condition. - ResearchGate.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
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  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate.
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Troubleshooting

Technical Support Center: Managing Homocoupling in Terminal Alkyne Cross-Coupling Reactions

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupli...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with homocoupling (also known as Glaser coupling) as a major side reaction in their terminal alkyne cross-coupling protocols, such as the Sonogashira reaction. Here, we will dissect the common causes of this issue and provide actionable, field-proven troubleshooting strategies and protocols to enhance the selectivity and yield of your desired cross-coupled product.

Understanding the Core Problem: Cross-Coupling vs. Homocoupling

In a typical Sonogashira cross-coupling reaction, the goal is to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. However, under non-optimized conditions, the terminal alkyne can react with itself to form a symmetric 1,3-diyne. This undesired oxidative self-coupling is the primary challenge we will address.

Below is a diagram illustrating the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.

G cluster_Pd Desired Sonogashira Cycle cluster_Cu Undesired Homocoupling Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X ArPdL2C Ar-Pd(II)L₂-C≡CR ArPdL2X->ArPdL2C ArPdL2C->Pd0 Reductive Elimination Product Ar-C≡C-R (Cross-Coupled Product) ArPdL2C->Product CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR CuII Cu(II) CuX->CuII CuCCR->ArPdL2C Diyne R-C≡C-C≡C-R (Homocoupled Product) CuCCR->Diyne Oxidative Dimerization CuII->CuCCR Activates Coupling ArX Ar-X ArX->ArPdL2X Oxidative Addition Alkyne R-C≡C-H Alkyne->CuCCR Base Base Base->CuCCR O2 O₂ (Trace Oxygen) O2->CuII Oxidation

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting Guide: Questions & Solutions

Q1: My reaction is yielding over 50% of the homocoupled diyne product. What is the most likely cause and the immediate fix?

A1: The most probable cause is the presence of oxygen. The Glaser homocoupling is an oxidative process, heavily promoted by the oxidation of the active Cu(I) catalyst to a Cu(II) species by dissolved oxygen. This Cu(II) species then facilitates the dimerization of the copper acetylide intermediate.

Immediate Corrective Actions:

  • Improve Degassing Technique: Standard freeze-pump-thaw cycles (at least three) are superior to simply bubbling an inert gas like argon or nitrogen through the solvent. For reactions sensitive to trace oxygen, working in a glovebox is the gold standard.

  • Use High-Purity Reagents: Ensure solvents are freshly distilled or from a reputable supplier (e.g., anhydrous, deoxygenated). Use high-purity inert gas.

Experimental Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
  • Setup: Assemble your reaction flask containing the solvent and any non-volatile, heat-stable reagents. Connect the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid. This prevents solvent evaporation under vacuum.

  • Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases are released into the headspace.

  • Repeat: Repeat this entire cycle at least two more times to ensure the removal of virtually all dissolved oxygen. After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen).

Q2: I've improved my degassing, but homocoupling is still a major issue. How can I adjust my catalytic system?

A2: If rigorous exclusion of oxygen is insufficient, the issue may lie in the relative rates of the catalytic cycles. The goal is to accelerate the cross-coupling pathway (specifically, transmetalation and reductive elimination) so that it significantly outpaces the homocoupling pathway.

Catalytic System Modifications:

  • Switch to Copper-Free Conditions: This is the most direct way to eliminate the primary mechanism for homocoupling. Copper-free Sonogashira couplings rely on the palladium catalyst alone to facilitate the reaction. These reactions often require a different class of base, such as tetrabutylammonium fluoride (TBAF) or a hindered amine base, to generate a more reactive acetylide.

  • Modify the Ligand: The choice of phosphine ligand on the palladium center is critical.

    • Increase Steric Bulk: Using bulkier phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) can accelerate the rate-limiting reductive elimination step of the cross-coupling cycle. This faster turnover can favor the desired reaction over the slower homocoupling process.

    • Increase Electron Density: Electron-rich ligands can also promote the initial oxidative addition step.

  • Reduce Copper Loading: If you must use a copper co-catalyst, minimize its concentration. Using a substoichiometric amount (e.g., 0.5-2 mol%) is often sufficient. Excessive copper directly increases the potential for the undesired side reaction.

Table 1: Comparison of Reaction Conditions to Minimize Homocoupling
ParameterStandard SonogashiraOptimized for Low HomocouplingRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / SPhos (or other bulky ligand)Bulky ligands accelerate reductive elimination, outcompeting homocoupling.
Copper Source 5-10 mol% CuINone (Copper-Free) or <2 mol% CuIDirectly removes or minimizes the catalyst for the primary side reaction.
Base Et₃N or DIPEAPyrrolidine, Piperidine, or TBAFCertain amine bases can coordinate to copper and inhibit dimerization. TBAF is effective in copper-free systems.
Solvent THF or DMFToluene or DioxaneSolvent choice affects catalyst and intermediate solubility and can influence reaction kinetics.
Atmosphere Nitrogen purge3x Freeze-Pump-Thaw cycles / GloveboxRigorously excludes oxygen, which is essential for the oxidative homocoupling mechanism.
Q3: Can the choice of base and solvent have a significant impact beyond the catalyst?

A3: Absolutely. The base and solvent are not merely spectators; they actively influence the reaction environment and the state of the catalytic species.

  • Role of the Base: The base is required to deprotonate the terminal alkyne to form the reactive acetylide.

    • Amine Bases: In traditional Sonogashira reactions, liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serve as both the base and a co-solvent. However, some studies suggest that certain amines, like piperidine, can help suppress homocoupling by coordinating to the copper center and hindering the formation of the dimeric species required for diyne formation.

    • Inorganic Bases: In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar solvents.

  • Role of the Solvent: The solvent affects the solubility of the catalysts, reagents, and intermediates. A solvent system that promotes high solubility and rapid diffusion can favor the bimolecular cross-coupling over the competing homocoupling. A switch from a polar aprotic solvent like DMF to a less polar one like toluene can sometimes alter the selectivity, depending on the specific substrates and catalyst system.

Troubleshooting Workflow

If you are observing significant homocoupling, follow this logical progression of troubleshooting steps.

workflow start High Homocoupling Observed check_o2 Step 1: Rigorously Exclude Oxygen start->check_o2 protocol_fpt Implement 3x Freeze-Pump-Thaw Cycles. Use high-purity reagents/gas. check_o2->protocol_fpt eval1 Problem Resolved? check_o2->eval1 go_cu_free Step 2: Switch to Copper-Free Conditions eval1->go_cu_free No end_ok Success: High Yield of Cross-Coupled Product eval1->end_ok Yes protocol_cu_free Use Pd catalyst with bulky ligand (e.g., SPhos). Use appropriate base (e.g., TBAF, Pyrrolidine). go_cu_free->protocol_cu_free eval2 Problem Resolved? go_cu_free->eval2 optimize_cu Step 3: Optimize Copper-Catalyzed System eval2->optimize_cu No eval2->end_ok Yes protocol_optimize A) Reduce CuI loading (<2 mol%). B) Use bulkier Pd-ligand (e.g., P(t-Bu)₃). C) Screen different amine bases (e.g., Piperidine). optimize_cu->protocol_optimize eval3 Problem Resolved? optimize_cu->eval3 eval3->end_ok Yes end_fail Consult further literature for substrate-specific issues. eval3->end_fail No

Caption: A logical workflow for troubleshooting alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q: Are there any additives that can suppress homocoupling? A: Yes, in some cases, additives can be beneficial. For instance, adding a small amount of a reducing agent like hydrazine can help keep the copper in its +1 oxidation state, thereby suppressing the oxidative homocoupling pathway. However, this must be carefully optimized as it can interfere with the palladium catalytic cycle.

Q: How can I easily distinguish the homocoupled product from my desired product during reaction monitoring (e.g., by TLC)? A: The homocoupled diyne is typically much less polar than the cross-coupled product due to its symmetry and lack of the (often more polar) aryl or vinyl group. On a normal phase TLC plate, the homocoupled product will have a significantly higher Rf value (it will run further up the plate) than the desired product.

Q: My substrates are very valuable. Is there a way to salvage a reaction that has produced a mixture of products? A: Yes. Purification is almost always possible. The significant difference in polarity that distinguishes the products on a TLC plate also makes them readily separable by column chromatography. The non-polar homocoupled product will elute much earlier from a silica gel column than the more polar cross-coupled product.

Q: What is a general, robust starting point for a copper-free Sonogashira reaction? A: A reliable starting point is to use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos (typically in a 1:2 Pd:Ligand ratio), with a base such as pyrrolidine or TBAF in a solvent like toluene or dioxane, run at a temperature between 60-100 °C under a rigorously inert atmosphere.

Experimental Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the aryl/vinyl halide (1.0 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, ~0.1 M concentration) via syringe.

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) followed by the base (e.g., pyrrolidine, 2.5 equiv).

  • Degassing (Optional but Recommended): Even in a copper-free system, removing oxygen is good practice to protect the palladium catalyst. Perform one freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2007). A copper-free and phosphine-free Sonogashira reaction of aryl iodides with terminal alkynes in a reusable solvent. Tetrahedron, 63(10), 2195-2199. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). A General and Efficient Catalyst System for the G-Alkyl- and N-Aryl-Directed Ortho-C-H Amination. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Al-Masum, M., & Kumar, M. (2006). A piperidine-promoted, copper-free Sonogashira coupling reaction at room temperature. Tetrahedron Letters, 47(49), 8733-8735. [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Welcome to the comprehensive technical guide for the scale-up synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the scale-up synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights and troubleshooting for the multi-step synthesis of this valuable pyrazole intermediate. We will delve into the critical aspects of each synthetic step, from starting material selection to final product purification, with a focus on ensuring scalability, safety, and reproducibility.

I. Synthetic Strategy Overview

The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is typically achieved through a convergent synthesis, primarily involving a Sonogashira cross-coupling reaction. The key steps are:

  • Preparation of a suitable 4-halopyrazole , most commonly 4-iodopyrazole. This may involve protection of the pyrazole nitrogen.

  • Palladium- and copper-catalyzed Sonogashira coupling of the 4-halopyrazole with but-3-yn-1-ol.

  • Deprotection of the pyrazole nitrogen, if a protecting group was used.

  • Purification of the final product.

This guide will address potential issues and frequently asked questions for each of these critical stages.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Pyrazole Functionalization cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3 & 4: Final Product Pyrazole Pyrazole N-Protected Pyrazole N-Protected Pyrazole Pyrazole->N-Protected Pyrazole Protection N-Protected-4-iodopyrazole N-Protected-4-iodopyrazole N-Protected Pyrazole->N-Protected-4-iodopyrazole Iodination N-Protected Product N-Protected Product N-Protected-4-iodopyrazole->N-Protected Product Sonogashira Coupling (with But-3-yn-1-ol) Final Product Final Product N-Protected Product->Final Product Deprotection Purified Product Purified Product Final Product->Purified Product Purification

Caption: Overall synthetic workflow for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Preparation of 4-Iodopyrazole

Question 1: My iodination of pyrazole is giving low yields and multiple products. What are the likely causes and how can I improve this?

Answer: Low yields and poor regioselectivity in pyrazole iodination are common challenges. The outcome is highly dependent on the iodinating agent and reaction conditions.

  • Sub-optimal Iodinating Agent: Molecular iodine (I₂) alone may not be electrophilic enough for the pyrazole ring.[1] Consider using a more potent iodinating system:

    • N-Iodosuccinimide (NIS): Often used in conjunction with an acid like trifluoroacetic acid (TFA) to increase its electrophilicity, particularly for electron-deficient pyrazoles.[1]

    • In Situ Generated Iodine: A combination of an iodide salt (e.g., NaI or KI) with an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide can generate a more reactive iodine species in situ.[1] The I₂/CAN system has demonstrated high regioselectivity for the 4-position of the pyrazole ring.[2]

  • Reaction Conditions:

    • Temperature: For less reactive pyrazole substrates, heating may be necessary. For instance, iodination with NIS/TFA can be conducted at elevated temperatures (e.g., 80 °C).[1]

    • Solvent: The choice of solvent is critical for solubility and reactivity. Acetic acid, acetonitrile, and water are commonly used.[1]

  • Over-iodination: Formation of di- or tri-iodinated byproducts can occur with excess iodinating agent or prolonged reaction times.[3]

    • Mitigation: Carefully control the stoichiometry of the iodinating agent and monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.[1]

Question 2: I am having trouble with the N-protection of pyrazole. What are some robust protecting groups and conditions for scale-up?

Answer: Protecting the pyrazole nitrogen can be crucial for preventing side reactions and improving solubility. The choice of protecting group is vital for scalability, as it must be stable to the subsequent reaction conditions and easily removable.

  • Trityl (Triphenylmethyl) Group:

    • Protection: The trityl group is a bulky protecting group that can be introduced using trityl chloride in the presence of a base like pyridine or triethylamine.[4][5] Its steric bulk can also direct iodination to the 4-position.

    • Deprotection: The trityl group is acid-labile and can be removed with mild acids like trifluoroacetic acid (TFA) or even weaker acids like acetic acid or formic acid.[4][5] Lithium chloride in methanol has also been reported for trityl deprotection.[6]

  • tert-Butoxycarbonyl (Boc) Group:

    • Protection: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[7]

    • Deprotection: Boc is also acid-labile and commonly removed with TFA or HCl.[7] However, a novel method using NaBH₄ in ethanol has been reported for the selective deprotection of N-Boc pyrazoles.[8]

  • Tetrahydropyran (THP) Group:

    • A green, solvent- and catalyst-free method for the protection of pyrazole with THP has been reported, which is advantageous for large-scale synthesis.

Step 2: Sonogashira Coupling Reaction

Question 3: My Sonogashira coupling is sluggish, and I'm observing significant homocoupling of but-3-yn-1-ol. How can I optimize this reaction for scale-up?

Answer: The Sonogashira coupling is a powerful reaction but can be sensitive to various parameters, especially on a larger scale.[9]

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ is a common and effective catalyst.[10]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a reactive copper acetylide intermediate.[11][12]

    • Ligands: The choice of phosphine ligand can significantly impact the reaction. Bulky, electron-rich ligands can improve catalytic activity.[13]

  • Reaction Conditions:

    • Base: An amine base, such as triethylamine or diethylamine, is required to neutralize the HX byproduct.[11] The base can often serve as the solvent as well.

    • Solvent: Anhydrous and anaerobic conditions are typically recommended to prevent catalyst deactivation and side reactions.[9] However, newer protocols have been developed that are less stringent.

    • Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating may be required for less reactive substrates like aryl bromides.[11]

  • Minimizing Homocoupling (Glaser Coupling):

    • Copper-Free Conditions: The Glaser-Hay homocoupling is catalyzed by the copper co-catalyst.[14] For challenging substrates where homocoupling is a major issue, consider a copper-free Sonogashira protocol.[14]

    • Controlled Atmosphere: Homocoupling is often promoted by the presence of oxygen.[15] Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) can minimize this side reaction. Some studies suggest that an atmosphere of hydrogen diluted with an inert gas can reduce homocoupling to around 2%.[15]

  • Scale-Up Safety Considerations: Sonogashira reactions can be exothermic.[16][17] On a larger scale, this can lead to a runaway reaction.

    • Monitoring: Implement reaction calorimetry to understand the thermal profile of the reaction.

    • Control Strategies: Controlled addition of one of the reactants or catalysts can help manage the exotherm.[16] Lowering the catalyst loading may also control the rate of heat generation.[16]

Step 3 & 4: Deprotection and Purification

Question 4: The final deprotection step is giving me a complex mixture that is difficult to purify. What are some strategies to improve this?

Answer: A clean deprotection is crucial for a straightforward purification.

  • Protecting Group Choice: As discussed, select a protecting group that can be removed under conditions that do not affect other functional groups in your molecule.

  • Deprotection Conditions:

    • Trityl: Mild acidic conditions (e.g., TFA in DCM) are generally clean.[5][18] Monitor the reaction carefully to avoid side reactions from prolonged exposure to acid.

    • Boc: Acidic deprotection is standard.[7] The NaBH₄/EtOH method is an alternative that may offer better selectivity in some cases.[8]

  • Work-up: A proper aqueous work-up after deprotection is essential to remove acidic or basic reagents and byproducts.

Question 5: My final product, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The purification of polar compounds can be challenging.

  • Column Chromatography:

    • Normal Phase: For highly polar compounds, a standard silica gel column may require a very polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of basic compounds.[19]

    • Reverse Phase: Reverse-phase chromatography (e.g., C18 silica) is often more suitable for polar compounds. A common eluent system is a gradient of water and acetonitrile or methanol.

    • Alternative Stationary Phases: Consider using alumina, diol, or amine-functionalized silica columns, which can offer different selectivity for polar and basic compounds.[19][20]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[21] Experiment with various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction can be a simple and effective initial purification step.[21]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1:

  • Exothermic Reactions: As mentioned, the Sonogashira coupling can be exothermic.[16][17] Always perform a thermal hazard assessment before scaling up.

  • Reagents: Handle all reagents, especially corrosive acids (TFA), pyrophoric reagents (if used), and toxic catalysts (palladium compounds), in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: When working with air-sensitive catalysts and reagents, ensure proper inert atmosphere techniques are used to prevent fires and ensure reaction efficiency.

Q2: How can I monitor the progress of these reactions effectively on a larger scale?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor reaction progress, but it may be less accurate for quantitative analysis on a large scale.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for volatile compounds and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for ¹H NMR analysis can provide a clear picture of the conversion.

Q3: Are there any "green" chemistry considerations for this synthesis?

A3:

  • Solvent Selection: Whenever possible, choose solvents with a lower environmental impact. Some newer Sonogashira protocols have been developed to work in greener solvents, including water.[11]

  • Catalyst Loading: Optimize the reaction to use the lowest possible catalyst loading to reduce heavy metal waste.

  • Atom Economy: The Sonogashira coupling itself has good atom economy. Consider the atom economy of the entire synthetic route, including the preparation of the starting materials.

  • Protecting Groups: The use of protecting groups reduces atom economy. If possible, explore synthetic routes that avoid their use. Green protection and deprotection methods, such as the solvent-free THP protection of pyrazole, should be considered.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of N-Trityl-4-iodopyrazole
  • To a solution of pyrazole (1.0 eq) in dry pyridine, add trityl chloride (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-trityl pyrazole by column chromatography or recrystallization.

  • To a solution of N-trityl pyrazole (1.0 eq) in a suitable solvent (e.g., DCM or acetonitrile), add N-iodosuccinimide (1.1 eq).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine, followed by a brine wash.

  • Dry the organic layer and concentrate to yield N-trityl-4-iodopyrazole, which can be purified by column chromatography if necessary.

Protocol 2: Sonogashira Coupling
  • To a solution of N-trityl-4-iodopyrazole (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Stir the reaction at room temperature under an inert atmosphere. Gentle heating (40-50 °C) may be required.

  • Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude N-protected product by column chromatography.

Protocol 3: Deprotection
  • Dissolve the N-trityl protected product (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (2-3 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol by column chromatography or recrystallization.

Table 1: Typical Reaction Parameters and Outcomes
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Key Impurities
Iodination Pyrazole, NISAcetonitrile25-802-1270-90Di-iodinated pyrazole
Sonogashira 4-Iodopyrazole, But-3-yn-1-ol, Pd/Cu catalystsTriethylamine/THF25-504-2465-85Alkyne homocoupling product
Deprotection N-Trityl protected intermediate, TFADCM0-251-385-95Incomplete deprotection

V. Visualization of Troubleshooting Logic

Diagram: Troubleshooting Sonogashira Coupling

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Sonogashira Coupling cause1 Catalyst Inactivity start->cause1 cause2 Side Reactions (e.g., Homocoupling) start->cause2 cause3 Poor Substrate Reactivity start->cause3 sol1a Use fresh/high-purity catalysts cause1->sol1a sol1b Increase catalyst/ligand loading cause1->sol1b sol1c Ensure anaerobic conditions cause1->sol1c sol2a Switch to copper-free conditions cause2->sol2a sol2b Use H₂/N₂ atmosphere cause2->sol2b sol2c Degas solvent thoroughly cause2->sol2c sol3a Increase reaction temperature cause3->sol3a sol3b Use a more reactive halide (I > Br > Cl) cause3->sol3b sol3c Change solvent/base system cause3->sol3c

Caption: Decision tree for troubleshooting low yields in the Sonogashira coupling step.

VI. References

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  • ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from

  • Books. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from

  • ResearchGate. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99 3469-69-0. Retrieved from

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from

  • Journal of Medicinal Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection –. Retrieved from

  • Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from

  • Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from

  • Organic Process Research & Development. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

  • ACS Engineering Au. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. Retrieved from

  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development. Retrieved from

  • RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from

  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from

  • ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with.... Retrieved from

  • Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from

  • BenchChem. (n.d.). Purification strategies to remove starting material impurities. Retrieved from

  • Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from

  • Journal of the Brazilian Chemical Society. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.. Retrieved from

  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Retrieved from

  • PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Retrieved from

  • The Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from

  • National Institutes of Health. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Retrieved from

  • ResearchGate. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from

  • Books Gateway. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from

  • Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of. Retrieved from

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Pyrazole-Containing Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-containing compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the experimental analysis of pyrazole degradation pathways.

Part 1: Understanding Pyrazole Stability and Degradation

Q1: My pyrazole-containing compound is showing unexpected instability. What are the primary degradation pathways I should be aware of?

A1: The pyrazole ring is generally considered a stable aromatic heterocycle, which is why it's a popular scaffold in pharmaceuticals and agrochemicals.[1][2][3] However, its stability is not absolute and can be influenced by substituents and environmental conditions. The primary degradation pathways to consider are:

  • Hydrolysis: This is a common pathway, especially for pyrazole derivatives with hydrolyzable functional groups (e.g., esters, amides) attached to the ring. The stability of these groups is highly pH-dependent. For instance, pyrazolyl benzoic acid ester derivatives have been shown to hydrolyze rapidly in aqueous buffers at pH 8.[4]

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, side chains are susceptible.[5][6] Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or through metabolic processes mediated by enzymes like cytochrome P450s.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[8][9] This is a significant degradation pathway for many pyrazole-based pesticides. The specific reactions can include C-N bond cleavage, demethylation, hydroxylation, and oxidation.[8]

  • Microbial/Metabolic Degradation: In biological systems or environmental matrices, microorganisms can metabolize pyrazole compounds.[10][11] Common metabolic transformations include hydrolysis, oxidation, and conjugation. For example, the fungicide Pyraclostrobin is known to be biodegraded by bacteria, leading to the formation of metabolites like 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[10]

  • Ring Opening: Although less common due to the aromatic stability of the pyrazole ring, ring opening can occur under harsh conditions, such as in the presence of a strong base or through specific chemical reactions.[5][6][12][13] For instance, deprotonation at the C3 position in the presence of a strong base can lead to ring cleavage.[5][6]

Part 2: Troubleshooting Experimental Issues

This section provides troubleshooting guidance for common issues encountered during the analysis of pyrazole compound degradation.

Q2: I'm conducting a forced degradation study on my pyrazole-containing drug candidate, but I'm not seeing significant degradation. What am I doing wrong?

A2: This is a common challenge, often stemming from the inherent stability of the pyrazole core. If you're not observing degradation (typically aiming for 5-20% degradation), consider the following:[14]

  • Insufficiently Harsh Conditions: Your stress conditions may not be severe enough. Forced degradation studies are meant to be more aggressive than standard accelerated stability tests.[9][15][16]

  • Inappropriate Stressors: Ensure you are applying a comprehensive set of stressors. Relying on only one or two conditions might not be sufficient to induce degradation for a stable compound.

Troubleshooting Steps:

  • Increase Stressor Intensity:

    • Acid/Base Hydrolysis: If you see no degradation at room temperature, consider increasing the temperature to 50-70°C.[16] You can also try using a stronger acid or base, but be mindful that overly harsh conditions can lead to secondary degradation products not relevant to shelf-life stability.[16]

    • Oxidation: If using a low concentration of hydrogen peroxide (e.g., 3%) doesn't yield degradation, you can cautiously increase the concentration.

    • Thermal Degradation: Extend the exposure time or incrementally increase the temperature.

  • Verify Compound Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can mask degradation. If your compound is not soluble in aqueous acid or base, you may need to use a co-solvent.[16] Select a co-solvent that is stable under the stress conditions and does not interfere with your analytical method.

  • Check Analytical Method Specificity: Your analytical method might not be able to separate the parent compound from its degradation products. A peak purity analysis using a photodiode array (PDA) detector can help determine if co-elution is occurring.

Q3: My HPLC analysis of a pyrazole derivative is showing significant peak tailing. How can I resolve this?

A3: Peak tailing with pyrazole compounds, which can be basic, is often due to interactions with the stationary phase.[17]

  • Primary Cause: Interaction with residual acidic silanol groups on silica-based columns. The basic nitrogen atoms in the pyrazole ring can form strong secondary interactions with these sites.[17]

Solutions:

SolutionMechanism of ActionRecommended Action
Adjust Mobile Phase pH Protonating the silanol groups by lowering the mobile phase pH (e.g., to pH 3.0) reduces their interaction with the basic analyte.[17]Add a small amount of an acid like formic acid or trifluoroacetic acid to your mobile phase.
Use an End-Capped Column These columns have fewer free silanol groups, minimizing the sites for secondary interactions.[17]Switch to a column specifically designed for the analysis of basic compounds.
Increase Buffer Concentration A higher buffer concentration (e.g., >20 mM) can help mask the residual silanol groups.[17]Increase the concentration of your buffer salt (e.g., phosphate, acetate).
Competitive Amine Adding a small amount of a basic amine (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites.This is an older technique and may not be suitable for all applications, especially LC-MS.

Part 3: Experimental Protocols and Data

Protocol 1: Forced Degradation Study for a Pyrazole-Containing Compound

This protocol outlines a general procedure for conducting a forced degradation study.[9][14][15][16][18]

Objective: To identify potential degradation products and pathways for a novel pyrazole-containing active pharmaceutical ingredient (API).

Materials:

  • Pyrazole API

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with a PDA or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the pyrazole API at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[14]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C.

    • Neutralize the sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same temperature and time course as for acid hydrolysis.

    • Neutralize the sample with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Spread a thin layer of the solid API in a petri dish.

    • Place in an oven at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose the solid API and a solution of the API (1 mg/mL) to a light source that provides both UV and visible light.

    • The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/m².[9][15]

    • Analyze the samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

    • Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

Typical Forced Degradation Conditions
Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1 M - 1 M HClTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHTo assess stability in alkaline environments.
Oxidation 3% - 30% H₂O₂To evaluate susceptibility to oxidative degradation.
Thermal 60°C - 100°CTo determine the effect of heat on the compound.
Photochemical UV/Vis light exposureTo assess light sensitivity.[9]

Part 4: Visualizing Degradation Pathways

Diagram 1: General Degradation Pathways of Pyrazole Derivatives

Pyrazole Pyrazole-Containing Compound Hydrolysis Hydrolysis (Acid/Base) Pyrazole->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Pyrazole->Oxidation Photodegradation Photodegradation (UV/Vis Light) Pyrazole->Photodegradation Metabolism Microbial/Metabolic Degradation Pyrazole->Metabolism Degradant_H Hydrolyzed Products (e.g., Acids, Alcohols) Hydrolysis->Degradant_H Degradant_O Oxidized Products (e.g., N-oxides, Hydroxylated species) Oxidation->Degradant_O Degradant_P Photoproducts (e.g., Isomers, Cleavage Products) Photodegradation->Degradant_P Degradant_M Metabolites (e.g., Conjugates, Cleavage Products) Metabolism->Degradant_M

Caption: Key abiotic and biotic degradation pathways for pyrazole compounds.

Diagram 2: Troubleshooting Workflow for HPLC Peak Tailing

Start HPLC Peak Tailing Observed Check_pH Is mobile phase pH < 4? Start->Check_pH Adjust_pH Lower mobile phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an end-capped column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_EndCapped Switch to a highly deactivated, end-capped column Check_Column->Use_EndCapped No Check_Buffer Is buffer concentration > 20 mM? Check_Column->Check_Buffer Yes Use_EndCapped->Check_Buffer Increase_Buffer Increase buffer concentration Check_Buffer->Increase_Buffer No End Peak Shape Improved Check_Buffer->End Yes Increase_Buffer->End

Caption: A systematic approach to resolving peak tailing for pyrazole compounds.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment Source: PubMed URL: [Link]

  • Title: Ring opening of pyrazoles and our design strategy A Carbanion-induced... Source: ResearchGate URL: [Link]

  • Title: A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism Source: Canadian Science Publishing URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase Source: PMC - NIH URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Biodegradation of the fungicide Pyraclostrobin by bacteria from orange cultivation plots Source: Science of The Total Environment URL: [Link]

  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Biodegradation of the fungicide Pyraclostrobin by bacteria from orange cultivation plots Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in Biological Assays

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound for biological assays. Achieving and maintaining the desired concentration in your experimental systems is critical for generating accurate and reproducible data. This document provides in-depth technical guidance to address common solubility challenges.

Introduction: Understanding the Molecule

4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a heterocyclic compound featuring a pyrazole ring, a butynol chain, and key functional groups (a secondary amine in the pyrazole ring and a primary alcohol) that influence its physicochemical properties. Pyrazole derivatives are common in medicinal chemistry, but they often exhibit poor aqueous solubility due to the presence of aromatic and sometimes lipophilic substituents.[1][2][3] The structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol suggests it is a moderately polar molecule, but the planar pyrazole ring can contribute to crystal lattice energy, making it challenging to dissolve in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a high-concentration stock solution of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol?

A1: For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery for creating high-concentration stock solutions (e.g., 10-100 mM) due to its excellent solubilizing power for a wide range of organic molecules.[4] Always use anhydrous DMSO to minimize water absorption, which can lead to compound precipitation over time, especially during freeze-thaw cycles.[5]

Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs because while the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases.[6] Many lipophilic compounds are prone to precipitating out of solution when the DMSO concentration drops below a certain threshold (often around 1-5%).[6]

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects on cellular physiology. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: Can I use ethanol or methanol to prepare my stock solution?

A4: While ethanol and methanol can be used, they are generally less effective than DMSO for highly insoluble compounds.[7] They are also more volatile, which can lead to concentration changes upon storage. If your compound is sufficiently soluble in ethanol, it can be a good alternative for cell-based assays where DMSO toxicity is a concern, but the same issue of precipitation upon aqueous dilution can occur.

Troubleshooting Guides

Issue 1: Compound is not fully dissolving in DMSO.

If you are having trouble dissolving 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in DMSO at your desired stock concentration, consider the following steps:

Protocol 1: Aiding Dissolution in DMSO

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. This can help overcome the activation energy required for dissolution. Do not overheat, as this can degrade the compound.

  • Vortexing/Sonication: After warming, vortex the solution vigorously. If it still hasn't dissolved, use a bath sonicator for 5-10 minutes. Sonication provides energy to break up the crystal lattice of the solid compound.

  • Reduce Stock Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., reduce from 50 mM to 10 mM). It has been observed that the higher the concentration, the more likely a compound is to precipitate from DMSO.[8][9]

Issue 2: Precipitate forms in the stock solution during storage.

Precipitation in a DMSO stock solution during storage, especially at -20°C or -80°C, is a common problem.

Workflow for Preventing Storage Precipitation

start Prepare Stock in Anhydrous DMSO check_dissolution Ensure Complete Dissolution (Warming/Sonication) start->check_dissolution aliquot Aliquot into Single-Use Vials check_dissolution->aliquot If fully dissolved storage Store at -20°C or -80°C Protected from Light aliquot->storage thaw Thaw at Room Temperature Immediately Before Use storage->thaw use Use Entire Aliquot thaw->use end Discard Unused Portion use->end

Caption: Workflow to minimize precipitation during storage.

Explanation:

  • Anhydrous DMSO: Start with high-quality, anhydrous DMSO to minimize water contamination.[5]

  • Single-Use Aliquots: Aliquoting into smaller volumes prevents multiple freeze-thaw cycles, which are a major cause of precipitation.[10]

  • Proper Thawing: Bring aliquots to room temperature and vortex gently before opening to ensure any micro-precipitates redissolve.

Issue 3: Compound precipitates in the final assay medium.

This is the most common and critical solubility issue. If your compound is precipitating in the final assay buffer, your results will not be reliable.

Tiered Approach to Improving Aqueous Solubility:

If you observe precipitation in your final assay medium, work through the following strategies in order.

Strategy 1: pH Modification

The pyrazole moiety contains a basic nitrogen atom, meaning the compound's solubility may be pH-dependent.[11][12][13]

  • Principle: In a more acidic environment (pH below the pKa of the pyrazole nitrogen), the compound will become protonated and form a more soluble salt.[14][15]

  • Protocol:

    • Prepare a range of assay buffers with slightly different pH values (e.g., pH 6.8, 7.0, 7.2, 7.4).

    • Prepare your serial dilutions of the DMSO stock into these different buffers.

    • Visually inspect for precipitation. You may find that a slightly more acidic buffer keeps the compound in solution.

    • Caution: Ensure the pH range is compatible with your biological assay (e.g., cell health, enzyme activity).

Strategy 2: Use of Co-solvents

Co-solvents can be used in the final assay medium to increase the solubility of the compound.

  • Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution.[6][16]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG-400)

  • Protocol:

    • Prepare your assay buffer containing a small percentage of a co-solvent (e.g., 1-5% ethanol).

    • Add your DMSO stock to this co-solvent-containing buffer.

    • Caution: Test the tolerance of your assay system to the chosen co-solvent.

Strategy 3: Employing Solubilizing Excipients

For very challenging compounds, specialized solubilizing agents may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] The hydrophobic compound can form an inclusion complex with the cyclodextrin, increasing its apparent water solubility.[18][19][20][]

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[18]

    • Protocol:

      • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

      • Add your DMSO stock solution to the HP-β-CD solution and mix well to allow for complex formation.

      • Further dilute this complex solution into your final assay medium.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to encapsulate the compound in micelles. This is a common strategy in pharmaceutical formulations.[22]

    • Protocol:

      • Prepare your assay buffer with a low concentration of the surfactant (e.g., 0.01-0.1%).

      • Add your DMSO stock to this buffer.

    • Caution: Surfactants can interfere with some biological assays, particularly those involving membranes or protein-protein interactions.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increase ionization of the compoundSimple to implementLimited by the pH tolerance of the assay
Co-solvents Reduce polarity of the bulk solventEffective for moderately insoluble compoundsCan cause toxicity or off-target effects at higher concentrations
Cyclodextrins Form water-soluble inclusion complexesGenerally low toxicity, highly effectiveCan be expensive, may not work for all compounds
Surfactants Form micelles to encapsulate the compoundVery effective for highly insoluble compoundsHigh potential for assay interference

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol needed.

    • Molecular Weight (MW) of C8H10N2O = 150.18 g/mol

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L * 0.001 L * 150.18 g/mol = 0.0015018 g = 1.50 mg

  • Weighing: Accurately weigh 1.50 mg of the compound using an analytical balance.[23]

  • Dissolution:

    • Transfer the weighed compound to a sterile, amber glass vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly. If needed, warm to 37°C or sonicate until the solid is completely dissolved.

  • Storage: Aliquot into single-use vials and store at -20°C, protected from light.[10]

Workflow for Serial Dilution into Assay Buffer

This workflow is designed to minimize precipitation when diluting the DMSO stock.

Caption: Serial dilution workflow to minimize precipitation.

Explanation:

Performing an intermediate dilution step in a mix of DMSO and buffer can help to gradually acclimate the compound to the aqueous environment, reducing the shock of direct high-to-low organic solvent transfer.

References

  • PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol.
  • ChemicalBook. (2023). 3-Butyn-1-ol.
  • Al-Omar, M. A. (2010). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Chemistry LibreTexts. (2022). Preparing Solutions.
  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)phenol.
  • da Silva, C. R., de Oliveira, R. B., & da Silva, A. D. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • Popara, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs.
  • Do, N. T., & Kulkarni, R. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Yasuda, K., et al. (2021). EXPRORER: Rational Cosolvent Set Construction Method for Cosolvent Molecular Dynamics Using Large-Scale Computation.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • Chemistry LibreTexts. (2022). The Effects of pH on Solubility.
  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Wang, S., et al. (2024). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Royal Society of Chemistry.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • BenchChem. (2024). A Protocol for the Preparation of Stock Solutions of [Compound].
  • National Center for Biotechnology Information. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Sigma-Aldrich. (n.d.). 3-(1h-pyrazol-4-yl)-1-propanol.
  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2024). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. Retrieved from BULLETIN FOR TECHNOLOGY AND HISTORY.
  • University of Antwerp. (2024). Supporting novel drug discovery via cosolvent molecular dynamics.
  • National Center for Biotechnology Information. (n.d.). 3-Butyn-1-OL.
  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • University of North Carolina at Chapel Hill. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from UNC Gillings School of Global Public Health.
  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (2024). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ACS Publications. (2021). Cosolvent and Dynamic Effects in Binding Pocket Search by Docking Simulations.
  • Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • OAE Publishing Inc. (2024). Cosolvent-involved hybrid solvation models for aqueous Zn-ion electrolytes: a case study of ethylene glycol-H2O-ZnSO4 system.
  • BLD Pharm. (n.d.). (1H-Pyrazol-4-yl)boronic acid hydrochloride.
  • PubChem. (n.d.). But-1-en-3-yn-1-ol.
  • Sigma-Aldrich. (n.d.). 4-Pentyn-1-ol 97%.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, pyrazole derivatives are foundational scaffolds, exhibiting a vast spectrum of pharmacological activities, includin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives are foundational scaffolds, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The precise three-dimensional architecture of these molecules is paramount, as it dictates their structure-activity relationships (SAR) and governs their interaction with biological targets[1]. For novel compounds like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a molecule featuring a pyrazole ring linked to a butynol chain, unambiguous structural determination is not merely a characterization step—it is the bedrock of rational drug design.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative framework against other common spectroscopic methods.

The Hierarchy of Structural Analysis: From Hypothesis to Certainty

The journey of structural elucidation for a newly synthesized molecule typically follows a tiered approach. Initial spectroscopic methods provide crucial pieces of a puzzle, leading to a proposed structure. However, these methods often lack the power to deliver an absolute, high-resolution 3D structure, a necessity for modern drug development.

  • Mass Spectrometry (MS): This is often the first port of call. High-resolution mass spectrometry (HRMS) provides an accurate mass, allowing for the determination of the molecular formula (C₇H₈N₂O for our target molecule). Its fragmentation pattern can offer clues about the molecule's constituent parts, but it provides no information on atom connectivity or stereochemistry[3].

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present. For 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, one would expect to see characteristic stretches for the O-H (alcohol), N-H (pyrazole), C≡C (alkyne), and C-N/C=C bonds of the pyrazole ring[4]. While it confirms the presence of these groups, it does not reveal how they are assembled.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the connectivity of atoms in a solution[5]. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can map out the complete covalent framework of the molecule, confirming the pyrazole-butynol linkage[2][6]. However, NMR describes the molecule's average conformation in a specific solvent and does not provide the precise bond lengths, bond angles, or the solid-state packing arrangement crucial for understanding intermolecular interactions[7].

While this combination of MS, IR, and NMR can lead to a confident structural hypothesis, it is X-ray crystallography that provides the definitive, unambiguous proof.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides a precise, three-dimensional picture of the electron density within a crystal[8][9]. By analyzing the pattern of diffracted X-rays, crystallographers can determine the exact positions of atoms in the crystal lattice, yielding unparalleled detail on bond lengths, bond angles, and intermolecular interactions[9][10]. For a molecule like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, this technique would unequivocally confirm the connectivity and also reveal its solid-state conformation and how molecules interact with each other through hydrogen bonding (e.g., involving the alcohol's -OH group and the pyrazole's N-H)[1][11].

Comparative Analysis of Key Techniques

To provide a clear objective comparison, the following table summarizes the capabilities of each major structural elucidation technique.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, solution-state conformation, proton/carbon environmentsMolecular weight, molecular formula, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Sample Requirements High-quality single crystal (>0.1 mm)[8]Soluble compound (~1-5 mg)Small sample quantity (µg-ng)
Ambiguity Virtually none for a well-refined structureCan be ambiguous for complex stereoisomers or tautomersHigh; cannot determine isomerism or 3D structure
Key Advantage Unambiguous, high-resolution 3D structural dataProvides data on structure and dynamics in solutionHigh sensitivity and accuracy for molecular formula
Primary Limitation Requires a suitable single crystal, which can be difficult to growDoes not provide solid-state structure or precise bond parametersProvides no direct information on 3D structure or connectivity

Experimental Workflows and Protocols

The choice of an analytical method is driven by the specific question being asked. Below, we outline the workflows for the definitive validation via X-ray crystallography and the complementary spectroscopic techniques.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical progression from initial characterization to definitive structural validation.

G cluster_spectroscopy Spectroscopic Characterization MS Mass Spectrometry (Molecular Formula) Proposed Proposed Structure MS->Proposed IR IR Spectroscopy (Functional Groups) IR->Proposed NMR NMR Spectroscopy (Connectivity) NMR->Proposed Xray X-ray Crystallography Proposed->Xray Confirmation Final Unambiguous 3D Structure (Validated) Xray->Final Definitive Proof

Caption: Logical flow from initial spectroscopic data to a final, validated structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process requiring precision at every stage[1].

  • Crystal Growth (The Crucial First Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to obtain a single, pure crystal with no significant internal imperfections, typically larger than 0.1 mm in all dimensions[8].

    • Method: A common method is slow evaporation. Dissolve the purified 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal must be selected and carefully mounted to be precisely positioned in the X-ray beam.

    • Method: Under a polarizing microscope, select a crystal with sharp edges and uniform extinction. Mount the selected crystal on a goniometer head using a cryoprotectant oil and a thin loop[1].

  • Data Collection:

    • Rationale: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded to measure the angles and intensities of the diffracted beams[8].

    • Method: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) to minimize thermal vibrations[1]. Data is collected on a diffractometer (e.g., a Bruker D8 Quest) equipped with an X-ray source (like Mo-Kα radiation) and a detector[11]. A series of diffraction images are recorded as the crystal is rotated through various angles[10].

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to improve its accuracy.

    • Method: Software suites (e.g., SHELXT, Olex2) are used to solve the structure via methods like intrinsic phasing[11]. The initial model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

X-ray Crystallography Workflow Diagram

G A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection & Mounting A->B C 3. Data Collection (Diffractometer) B->C D 4. Data Processing (Integration) C->D E 5. Structure Solution (Phasing) D->E F 6. Structure Refinement E->F G 7. Final Validated Structure (CIF File) F->G

Caption: Step-by-step workflow for X-ray crystallographic analysis.

Conclusion

For drug development professionals working with novel bioactive compounds like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, structural certainty is non-negotiable. While techniques like NMR and mass spectrometry are indispensable for initial characterization and confirming the covalent framework, they cannot provide the high-resolution, three-dimensional insight required for understanding solid-state properties and designing next-generation therapeutics.

Single-crystal X-ray crystallography remains the definitive method for elucidating the absolute atomic arrangement of a molecule. It transforms a structural hypothesis into a validated, high-precision model, providing the essential foundation for advanced computational studies, SAR analysis, and the successful progression of a compound through the drug discovery pipeline.

References

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Comparative

A Comparative Analysis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: A Predictive Look into its Potential as a Pyrazole Inhibitor

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous inhibitors targeting a range...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes implicated in human diseases.[1] This guide provides a comparative analysis of the novel compound, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, within the broader context of established pyrazole inhibitors. While direct experimental data for this specific molecule is not yet publicly available, by leveraging structure-activity relationship (SAR) studies of analogous compounds, we can construct a predictive framework for its potential biological activity and guide future experimental validation.

The Pyrazole Scaffold: A Versatile Pharmacophore

The pyrazole ring system is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its utility stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Pyrazole-containing compounds have been successfully developed as inhibitors of kinases, such as Aurora kinases and cyclin-dependent kinases (CDKs), and other enzymes like phosphodiesterase 4 (PDE4), demonstrating their broad therapeutic potential in oncology and inflammatory diseases.[1][2][3]

Predicting the Biological Target of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

The chemical structure of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, specifically the 4-alkynyl substitution on the pyrazole ring, provides a strong indication of its likely biological target. Research into 4-alkynyl pyrazole derivatives has identified them as a promising class of inhibitors for phosphodiesterase 4 (PDE4) .[4] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a critical role in regulating inflammatory responses.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, subsequently downregulating the production of pro-inflammatory cytokines like TNF-α.

Therefore, for the purpose of this comparative analysis, we will primarily evaluate 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a putative PDE4 inhibitor. For a comprehensive evaluation, we will also consider its potential for off-target activity against other common targets of pyrazole inhibitors, such as protein kinases.

Comparative Framework: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol vs. Other Pyrazole Inhibitors

To contextualize the potential of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, we will compare its structural features and predicted activity profile with well-characterized pyrazole inhibitors targeting PDE4 and kinases.

Comparison with Pyrazole-based PDE4 Inhibitors

Several classes of pyrazole-containing compounds have been investigated as PDE4 inhibitors. A key aspect of their SAR is the nature of the substituents on the pyrazole ring, which influence potency and selectivity.

Compound Scaffold Key Structural Features Reported PDE4 Inhibitory Activity (IC50) Reference
Roflumilast BenzamideN/A (Non-pyrazole for comparison)~0.8 nM (PDE4)[2]
Apremilast PhthalimideN/A (Non-pyrazole for comparison)~74 nM (PDE4)[2]
4-Alkynyl Pyrazole Derivatives Pyrazole4-alkynyl substitutionVaries based on alkyne chain and other substituents[4]
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Pyrazole 4-(but-3-yn-1-ol) substituent To be determined

The but-3-yn-1-ol side chain of our compound of interest introduces a hydroxyl group, which could potentially form hydrogen bonds within the active site of PDE4, thereby influencing its binding affinity. The length and flexibility of the alkynyl chain are also critical determinants of inhibitory activity.

Potential for Kinase Inhibition: An Off-Target Assessment

Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is prudent to consider the possibility of off-target kinase activity for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Compound Target Kinase Key Structural Features Reported Kinase Inhibitory Activity (IC50) Reference
AT9283 Aurora A, Aurora BPyrazol-4-yl urea~3 nM (Aurora A/B)[5]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives CDK2Di-pyrazole pyrimidine5-7 nM (CDK2)[6]
1H-pyrazolo[3,4-b]pyridine derivatives TBK1Pyrazolo[3,4-b]pyridine0.2-8.5 nM (TBK1)[7]
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Unknown 4-alkynyl pyrazole To be determined

While the 4-alkynyl substitution is a strong indicator for PDE4, the core pyrazole ring could theoretically interact with the ATP-binding pocket of various kinases. Experimental screening against a panel of kinases would be necessary to definitively assess its selectivity.

Experimental Protocols for Validation

To empirically determine the biological activity of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and validate the predictions made in this guide, the following experimental protocols are recommended.

In Vitro PDE4 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol against recombinant human PDE4.

Methodology: A fluorescence polarization (FP)-based assay is a common and robust method.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and a reference inhibitor (e.g., Roflumilast) in an appropriate solvent (e.g., DMSO).

    • Prepare assay buffer, a solution of recombinant human PDE4B enzyme, and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Procedure:

    • In a 384-well plate, add the diluted inhibitor solutions. Include controls with solvent only (no inhibitor) and no enzyme.

    • Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a binding agent that specifically binds to the fluorescent product (hydrolyzed cAMP).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Experimental Workflow:

PDE4_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and reference inhibitor add_inhibitor Add inhibitors to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PDE4 enzyme solution add_enzyme Add PDE4 enzyme prep_enzyme->add_enzyme prep_substrate Prepare FAM-cAMP substrate solution add_substrate Initiate reaction with FAM-cAMP prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction and add binding agent incubate_reaction->stop_reaction read_fp Measure fluorescence polarization stop_reaction->read_fp calculate_inhibition Calculate % inhibition read_fp->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 PDE4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Activation PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibition Inhibitor 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Inhibitor->PDE4 Inhibition

Caption: Simplified PDE4 signaling pathway and the predicted point of intervention for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Conclusion and Future Directions

While awaiting direct experimental evidence, the structural characteristics of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol strongly suggest its potential as a phosphodiesterase 4 inhibitor. The comparative analysis with existing pyrazole-based inhibitors highlights the importance of the 4-alkynyl substitution in directing its activity towards PDE4. The provided experimental protocols offer a clear roadmap for the empirical validation of its biological activity, potency, and selectivity.

Future research should focus on synthesizing 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and performing the described in vitro and cell-based assays. A comprehensive kinase panel screening will be crucial to confirm its selectivity profile. Should this compound demonstrate potent and selective PDE4 inhibition, further optimization of the but-3-yn-1-ol side chain and other positions of the pyrazole ring could lead to the development of novel anti-inflammatory therapeutics. This guide serves as a foundational document to inspire and direct these future investigations.

References

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of N-1 vs. N-2 Alkylated Pyrazole Isomers

Introduction: The Regioselectivity Challenge in Pyrazole Chemistry Pyrazole-based compounds are foundational scaffolds in modern medicinal chemistry and agrochemicals, prized for their versatile biological activities and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regioselectivity Challenge in Pyrazole Chemistry

Pyrazole-based compounds are foundational scaffolds in modern medicinal chemistry and agrochemicals, prized for their versatile biological activities and tunable physicochemical properties.[1] The synthesis of N-substituted pyrazoles is a cornerstone of drug design, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge. For asymmetrically substituted pyrazoles, alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of N-1 and N-2 regioisomers.

The seemingly subtle difference in the alkyl group's position can profoundly impact a molecule's three-dimensional shape, hydrogen bonding capability, and ultimately, its interaction with biological targets. Consequently, the unambiguous structural characterization and differentiation of these isomers are not merely academic exercises; they are critical quality control checkpoints in the development of novel chemical entities. This guide provides a comprehensive comparison of spectroscopic techniques, grounded in experimental data, to confidently assign the regiochemistry of N-alkylated pyrazole isomers, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Structural Foundation of Spectroscopic Differences

The core of the differentiation challenge lies in the distinct electronic and steric environments of the two nitrogen atoms in an unsymmetrical pyrazole. The N-1 nitrogen is adjacent to a carbon atom (C5), while the N-2 nitrogen is positioned between two carbons (C3 and C5, in the parent tautomer). Alkylation at one nitrogen versus the other fundamentally alters the electron distribution within the aromatic ring and changes the spatial proximity of the alkyl group to the other ring substituents. These changes are the direct cause of the observable differences in their spectroscopic signatures.

Caption: General structures of N-1 and N-2 alkylated pyrazole isomers.

Nuclear Magnetic Resonance (NMR): The Definitive Toolkit

NMR spectroscopy is the most powerful and definitive method for distinguishing between N-1 and N-2 pyrazole isomers. A combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments provides irrefutable evidence of the alkyl group's position.

¹H and ¹³C NMR Spectroscopy: Initial Clues

One-dimensional NMR provides the first indication of isomeric identity through chemical shift differences. The attachment of the alkyl group to N-1 versus N-2 deshields the adjacent protons and carbons to different extents.

  • ¹H NMR: The proton on the carbon adjacent to the newly substituted nitrogen (e.g., H5 in the N-1 isomer) typically experiences a more significant downfield shift compared to its position in the other isomer. Similarly, the chemical shift of the α-protons on the alkyl chain (e.g., N-CH₂ -R) is highly sensitive to its location on the ring.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are strong indicators of the substitution pattern.[2][3] The carbon atom adjacent to the N-alkyl group will be influenced differently by the alkyl substituent compared to the carbon adjacent to the unsubstituted, pyridine-like nitrogen.

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Isomeric Pyrazoles (Note: Exact shifts are highly dependent on substituents and solvent. Data is illustrative.)

NucleusN-1 Isomer (Typical Range)N-2 Isomer (Typical Range)Key Differentiator
¹H NMR
Pyrazole H-5~7.5 - 8.0~7.3 - 7.8H-5 is often more deshielded in the N-1 isomer.
Pyrazole H-3~7.3 - 7.8~7.5 - 8.0H-3 is often more deshielded in the N-2 isomer.
N-CH₂-R~4.0 - 4.5~4.2 - 4.7The electronic environment at N-2 can lead to a more downfield shift.
¹³C NMR
Pyrazole C-5~128 - 135~138 - 145C-5 is significantly deshielded in the N-2 isomer.
Pyrazole C-3~138 - 145~128 - 135C-3 is significantly deshielded in the N-1 isomer.
2D NMR: Unambiguous Assignment with HMBC and NOESY

While 1D NMR provides strong clues, 2D correlation spectroscopy offers conclusive proof. The causality here is that these experiments detect interactions through bonds (HMBC) or through space (NOESY), directly mapping the connectivity and spatial arrangement of the molecule.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the gold-standard experiment for this purpose.[4] It detects correlations between protons and carbons that are separated by two or three bonds. The key is to look for a correlation between the protons on the alkyl group (N-CH₂) and the carbons of the pyrazole ring.

    • For an N-1 isomer: A clear cross-peak will be observed between the N-CH₂ protons and the C5 carbon of the pyrazole ring. A weaker correlation to C3 may also be seen.

    • For an N-2 isomer: The N-CH₂ protons will show strong correlations to both C3 and C5 . This direct observation of the ³J(H,C) coupling provides irrefutable evidence of the N-C connectivity.[5]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies atoms that are close in space (<5 Å), regardless of their bonding.[6] It serves as an excellent orthogonal validation method.

    • For an N-1 isomer: A NOESY cross-peak will be observed between the N-CH₂ protons and the H-5 proton of the pyrazole ring, confirming their spatial proximity.[7]

    • For an N-2 isomer: NOESY correlations would be expected from the N-CH₂ protons to both H-3 and H-5 .

G A Isomer Mixture or Unknown Product B Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT-135) B->C D Initial Hypothesis (Based on δ shifts) C->D E 2D NMR Acquisition (gHMBC, NOESY) D->E For confirmation F Analyze Key Correlations (N-CH₂ to C3/C5) E->F G Definitive Isomer Assignment F->G

Caption: Recommended workflow for definitive pyrazole isomer assignment.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole isomer.

    • Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

    • The choice of solvent is critical; polar solvents like DMSO can interact with the molecule and influence chemical shifts. Consistency is key when comparing data.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure adequate resolution and signal-to-noise.

    • Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

    • Trustworthiness Check: Run a DEPT-135 experiment. This will distinguish CH/CH₃ signals (positive) from CH₂ signals (negative) and confirm the assignments made from the ¹³C spectrum.

  • 2D HMBC Acquisition (Key Experiment):

    • Use a gradient-selected HMBC (gHMBC) pulse sequence for optimal artifact suppression.

    • Causality: The most critical parameter is the long-range coupling delay, which is optimized to detect couplings of a specific magnitude. Set the delay to correspond to a long-range J-coupling of 8-10 Hz. This value is empirically effective for detecting typical ²J(CH) and ³J(CH) correlations in aromatic systems.

    • Acquire sufficient scans to see the crucial, low-intensity cross-peaks between the N-alkyl protons and the pyrazole carbons. This may take several hours.

  • 2D NOESY Acquisition (Validation):

    • Use a standard 2D NOESY pulse sequence.

    • Causality: The mixing time is the key parameter. A mixing time of 500-800 ms is a good starting point for small molecules to allow for the buildup of the Nuclear Overhauser Effect.

    • Analyze for cross-peaks between the N-alkyl protons and the proximal pyrazole ring protons (H-3 and/or H-5).

Conclusion

The regioselective synthesis of N-alkylated pyrazoles remains a challenging yet vital task in chemical and pharmaceutical development. While multiple spectroscopic methods can hint at the isomeric structure, a systematic approach centered on NMR spectroscopy provides the only truly unambiguous answer. The chemical shifts in 1D ¹H and ¹³C spectra offer the first clues, but the definitive assignment rests on 2D correlation experiments. The ³J(H,C) correlation observed in an HMBC spectrum between the N-alkyl protons and the pyrazole ring carbons is the single most powerful piece of evidence. This is further corroborated by through-space NOESY correlations. By employing this robust, multi-technique workflow, researchers can confidently characterize their N-alkylated pyrazole products, ensuring isomeric purity and building a solid foundation for subsequent biological or material science investigations.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

  • Samir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(35), 19333-19343. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

  • Kumpins, V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 723-734. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Korenev, V. S., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6563. [Link]

  • Taylor, M. S., & Levine, Z. G. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9. [Link]

  • Gryko, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9398-9407. [Link]

  • (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... (n.d.). ResearchGate. [Link]

  • Samir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-686. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (n.d.). ResearchGate. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]

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  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... (n.d.). ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

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Comparative

A Comparative Guide to Purity Assessment of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: An Orthogonal Approach Using HPLC and NMR

In the landscape of modern drug discovery and development, the meticulous characterization of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharma...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous characterization of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). For a molecule as pivotal as 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a versatile building block in the synthesis of numerous therapeutic agents, an unambiguous determination of purity is not merely a quality control checkpoint but a fundamental necessity. This guide provides an in-depth, comparative analysis of two powerful and orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this key intermediate.

Our discussion will navigate beyond simplistic procedural outlines, delving into the causality behind experimental design and the inherent strengths and limitations of each method in the context of this specific molecule. We will present detailed, field-proven protocols, supported by illustrative data, to empower researchers, scientists, and drug development professionals with the expertise to implement robust, self-validating purity assessment strategies.

The Orthogonal Imperative in Purity Analysis

Relying on a single analytical technique for purity determination can be fraught with peril. An impurity may co-elute with the main peak in HPLC or its signals may be masked in an NMR spectrum. An orthogonal approach, employing techniques that rely on fundamentally different chemical and physical principles, provides a more holistic and trustworthy purity profile.[1] HPLC separates components based on their differential partitioning between a stationary and a mobile phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei. By cross-validating results from these two disparate methods, we can achieve a high degree of confidence in the assigned purity value, in line with the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a highly sensitive and versatile separation technique, making it an indispensable tool for routine quality control and the detection of trace impurities. For a polar molecule like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Experimental Protocol: RP-HPLC for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides a non-polar environment, allowing for the retention of a broad range of organic molecules.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water. The addition of an acid modifier like formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Detection Wavelength: 220 nm. The pyrazole ring system is expected to have a strong UV absorbance at this wavelength. A PDA detector is advantageous as it can acquire spectra across a range of wavelengths, which is useful for peak purity analysis and identifying co-eluting impurities.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.

Data Analysis and Interpretation

The purity of the sample is typically determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities and Their Chromatographic Behavior: The synthesis of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol likely involves a Sonogashira coupling reaction.[6][7][8] Potential process-related impurities could include:

  • Unreacted Starting Materials: Such as a halogenated pyrazole precursor or but-3-yn-1-ol. These would likely have different polarities and thus different retention times.

  • Homocoupled Alkyne (Glaser Coupling Product): This byproduct is a common impurity in Sonogashira reactions and would be significantly less polar than the desired product, resulting in a longer retention time.[6]

  • Catalyst Residues: Palladium and copper catalysts are used in Sonogashira couplings. While typically removed during workup, their presence can be monitored by other techniques like ICP-MS.

Illustrative HPLC Data:

Retention Time (min)Peak Area% AreaIdentification
4.515,2000.5Impurity 1 (e.g., starting material)
12.82,984,50099.04-(1H-Pyrazol-4-yl)but-3-yn-1-ol
18.215,1000.5Impurity 2 (e.g., homocoupled product)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an exceptionally powerful tool that provides detailed structural information and can be used as a primary analytical method for quantitative analysis (qNMR).[9] Unlike HPLC, qNMR can provide a direct measure of the purity of a substance without the need for a reference standard of the analyte itself.[1][9]

Experimental Protocol: Quantitative ¹H-NMR (qNMR) for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., 5-10 mg of maleic acid) into the same NMR tube. The choice of internal standard is critical; it must be stable, of high purity, soluble in the chosen solvent, and have signals that do not overlap with the analyte's signals.[10][11][12]

  • Add a sufficient volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard. DMSO-d₆ is a good choice for this molecule as it will solubilize the polar compound and the exchangeable protons (OH and NH) will be readily observable.

NMR Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[1]

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate quantification. A delay of 30 seconds is a conservative starting point.

  • Acquisition Time: Typically 2-4 seconds.

  • Spectral Width: Sufficient to cover all proton signals (e.g., 0-12 ppm).

Data Analysis and Interpretation

The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.

Predicted ¹H-NMR Spectrum of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol (in DMSO-d₆):

  • Pyrazole Protons (H-3/H-5): ~ δ 7.5-8.0 ppm (singlets).[13][14][15]

  • Alkynyl Proton: This is an internal alkyne, so there is no terminal alkynyl proton signal.[16][17]

  • Methylene Protons (-CH₂-C≡): ~ δ 2.5-2.8 ppm (triplet).

  • Methylene Protons (-CH₂-OH): ~ δ 3.5-3.8 ppm (quartet, coupled to both the adjacent CH₂ and the OH proton).

  • Hydroxyl Proton (-OH): ~ δ 4.5-5.0 ppm (triplet, coupled to the adjacent CH₂).

  • Pyrazole NH Proton: A broad singlet at a higher chemical shift, likely > 12 ppm.

Purity Calculation:

The purity (P) of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the selected peak

  • N = Number of protons corresponding to the integrated signal

  • M = Molar mass

  • m = Mass

  • P_std = Purity of the internal standard

Illustrative qNMR Data:

ParameterAnalyteInternal Standard (Maleic Acid)
Signal UsedPyrazole H-3/H-5Olefinic CH=CH
Integral (I)25.028.5
No. of Protons (N)22
Mass (m)10.25 mg8.50 mg
Molar Mass (M)150.17 g/mol 116.07 g/mol
Purity (P_std)-99.8%

Assuming the above data, the calculated purity would be 99.2% .

Comparative Analysis: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on physicochemical interactions.Signal intensity is directly proportional to the number of nuclei.[9]
Quantification Relative (area %) or external standard calibration.Absolute quantification using an internal standard.[18]
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Does not require an analyte-specific reference standard.[19]
Sensitivity High (can detect impurities at ppm levels).Lower, typically requires impurities to be >0.1%.
Specificity High, but co-elution is possible.High structural information content, but signal overlap can occur.
Throughput Higher, with typical run times of 20-30 minutes.Lower, especially with long relaxation delays for accurate quantification.
Sample Consumption Low (micrograms).Higher (milligrams).
Destructive Yes.No, the sample can be recovered.
Information Provided Purity profile, number of components.Structural confirmation, purity, and identification of impurities (if signals are resolved).

Integrated Workflow for Comprehensive Purity Assessment

A robust workflow for the purity assessment of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol should leverage the complementary nature of both HPLC and qNMR.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Final Purity Assessment A Weigh Sample B Prepare HPLC Sample (1 mg/mL) A->B E Prepare qNMR Sample (with Internal Standard) A->E C RP-HPLC-PDA Analysis B->C D Calculate Purity (Area %) Identify Impurity Peaks C->D H Compare HPLC and qNMR Results D->H F Acquire ¹H-NMR Spectrum (Quantitative Parameters) E->F G Calculate Absolute Purity Confirm Structure F->G G->H I Cross-Validation Check H->I J Final Purity Report (with Orthogonal Data) I->J

Caption: Integrated workflow for the purity assessment of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Conclusion: A Synergy of Techniques for Uncompromising Quality

The purity assessment of a critical pharmaceutical intermediate like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol necessitates a rigorous and multi-faceted analytical approach. While HPLC offers unparalleled sensitivity for detecting trace impurities and is ideal for high-throughput screening, qNMR provides an absolute measure of purity and invaluable structural confirmation. The true power lies not in choosing one technique over the other, but in their synergistic application. This orthogonal approach, where the chromatographic separation of HPLC is cross-validated by the spectroscopic quantification of NMR, provides a self-validating system that ensures the highest level of confidence in the quality of the material. By embracing this integrated strategy, researchers and drug developers can build a robust foundation for the development of safe and effective medicines.

References

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

  • Elguero, J., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 439-446. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Available at: [Link]

  • ResolveMass. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Scribd. ICH Q2 Analytical Method Validation. Available at: [Link]

  • Ün, I., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Journal of Chemical Metrology, 10(1), 1-11. Available at: [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. Available at: [Link]

  • YouTube. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • The Royal Society of Chemistry. Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Available at: [Link]

  • OpenOChem Learn. Alkynes. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. Available at: [Link]

  • Mobinikhaledi, A., et al. "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(3), 183-186. Available at: [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Available at: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. Available at: [Link]

  • PubChem. 4-(1-Ethyl-1H-pyrazol-4-yl)-2-methyl-3-butyn-2-ol. Available at: [Link]

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Validation

"biological activity comparison between 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and its derivatives"

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2] The versatility of the pyrazole core allows for substitutions at various positions, with the 4-position being a key site for modification to modulate biological activity. This guide provides a comparative analysis of the biological activities of 4-substituted pyrazole derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Anticancer Activity of 4-Substituted Pyrazoles: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and 4-substituted pyrazole derivatives have shown considerable promise.[1] Their mechanism of action often involves the inhibition of key proteins involved in cancer cell proliferation and survival.

A noteworthy example is a series of 4-substituted pyrazole-thiazolidinone hybrids, which have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one has shown significant inhibitory activity against lung cancer cells.[3]

Below is a comparative table summarizing the anticancer activity of various 4-substituted pyrazole derivatives.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
Compound A 4-BromophenylMCF-7 (Breast)5.8[4]
A549 (Lung)8.0[4]
HeLa (Cervical)9.8[4]
Compound B Indole moietyHCT116 (Colon)<23.7[1]
Compound C 4-Amino-5-substituted selenolo[2,3-c]pyrazoleHepG2 (Liver)13.85[1]
Compound D 3,4-DiarylVarious0.00006 - 0.00025[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Illustration

Many 4-substituted pyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The diagram below illustrates the role of CDK2 in the cell cycle, a common target for these compounds.[1]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates Rb Rb CDK2->Rb phosphorylates p27 p27 p27->CDK2 inhibits DNA_Replication DNA Replication E2F E2F Rb->E2F releases E2F->DNA_Replication initiates Pyrazole_Inhibitor 4-Substituted Pyrazole Inhibitor Pyrazole_Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by a 4-substituted pyrazole.

Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[5] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.[5] Consequently, kinase inhibitors are a major focus of drug discovery, and 4-substituted pyrazoles have emerged as a versatile scaffold for designing potent and selective inhibitors.[5]

A variety of 4-substituted pyrazole derivatives have been developed as inhibitors of different kinases, including Rho kinase (ROCK-II), Aurora kinases, and Haspin.[6][7]

The following table compares the kinase inhibitory activity of several 4-substituted pyrazole derivatives.

Compound Class4-SubstituentTarget KinaseIC50 (nM)Reference
Pyrazolylbenzodioxane-carboxamides PyrazoleROCK-II~3[6]
Pyrazolo[3,4-g]isoquinolines MethylHaspin167[7]
EthylHaspin>1000[7]
PropylCLK1/CDK9/GSK3218-363[7]
ASK1 Inhibitor N-alkylated pyrazoleASK112 (cell IC50)[5]
Experimental Protocol: Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through a biochemical assay that measures the phosphorylation of a substrate.

Methodology:

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate (a peptide or protein), and ATP.

  • Inhibitor Addition: Add the 4-substituted pyrazole derivative at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate (e.g., ELISA or Western blot).

    • Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors involves a multi-step workflow.

Kinase_Inhibitor_Screening Start Compound Library (4-Substituted Pyrazoles) HTS High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Assay Cell-Based Assays (Target Engagement & Phenotypic Effects) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Anti-inflammatory and Antimicrobial Activities of 4-Substituted Pyrazoles

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases.[8] Pyrazole derivatives, particularly those with substitutions at the 4-position, have demonstrated significant anti-inflammatory properties.[8] For instance, certain 4-substituted pyrazoles have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

In addition to their anti-inflammatory effects, 4-substituted pyrazoles have also been investigated for their antimicrobial activity against a range of bacterial and fungal pathogens.[9][10]

The following table provides a comparison of the anti-inflammatory and antimicrobial activities of selected 4-substituted pyrazoles.

Compound ID4-SubstituentBiological ActivityMeasurementResultReference
Compound 1 (4-Nitrophenyl)methylhydrazinecarboxamideAnti-inflammatory% Inhibition of edema> Diclofenac sodium[9]
Compound 2 Phenyl ring with semicarbazoneAntibacterial (E. coli)MIC (µg/mL)0.25[9]
Compound 3 Phenyl ring with semicarbazoneAntifungal (M. audouinii)MIC (µg/mL)0.5[9]
Compound 4 4-MethoxyphenylAnti-inflammatory% Inhibition of edema85.78[2]
Compound 5 4-FormylAntibacterialZone of inhibitionGood to excellent[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the 4-substituted pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle).

Neuroprotective Effects of 4-Substituted Pyrazoles

Recent studies have highlighted the potential of 4-substituted pyrazole derivatives as neuroprotective agents.[12][13] Their mechanisms of action in this context often involve the modulation of inflammatory pathways in the central nervous system and the inhibition of enzymes like neuronal nitric oxide synthase (nNOS).[12][14]

For example, a series of 4,5-dihydro-1H-pyrazole derivatives have been identified as potent nNOS inhibitors, with some compounds showing up to 70% inhibition.[14] Another study reported that a novel pyrazole derivative, compound 6g, exhibited a potent anti-inflammatory effect in microglial cells, suggesting its therapeutic potential for spinal cord injuries.[12]

Structure-Activity Relationship (SAR) of 4-Substituted Pyrazoles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For 4-substituted pyrazoles, several key SAR observations can be made:

  • Anticancer Activity: The presence of a bulky hydrophobic group at the 4-position, such as an aryl or heteroaryl ring, is often associated with enhanced anticancer activity.[4] Electron-withdrawing groups on these aromatic rings can further potentiate the cytotoxic effects.[4]

  • Kinase Inhibitory Activity: The substituent at the 4-position plays a crucial role in determining the selectivity of kinase inhibition. For instance, in a series of pyrazolo[3,4-g]isoquinolines, small alkyl groups at the 4-position favored inhibition of CLK1, CDK9, and GSK3 over Haspin.[7]

  • Anti-inflammatory Activity: Electron-donating groups, such as a methoxy group, on a phenyl ring at the 4-position of the pyrazole have been shown to enhance anti-inflammatory activity compared to electron-withdrawing groups like a bromo substituent.[2]

  • Antimicrobial Activity: The introduction of a formyl group at the 4-position of the pyrazole ring has been found to be beneficial for antimicrobial activity.[11] The lipophilicity of the substituents also plays a role, with chloro and bromo derivatives often showing increased antimicrobial potency.[15]

The following diagram summarizes the general SAR trends for 4-substituted pyrazoles.

SAR_Summary cluster_pyrazole 4-Substituted Pyrazole Scaffold cluster_activity Biological Activity struct R Anticancer Anticancer struct->Anticancer Bulky hydrophobic groups (e.g., aryl, heteroaryl) Kinase_Inhibition Kinase Inhibition struct->Kinase_Inhibition Alkyl groups (selectivity) Anti_inflammatory Anti-inflammatory struct->Anti_inflammatory Electron-donating groups (e.g., -OCH3) Antimicrobial Antimicrobial struct->Antimicrobial Formyl group (-CHO) Halogens (-Cl, -Br)

Sources

Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Kinase Inhibitors in Cellular Assays: A Comparative Analysis

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often early, hurdle...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal confirmation that the compound engages its intended target within the complex milieu of a living cell.[1][2] This guide provides an in-depth comparison of state-of-the-art cellular target engagement assays, using the novel compound 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a case study.

While the specific targets of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol are not yet publicly defined, its pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found at the core of potent kinase inhibitors.[2][3][4] Kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[5] Therefore, for the purpose of this guide, we will proceed under the scientifically-grounded hypothesis that 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a novel kinase inhibitor. This guide will equip you with the knowledge to select and implement the most appropriate cellular target engagement strategy for this, or any other, novel kinase inhibitor.

The Imperative of Cellular Target Engagement

Biochemical assays using purified recombinant proteins are invaluable for determining a compound's intrinsic potency (e.g., IC50 or Kd).[6] However, these assays do not account for the complexities of the cellular environment, such as cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins or protein complexes.[7] Therefore, demonstrating that a compound engages its target in a cellular context is a crucial step to bridge the gap between biochemical activity and cellular phenotype.[1]

This guide will compare three widely adopted and powerful techniques for confirming cellular target engagement of kinase inhibitors:

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures compound binding in live cells.

  • Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement based on ligand-induced changes in protein thermal stability.

  • Kinobeads-based Chemical Proteomics: An affinity chromatography-mass spectrometry approach for profiling kinase inhibitor interactions across a broad spectrum of the kinome.

The following sections will delve into the principles, protocols, and comparative advantages of each method, providing you with the necessary framework to make an informed decision for your research.

Method 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful technology for quantifying compound binding to a specific protein target in living cells.[8][9]

Principle of NanoBRET™

This assay relies on the energy transfer between a NanoLuc® luciferase-tagged protein of interest (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor).[10] When the tracer is bound to the NanoLuc®-tagged protein, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[3] This allows for the determination of the compound's apparent affinity for the target in intact cells.[3]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

The following is a generalized protocol for an adherent cell format.[11]

  • Cell Seeding: Seed cells expressing the NanoLuc®-kinase fusion protein in a white, tissue culture-treated 96-well plate and incubate overnight.

  • Compound and Tracer Preparation: Prepare serial dilutions of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM® I Reduced Serum Medium.

  • Treatment: Add the test compound to the wells, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 2 hours).

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the data against the compound concentration to determine the IC50 value.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying drug-target interactions in a physiologically relevant setting.[12] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[12][13]

Principle of CETSA®

When a protein is heated, it denatures and aggregates.[13] The binding of a small molecule, such as 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, to its target kinase can stabilize the protein's structure, making it more resistant to heat-induced denaturation.[12] In a CETSA® experiment, cells are treated with the compound of interest and then heated. The aggregated proteins are then separated from the soluble proteins, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[12] An increase in the amount of soluble target protein at elevated temperatures in the presence of the compound is indicative of target engagement.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® with Western Blot Readout
  • Cell Treatment: Treat cultured cells with various concentrations of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the total protein concentration in the soluble lysates.

  • Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.

  • Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and plot them as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Method 3: Kinobeads-based Chemical Proteomics

For a broader, unbiased assessment of a kinase inhibitor's selectivity, chemical proteomics approaches are invaluable.[1] Kinobeads are a powerful tool for this purpose, consisting of a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[14][15]

Principle of Kinobeads

Kinobeads are used in a competition-binding format.[5] A cell lysate is incubated with the free compound of interest (4-(1H-Pyrazol-4-yl)but-3-yn-1-ol), which will bind to its target kinases. Subsequently, the kinobeads are added to the lysate. The kinases that are already bound to the free compound will not be captured by the kinobeads. After washing, the proteins captured by the beads are identified and quantified by mass spectrometry.[14] By comparing the protein profile of the compound-treated lysate to a control lysate, one can identify the kinases that are engaged by the compound.

Kinobeads_Principle cluster_Control Control (DMSO) cluster_Compound Compound-Treated Lysate_C Cell Lysate Kinobeads_C Kinobeads Lysate_C->Kinobeads_C Incubate Kinases_C Kinases Kinobeads_C->Kinases_C Capture MS_C Mass Spectrometry: High Kinase Signal Kinases_C->MS_C Lysate_T Cell Lysate Compound_T 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Lysate_T->Compound_T Pre-incubate Target_Kinase_T Target Kinase Compound_T->Target_Kinase_T Binds to Kinobeads_T Kinobeads MS_T Mass Spectrometry: Reduced Target Kinase Signal Kinobeads_T->MS_T Other_Kinases_T Other Kinases Other_Kinases_T->Kinobeads_T Captured

Caption: Principle of Kinobeads-based competition binding assay.

Experimental Protocol: Kinobeads Competition Binding
  • Lysate Preparation: Prepare a native cell lysate from the cells of interest.

  • Compound Incubation: Incubate the lysate with different concentrations of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each kinase in the compound-treated samples to the control to determine the dose-dependent displacement and thus the affinity of the compound for each kinase.

Comparative Analysis of Target Engagement Assays

FeatureNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA®)Kinobeads-based Chemical Proteomics
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-induced thermal stabilizationCompetition-based affinity capture
Throughput High (384-well format)Low to medium (Western blot) or high (HT-CETSA)Low to medium
Cellular State Live cellsIntact cells or lysatesCell lysates
Target Specificity Target-specific (requires engineered cell line)Target-specific (requires specific antibody) or proteome-wide (with MS)Proteome-wide (kinome-wide)
Data Readout Ratiometric light emissionProtein abundance (Western blot, MS)Protein abundance (MS)
Key Advantages Real-time kinetics in live cells, high sensitivity, quantitative affinity data.[9]No need for compound or protein labeling, applicable to endogenous proteins.[12]Unbiased, broad selectivity profiling, identifies on- and off-targets.[14]
Key Limitations Requires genetic modification of cells to express the NanoLuc®-fusion protein.Can be low-throughput with Western blot readout, not all proteins show a thermal shift upon ligand binding.Requires specialized equipment (mass spectrometer) and expertise in proteomics data analysis.

Conclusion: Selecting the Right Tool for the Job

Confirming the cellular target engagement of a novel compound like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is a cornerstone of modern drug discovery.[1] The choice of assay depends on the specific research question, available resources, and the stage of the drug discovery process.

  • For rapid, quantitative assessment of on-target activity in live cells , the NanoBRET™ Target Engagement Assay is an excellent choice, provided a NanoLuc®-fusion cell line for the putative kinase target is available or can be generated.

  • To confirm target engagement of the endogenous, unlabeled protein , CETSA® is the gold standard.[12] It provides direct biophysical evidence of binding in a physiological context.

  • To understand the broader selectivity profile and identify potential off-targets , Kinobeads-based chemical proteomics offers an unparalleled, unbiased view of the compound's interactions with the cellular kinome.[14]

A comprehensive approach often involves the use of multiple, orthogonal methods to build a strong, self-validating case for the mechanism of action of a novel inhibitor. By understanding the principles and practicalities of these powerful techniques, researchers can confidently navigate the critical path of target validation and advance the most promising compounds toward the clinic.

References

  • Vasta, J. D., & Robers, M. B. (2018). NanoBRET™: A new method for quantitatively measuring compound binding to protein targets in live cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 979-989.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2017). Determining target engagement in living systems.
  • Yang, T. (2021, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel approach for drug discovery. Drug discovery today, 21(10), 1695-1702.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448–2459.
  • Henderson, M. J., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv, 123456.
  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS chemical biology, 10(4), 1048-1054.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Stewart, P. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of visualized experiments : JoVE, (180), e63493.
  • Wilhelm, M., et al. (2014). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. ACS chemical biology, 9(5), 1164-1174.
  • DiscoverX Corporation. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]

  • DiscoverX Corporation. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

This guide provides an in-depth comparison of two plausible and efficient synthetic routes to 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. As...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two plausible and efficient synthetic routes to 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. As no direct synthesis has been prominently reported in the literature, this document constructs and evaluates two logical pathways based on established, high-yield chemical transformations: a Sonogashira coupling strategy and an alkyne alkylation approach. The objective is to provide researchers with a comprehensive analysis of each route's efficiency, scalability, and practicality, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Pyrazole-Alkyne Scaffolds

The 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol scaffold is a bifunctional molecule of significant interest in drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a stable, hydrogen-bond donating and accepting bioisostere for amides and other functional groups.[1][2] The butynol chain provides a rigid linker and a primary alcohol handle for further functionalization, making it an ideal fragment for constructing complex molecular architectures, such as kinase inhibitors or ligands for novel biological targets. The synthetic accessibility of this molecule is therefore a critical consideration for its application in medicinal chemistry programs.

Retrosynthetic Analysis: Two Convergent Strategies

Two primary retrosynthetic strategies are proposed, diverging in the order of key bond formations.

  • Route 1 (Sonogashira Coupling): This approach disconnects the core C-C bond between the pyrazole ring and the alkyne. The synthesis relies on a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a 4-halopyrazole and a suitably protected but-3-yn-1-ol.[3][4] This is a classic and robust method for forming sp²-sp carbon-carbon bonds.

  • Route 2 (Alkyne Alkylation): This strategy begins with a pre-formed 4-ethynyl-1H-pyrazole. The key step is the deprotonation of the terminal alkyne to form a nucleophilic acetylide, which is then alkylated with an electrophile like ethylene oxide to construct the butynol side chain. This route necessitates protection of the acidic N-H proton on the pyrazole ring.

The following sections will provide a detailed, step-by-step protocol for each route, followed by a head-to-head comparison of their respective merits.

Route 1: Sonogashira Coupling Strategy

This route is arguably the most versatile and widely practiced approach for synthesizing aryl-alkynes. Its modularity allows for the independent synthesis and optimization of the two coupling partners. The overall workflow involves three key stages: preparation of the 4-iodopyrazole precursor, the core cross-coupling reaction, and final deprotection.

Logical Workflow for Route 1

Sonogashira Coupling Workflow cluster_prep Precursor Synthesis cluster_coupling Core Reaction cluster_final Final Steps A Pyrazole B 4-Iodo-1H-pyrazole A->B Iodination (I₂, CAN) E Sonogashira Coupling B->E C But-3-yn-1-ol D TBS-Protected But-3-yn-1-ol C->D Protection (TBSCl, Imidazole) D->E F Protected Product E->F G Final Product: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol F->G Deprotection (TBAF)

Caption: Workflow for the Sonogashira Coupling approach (Route 1).

Detailed Experimental Protocols

Step 1a: Synthesis of 4-Iodo-1H-pyrazole

The iodination of pyrazole at the C4 position can be achieved with high regioselectivity using an in-situ generated electrophilic iodine species. Ceric ammonium nitrate (CAN) is an effective oxidant for this purpose.[5][6]

  • Reagents: Pyrazole (1.0 equiv), Iodine (I₂) (1.1 equiv), Ceric Ammonium Nitrate (CAN) (1.2 equiv), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of pyrazole (1.0 mmol) and iodine (1.1 mmol) in acetonitrile (5 mL), add a solution of CAN (1.2 mmol) in MeCN (5 mL).

    • Heat the resulting mixture to 80 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with dichloromethane (DCM) and wash with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1H-pyrazole.

Step 1b: Protection of But-3-yn-1-ol

The primary alcohol must be protected to prevent it from interfering with the catalytic cycle of the Sonogashira reaction. A tert-butyldimethylsilyl (TBS) ether is an excellent choice due to its stability and ease of removal.[7]

  • Reagents: But-3-yn-1-ol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv), Imidazole (1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve but-3-yn-1-ol (1.0 mmol) and imidazole (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar).

    • Add TBSCl (1.1 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the TBS-protected alkyne, which is often pure enough for the next step.

Step 2: Sonogashira Cross-Coupling

This is the key bond-forming reaction. The use of a copper(I) co-catalyst is standard and allows the reaction to proceed under mild conditions.[3][8]

  • Reagents: 4-Iodo-1H-pyrazole (1.0 equiv), TBS-protected but-3-yn-1-ol (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), Copper(I) iodide (CuI) (0.06 equiv), Triethylamine (TEA) (3.0 equiv), Anhydrous THF.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add 4-iodo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add the TBS-protected but-3-yn-1-ol (1.2 mmol) via syringe.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the protected product.

Step 3: Deprotection of the TBS Ether

The final step is the removal of the silyl protecting group to reveal the primary alcohol. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for this transformation.[9][10]

  • Reagents: Protected pyrazole-alkyne (1.0 equiv), Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv), THF.

  • Procedure:

    • Dissolve the silyl-protected intermediate (1.0 mmol) in THF (10 mL).

    • Add the TBAF solution (1.1 mL, 1.1 mmol) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction by adding water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material by flash column chromatography to yield the final product, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Route 2: Alkyne Alkylation Strategy

This alternative route builds the side chain onto a pre-existing pyrazole-alkyne core. This approach avoids the direct use of a palladium catalyst in the final stages but requires careful management of the acidic N-H proton of the pyrazole ring.

Logical Workflow for Route 2

Alkyne Alkylation Workflow cluster_prep Precursor & Protection cluster_alkylation Core Reaction cluster_final Final Step A 4-Ethynyl-1H-pyrazole B N-Boc-4-ethynyl-1H-pyrazole A->B N-Protection (Boc₂O) C Lithium Acetylide B->C Deprotonation (n-BuLi) D Alkylation with Ethylene Oxide C->D E N-Boc Protected Product D->E Aqueous Workup F Final Product: 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol E->F Deprotection (TFA)

Caption: Workflow for the Alkyne Alkylation approach (Route 2).

Detailed Experimental Protocols

Step 1: N-Protection of 4-Ethynyl-1H-pyrazole

The starting material, 4-ethynyl-1H-pyrazole, is commercially available.[11][12] The acidic N-H proton must be protected to prevent it from being deprotonated by the strong base in the next step. A tert-butoxycarbonyl (Boc) group is suitable as it is stable to organolithium reagents and easily removed under acidic conditions.

  • Reagents: 4-Ethynyl-1H-pyrazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv), Triethylamine (TEA) (1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-ethynyl-1H-pyrazole (1.0 mmol) in DCM (10 mL).

    • Add TEA (1.2 mmol) followed by a solution of Boc₂O (1.1 mmol) in DCM.

    • Stir the mixture at room temperature for 6-12 hours.

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected pyrazole, which can be used without further purification.

Step 2: Alkyne Deprotonation and Alkylation

This step involves the formation of a lithium acetylide, which acts as a potent nucleophile to open an epoxide ring, thereby forming the desired carbon skeleton in a single step.

  • Reagents: N-Boc-4-ethynyl-1H-pyrazole (1.0 equiv), n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 equiv), Ethylene oxide (condensed, ~2.0 equiv), Anhydrous THF.

  • Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Ethylene oxide is a toxic and flammable gas. Both must be handled with extreme care by trained personnel in a well-ventilated fume hood under an inert atmosphere.

  • Procedure:

    • Dissolve N-Boc-4-ethynyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under argon.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.1 mmol) dropwise via syringe. Stir for 30 minutes at -78 °C to form the lithium acetylide.

    • In a separate flask, condense ethylene oxide (~2.0 mmol) at -78 °C and dissolve it in cold, anhydrous THF.

    • Transfer the cold ethylene oxide solution to the lithium acetylide solution via a cannula.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the N-Boc protected final product.

Step 3: N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.

  • Reagents: N-Boc protected product (1.0 equiv), Trifluoroacetic acid (TFA) (10-20% v/v), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 mmol) in DCM (8 mL).

    • Add TFA (2 mL) and stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Comparative Analysis and Benchmarking

To provide a clear, objective comparison, the two routes are benchmarked against several key metrics relevant to synthetic chemistry in a research and development setting.

MetricRoute 1: Sonogashira CouplingRoute 2: Alkyne AlkylationJustification
Overall Step Count 4 steps (Iodination, Protection, Coupling, Deprotection)3 steps (Protection, Alkylation, Deprotection)Route 2 is more convergent if starting from commercial 4-ethynyl-1H-pyrazole.
Estimated Overall Yield Good (~40-50%)Moderate (~30-45%)Sonogashira couplings and protection/deprotection steps are typically high-yielding. Alkylation with ethylene oxide can have variable yields.
Reagent Cost & Availability HigherModerateRoute 1 requires a palladium catalyst, which is expensive. Route 2's main cost is the commercial 4-ethynyl-1H-pyrazole and n-BuLi.
Safety & Handling Generally SaferHigher HazardRoute 2 requires cryogenic temperatures (-78 °C) and the use of pyrophoric n-BuLi and toxic ethylene oxide, posing significant handling challenges.
Scalability HighModerateSonogashira reactions are well-established and scalable. The cryogenic conditions and handling of gaseous ethylene oxide in Route 2 make scaling more difficult.
Substrate Scope/Versatility HighModerateThe Sonogashira route is highly modular; different pyrazoles and alkyne side chains can be readily swapped. Route 2 is less flexible.
Purification Complexity ModerateModerateBoth routes require standard chromatographic purification at most stages. Removal of organotin byproducts is not a concern, unlike in Stille couplings.

Conclusion and Recommendation

Both routes present viable pathways to the target molecule, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Route 1 (Sonogashira Coupling) is the recommended strategy for most applications. Its primary advantages are operational safety, high reliability, excellent scalability, and modularity. While it involves an additional step and the upfront cost of a palladium catalyst, the well-documented and robust nature of the Sonogashira coupling makes it a more dependable choice for consistently producing the target compound, especially for library synthesis or process development.[3][13]

Route 2 (Alkyne Alkylation) is a more convergent and potentially faster route on a small, laboratory scale, provided the starting 4-ethynyl-1H-pyrazole is readily available. However, the significant safety hazards and specialized handling requirements associated with n-butyllithium and ethylene oxide make it less suitable for scale-up and general laboratory use. This route should only be considered by researchers with extensive experience in handling these hazardous reagents.

Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory, including scale, budget, available equipment, and the technical expertise of the personnel. For general-purpose synthesis, the Sonogashira approach offers the best balance of efficiency, safety, and versatility.

References

  • BenchChem Technical Support Center. Synthesis of 4-Iodopyrazole.
  • Faria, J. V., et al. (2017). Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. ChemistrySelect.
  • Padwa, A., et al. (2003). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Hoyt, J. M., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Bak, R. R., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available from: [Link]

  • El-Sawy, E. R., et al. (2012). Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. Medicinal Chemistry Research. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Gelest. Deprotection of Silyl Ethers. Technical Library. Available from: [Link]

  • Falck, J. R., et al. (2001). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry. Available from: [Link]

  • Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis. Available from: [Link]

  • Wikipedia. Silyl ether. Available from: [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available from: [Link]

  • Deng, X., & Mani, N. S. (2006). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available from: [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available from: [Link]

  • Garay, A. L., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available from: [Link]

  • Sadowski, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. Available from: [Link]

  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Available from: [Link]

  • Chem V20. (2020). Sonogashira cross-coupling reaction. YouTube. Available from: [Link]

  • Cocco, M. T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available from: [Link]

  • Wang, B. L., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Available from: [Link]

Sources

Validation

A Comparative In Silico ADMET Guide for Novel Pyrazole Compounds in Early-Phase Drug Discovery

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant portion of drug candidate attrition in later, more expensive clinical trial phases can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2][3] The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous successful drugs, including celecoxib and sildenafil.[4] Its versatility, however, does not grant immunity from poor pharmacokinetic and safety profiles.[5][6][7] Therefore, the early-stage assessment of ADMET properties is not merely a recommendation but a critical step to de-risk projects and guide medicinal chemistry efforts toward candidates with a higher probability of success.

This guide provides a comparative framework for evaluating the in silico ADMET properties of novel pyrazole compounds. We will delve into the rationale behind key ADMET parameters, provide a step-by-step workflow for their prediction using freely available computational tools, and present a comparative analysis of three hypothetical novel pyrazole compounds against a known standard, Celecoxib. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to integrate computational ADMET profiling into their discovery pipeline, thereby making more informed decisions.

Pillar 1: Foundational ADMET Parameters for Pyrazole Scaffolds

The selection of ADMET parameters for initial screening should be guided by the intended therapeutic application and the inherent chemical properties of the pyrazole core. For this guide, we will focus on a set of fundamental properties that are broadly applicable.

  • Absorption: Central to oral bioavailability, we will assess parameters like Caco-2 cell permeability and human intestinal absorption (HIA). These in silico models predict the ability of a compound to traverse the intestinal epithelium and enter systemic circulation.[8]

  • Distribution: A key determinant of a drug's efficacy and potential for off-target effects is its distribution profile. We will focus on Blood-Brain Barrier (BBB) permeability, which is crucial for CNS-targeting agents and a liability for peripherally acting drugs.[9][10][11][12] Plasma Protein Binding (PPB) will also be considered, as it influences the fraction of free drug available to exert its pharmacological effect.

  • Metabolism: The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs.[13][14] Predicting the potential for a compound to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital to foresee potential drug-drug interactions.[15][16][17]

  • Toxicity: Early identification of toxicity risks is paramount. We will evaluate Ames mutagenicity, a predictor of carcinogenic potential, and hERG (human Ether-à-go-go-Related Gene) inhibition, which is associated with cardiotoxicity.[18][19][20][21][22][23][24][25]

Pillar 2: The In Silico ADMET Prediction Workflow: A Self-Validating System

Our workflow is designed to be a self-validating system, employing multiple well-regarded, freely accessible web-based platforms to cross-reference predictions. This approach mitigates the inherent limitations of any single predictive model and increases confidence in the overall ADMET assessment. For this guide, we will primarily utilize SwissADME and pkCSM, both of which are widely used and validated in the scientific community.[26][27][28][29][30][31]

Experimental Protocol: Step-by-Step In Silico ADMET Prediction

Objective: To predict the ADMET properties of novel pyrazole compounds using SwissADME and pkCSM.

Materials:

  • SMILES (Simplified Molecular Input Line Entry System) strings for the novel pyrazole compounds (PZ-1, PZ-2, PZ-3) and the reference compound (Celecoxib).

  • Access to the SwissADME ([Link]) and pkCSM ([Link]) web servers.[27][28]

Methodology:

  • Compound Input:

    • Navigate to the SwissADME homepage. In the "Enter a list of SMILES" box, paste the SMILES strings of your compounds, each on a new line.

    • Similarly, navigate to the pkCSM "ADMET" prediction page and paste the SMILES strings into the designated input box.

  • Execution of Prediction:

    • On the SwissADME website, click "Run" to initiate the calculations.

    • On the pkCSM website, click "Submit" to start the prediction process.

  • Data Collection and Interpretation:

    • SwissADME: The results will be displayed in a table. Collect the following parameters for each compound:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Water Solubility.

      • Pharmacokinetics: GI absorption (High/Low) and BBB permeant (Yes/No).

      • Drug-likeness: Lipinski's rule of five violations.

      • Medicinal Chemistry: CYP inhibitor predictions (e.g., CYP2D6 inhibitor - Yes/No).

    • pkCSM: The output will be presented in a series of tables for different ADMET properties. Collect the following:

      • Absorption: Caco-2 Permeability (log Papp in 10^-6 cm/s) and Intestinal Absorption (% Absorbed).

      • Distribution: BBB Permeability (logBB).

      • Metabolism: CYP2D6 and CYP3A4 inhibition.

      • Toxicity: AMES toxicity and hERG I inhibition.

  • Data Consolidation and Analysis:

    • Compile the data from both platforms into a single comparison table.

    • Analyze the predicted values for each compound in comparison to the reference compound and established desirable ranges for orally active drugs.[8]

Visualizing the Workflow

To clearly illustrate the process, the following diagram outlines the in silico ADMET prediction workflow.

ADMET_Workflow cluster_Input Step 1: Compound Input cluster_Prediction Step 2: In Silico Prediction cluster_Analysis Step 3: Data Analysis & Comparison cluster_Output Step 4: Decision Making SMILES SMILES Strings (PZ-1, PZ-2, PZ-3, Celecoxib) SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM DataTable Consolidated ADMET Data Table SwissADME->DataTable pkCSM->DataTable Comparison Comparative Analysis vs. Reference DataTable->Comparison Decision Prioritization of Compounds Comparison->Decision

Caption: A flowchart of the in silico ADMET prediction workflow.

Pillar 3: Comparative Analysis of Novel Pyrazole Compounds

For the purpose of this guide, we will analyze three hypothetical novel pyrazole compounds (PZ-1, PZ-2, and PZ-3) and compare their predicted ADMET properties to Celecoxib, a well-established pyrazole-containing drug.

Table 1: In Silico ADMET Property Comparison of Novel Pyrazole Compounds

PropertyDesirable RangeCelecoxib (Reference)PZ-1PZ-2PZ-3
Physicochemical Properties
Molecular Weight ( g/mol )< 500381.37410.45455.52395.41
LogP< 53.64.25.53.1
Water SolubilitySolubleModerately SolubleSparingly SolubleInsolubleSoluble
Absorption
GI Absorption (SwissADME)HighHighHighLowHigh
Intestinal Absorption % (pkCSM)> 80%92.5%88.1%65.7%95.3%
Caco-2 Permeability (logPapp)> 0.91.151.020.851.21
Distribution
BBB Permeant (SwissADME)No (for non-CNS)NoYesNoNo
BBB Permeability (logBB, pkCSM)< -1 (for non-CNS)-0.85-0.21-1.15-0.98
Metabolism (pkCSM)
CYP2D6 InhibitorNoNoYesNoNo
CYP3A4 InhibitorNoNoNoNoYes
Toxicity (pkCSM)
AMES MutagenicityNoNoNoNoNo
hERG I InhibitorNoNoNoYesNo

Interpretation and Strategic Insights

The comparative data in Table 1 allows for a nuanced evaluation of our hypothetical compounds:

  • PZ-1: This compound exhibits good absorption characteristics. However, its predicted ability to permeate the BBB and inhibit CYP2D6 are significant flags. If the therapeutic target is not within the CNS, the BBB permeability is a liability. The CYP2D6 inhibition suggests a high potential for drug-drug interactions. These factors would deprioritize PZ-1 for further development without significant structural modification.

  • PZ-2: The high LogP and low water solubility of PZ-2 correlate with its predicted poor absorption. Furthermore, the prediction of hERG inhibition is a critical safety concern that would likely halt its development.[20][21][24][25] Despite not crossing the BBB, its overall ADMET profile is unfavorable.

  • PZ-3: This compound presents the most promising profile. It shows excellent absorption, does not appear to cross the BBB, and is predicted to be non-mutagenic and not a hERG inhibitor. The predicted inhibition of CYP3A4 is a point of concern that would require experimental validation, but it is a common liability that can sometimes be managed.[16] Overall, PZ-3 would be prioritized for synthesis and in vitro testing.

Visualizing Key ADMET Concepts

Understanding the interplay of molecular properties and ADMET outcomes is crucial. The following diagram illustrates the key factors influencing Blood-Brain Barrier permeability.

BBB_Permeability cluster_Factors Molecular Properties Influencing BBB Permeability cluster_Outcome Permeability Outcome Lipophilicity High Lipophilicity (High LogP) Permeable BBB Permeable Lipophilicity->Permeable Favors Size Small Molecular Size (Low MW) Size->Permeable Favors Polarity Low Polarity (Low TPSA) NonPermeable BBB Non-Permeable Polarity->NonPermeable Hinders H_Bonding Fewer H-Bond Donors/Acceptors H_Bonding->NonPermeable Hinders

Sources

Comparative

"cross-reactivity profiling of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol against a panel of kinases"

In the landscape of kinase inhibitor discovery, particularly for neurodegenerative diseases, understanding the precise selectivity of a compound is paramount. This guide provides an in-depth comparative analysis of GNE-3...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, particularly for neurodegenerative diseases, understanding the precise selectivity of a compound is paramount. This guide provides an in-depth comparative analysis of GNE-3511, a potent inhibitor of Dual Leucine Zipper Kinase (DLK), against a panel of kinases. We will delve into its cross-reactivity profile, compare its performance with alternative DLK inhibitors, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

The Critical Role of Kinase Selectivity in Neurodegenerative Disease Research

Kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Dual Leucine Zipper Kinase (DLK; MAP3K12) has emerged as a key regulator of neuronal apoptosis and axonal degeneration, making it a compelling therapeutic target.[1][2] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to unforeseen toxicities or confound experimental results, underscoring the necessity of comprehensive cross-reactivity profiling.

GNE-3511 was developed as a potent, orally bioavailable, and brain-penetrant DLK inhibitor.[3][4][5] Its primary therapeutic potential lies in its ability to protect neurons from degeneration.[3][4][5] This guide will provide a detailed look at its selectivity and how it compares to other known DLK inhibitors.

Comparative Analysis of DLK Inhibitors

A thorough evaluation of a kinase inhibitor requires comparison against alternative compounds targeting the same kinase. Here, we compare GNE-3511 with two other notable DLK inhibitors: URMC-099 and DLK-IN-1.

InhibitorPrimary Target(s)Ki (DLK)IC50 (DLK)Key Off-Targets (IC50/Ki)Reference
GNE-3511 DLK0.5 nM30 nM (p-JNK)MLK1 (67.8 nM), JNK1 (129 nM), JNK3 (364 nM), JNK2 (514 nM), MLK3 (602 nM), MLK2 (767 nM), MKK4 (>5000 nM), MKK7 (>5000 nM)[3][4][6][7][8][9]
URMC-099 MLK1, MLK2, MLK3, LRRK2-150 nMMLK3 (14 nM), MLK1 (19 nM), MLK2 (42 nM), LRRK2 (11 nM), ABL1 (6.8 nM)[10][11][12][13][14][15]
DLK-IN-1 DLK3 nM-Flt3, PAK4, STK33, TrkA (≥50% inhibition at 1 µM)[11][16][17][18]

Expert Insights:

GNE-3511 exhibits exceptional potency for DLK with a sub-nanomolar Ki value.[3][4][5] Its selectivity profile, based on available data, shows a preference for DLK over other closely related MAP kinases like JNKs and MLKs. The greater than 5000 nM IC50 values against MKK4 and MKK7 demonstrate a high degree of selectivity against these upstream kinases in the DLK signaling cascade.[3][6][7][8][9]

URMC-099, while also inhibiting DLK, is a broader spectrum mixed-lineage kinase (MLK) inhibitor with high potency against MLK1, MLK2, and MLK3.[10][11][12] It also potently inhibits LRRK2, another kinase implicated in neurodegenerative diseases.[10][13][14][15] This broader profile can be advantageous for targeting multiple pathological pathways but may also introduce more off-target effects.

DLK-IN-1 is another potent and selective DLK inhibitor with a low nanomolar Ki.[11][16][17][18] While a comprehensive kinome scan is not publicly available, initial screening indicates good selectivity, with significant inhibition of only a few other kinases at a much higher concentration (1 µM).[16]

Visualizing the DLK Signaling Pathway

Understanding the signaling context of DLK is crucial for interpreting the effects of its inhibition. The following diagram illustrates the central role of DLK in the neuronal stress response pathway.

DLK_Signaling_Pathway cluster_stress Axonal Injury / Stress cluster_activation DLK Activation cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response Stress Axonal Injury Neurotrophic Factor Withdrawal Toxins DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Axon_Degen Axon Degeneration JNK->Axon_Degen Promotes Apoptosis Apoptosis cJun->Apoptosis Promotes GNE3511 GNE-3511 GNE3511->DLK Inhibits

Caption: The DLK signaling cascade in neuronal stress.

Experimental Protocols for Kinase Profiling

To ensure the trustworthiness and reproducibility of kinase inhibitor profiling, standardized and well-documented protocols are essential. Below are detailed methodologies for assessing kinase inhibition.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation Detection Signal Detection (Luminescence/Fluorescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Curve IC50 Curve Fitting Normalization->IC50_Curve Selectivity_Analysis Selectivity Analysis IC50_Curve->Selectivity_Analysis

Caption: General workflow for in vitro kinase inhibitor profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[12][16][19]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • Test inhibitors (e.g., GNE-3511)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer to achieve a 4X final concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 4X inhibitor solution to the wells of the 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[6]

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay components (Thermo Fisher Scientific)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase of interest

  • Test inhibitors

  • Black, low-volume 384-well assay plates

  • TR-FRET-compatible plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the test inhibitor in kinase assay buffer.

    • Prepare a 2X kinase/antibody mixture in kinase assay buffer.

    • Prepare a 4X tracer solution in kinase assay buffer.

  • Binding Assay:

    • Add 4 µL of the 4X inhibitor solution to the wells of the 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percentage of inhibition based on the emission ratio of the test compounds relative to controls.

    • Generate IC50 curves as described for the ADP-Glo™ assay.

Conclusion

GNE-3511 is a highly potent and selective inhibitor of DLK, a critical regulator of neuronal health. While the publicly available cross-reactivity data is not exhaustive, it demonstrates a favorable selectivity profile against closely related kinases. For researchers investigating the role of DLK in neurodegenerative diseases, GNE-3511 represents a valuable chemical probe. However, as with any kinase inhibitor, it is crucial to consider its potential off-target effects and to validate findings using orthogonal approaches, such as structurally distinct inhibitors like URMC-099 or DLK-IN-1, and genetic knockdown or knockout models. The detailed protocols provided in this guide offer a robust framework for conducting in-house kinase profiling studies to further characterize the selectivity of GNE-3511 and other inhibitors of interest.

References

  • The DLK signalling pathway--a double-edged sword in neural development and regeneration. PubMed. [Link]

  • The DLK signalling pathway—a double-edged sword in neural development and regeneration. PubMed Central. [Link]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3. PubMed Central. [Link]

  • ADP Glo Protocol. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in gliblastoma. PMC. [Link]

  • The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis. PMC - NIH. [Link]

  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. PubMed Central. [Link]

  • The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. PubMed. [Link]

  • The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders. NIH. [Link]

  • Kinome expression profiling to target new therapeutic avenues in multiple myeloma. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury. PMC - PubMed Central. [Link]

  • Effect of Dual Leucine Zipper Kinase Inhibitor GNE-3511 on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice. bioRxiv. [Link]

  • Regulation of DLK-1 kinase activity by calcium-mediated dissociation from an inhibitory isoform. Scholars@Duke. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol at the time of writing, the following procedures are based on the known hazards of its constituent functional groups and data...

Author: BenchChem Technical Support Team. Date: January 2026

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol at the time of writing, the following procedures are based on the known hazards of its constituent functional groups and data from structurally analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]

Hazard Profile and Waste Classification

A thorough understanding of the potential hazards of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol is the foundation of its safe disposal. This is achieved by analyzing its key structural features:

  • Pyrazole Moiety: Pyrazole and its derivatives are known for a wide range of pharmacological activities.[2] While some may exhibit low acute toxicity, they should be handled with care due to their potential biological effects.[3] Structurally similar pyrazole compounds are often classified as skin and eye irritants, and may cause respiratory irritation.[4][5][6][7] Therefore, it is prudent to treat 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol as a potentially harmful substance.

  • Terminal Alkyne: The terminal alkyne group presents a significant, non-obvious hazard. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals.[8] This reactivity necessitates specific handling procedures to mitigate the risk of explosion.

  • Primary Alcohol: The butanol chain classifies this compound as an alcohol. Alcohols, especially those with four or fewer carbons, are generally flammable.[9] While the flammability of this specific compound is not documented, it should be treated as a potential fire hazard and kept away from ignition sources.[10]

Based on this composite hazard profile, 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol and its waste products must be classified and disposed of as hazardous chemical waste. [11][12] Under no circumstances should it be disposed of down the drain or in regular trash.[7][13]

Functional Group Associated Hazards Disposal Consideration
PyrazoleSkin/eye/respiratory irritation, potential biological activity.[4][5][6][7]Treat as toxic waste; avoid environmental release.[14]
Terminal AlkynePotential for forming explosive metal acetylides.[8]Segregate from heavy metal waste; consider quenching.
Primary AlcoholFlammability.[9]Segregate from oxidizers and ignition sources.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Step 1: Immediate Personal Protective Equipment (PPE) and Work Area
  • PPE: Always wear appropriate personal protective equipment, including safety goggles with side shields, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is a suitable choice).[14]

  • Work Area: All waste handling and consolidation should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous reactions.[9][11]

  • Solid Waste:

    • Collect any unused or waste solid 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same solid waste container.[1]

  • Liquid Waste (Solutions):

    • Quenching (Recommended for Alkyne Reactivity): To mitigate the hazard of the terminal alkyne, a quenching step is advised before consolidating liquid waste.[8] In a suitable flask within the fume hood, slowly add a small amount of a proton source like isopropanol or methanol to the waste solution while stirring. This will help to protonate any acetylide ions that may have formed.

    • Collection: Transfer the quenched liquid waste to a designated, leak-proof hazardous waste container.[8] It is best practice to use a container made of a material compatible with organic solvents, such as a coated glass bottle.[15]

    • Segregation: Do not mix this waste stream with waste containing heavy metals, strong oxidizing agents, or strong bases.[5][9] If the solvent used is halogenated (e.g., dichloromethane), the waste should be collected in a designated "Halogenated Organic Waste" container. If non-halogenated solvents (e.g., ethanol, ethyl acetate) are used, collect it in a "Non-Halogenated Organic Waste" container to reduce disposal costs and complexity.[16]

Step 3: Container Labeling

Properly labeling hazardous waste containers is a regulatory requirement and essential for safety.[11][17] The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "4-(1H-Pyrazol-4-yl)but-3-yn-1-ol". Avoid using abbreviations or chemical formulas.[9]

  • A list of all constituents in the container, including solvents, with approximate percentages or volumes.[9]

  • The associated hazards (e.g., "Flammable," "Toxic," "Irritant").[9]

  • The date the container was first used for waste accumulation.[12]

  • The name and contact information of the generating researcher or lab.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]

  • The SAA should be a secondary containment system (e.g., a tray or bin) to contain any potential leaks.[17]

  • Ensure the SAA is located away from heat sources, open flames, and incompatible chemicals.[9][17]

Step 5: Empty Container Disposal

Even "empty" containers that held 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol must be handled as hazardous waste until properly decontaminated.[17]

  • Triple Rinse: Rinse the container at least three times with a suitable solvent (e.g., ethanol or acetone).[3][17]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[17] Subsequent rinses may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.[17]

  • Final Disposal: After triple rinsing and air-drying, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[15][17]

Step 6: Arranging for Final Disposal
  • Once a waste container is full, or if it has been in the SAA for an extended period (often up to one year), you must arrange for its removal.[9]

  • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[17] EHS will then ensure the waste is transported to a licensed professional waste disposal facility for final treatment, which is typically high-temperature incineration for this type of compound.[1][14]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process for the proper disposal of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol waste.

G Disposal Workflow for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Start Waste Generation (Solid or Liquid) Solid_Waste Solid Waste (Unused chemical, contaminated gloves, etc.) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions, reaction mixtures) Start->Liquid_Waste Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Quench Quench with Proton Source (e.g., isopropanol) Liquid_Waste->Quench Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Quench->Collect_Liquid Store_SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Collect_Solid->Store_SAA Collect_Liquid->Store_SAA EHS_Pickup Request Waste Pickup from EHS Store_SAA->EHS_Pickup

Caption: Disposal workflow for 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

G Rationale for Hazardous Waste Classification Compound 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol Pyrazole Pyrazole Moiety - Potential biological activity - Skin/eye irritant Compound->Pyrazole Alkyne Terminal Alkyne - Forms explosive acetylides Compound->Alkyne Alcohol Primary Alcohol - Flammable Compound->Alcohol Hazardous_Waste Conclusion: Treat as Segregated Hazardous Waste Pyrazole->Hazardous_Waste Alkyne->Hazardous_Waste Alcohol->Hazardous_Waste

Caption: Rationale for treating the compound as hazardous waste.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within the scientific community. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Ethanol Disposal In Laboratories. Waste Managed. [Link]

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  • How to Dispose of Old Alcohol (An In-Depth Guide). Waste Direct. [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel chemical entities like 4-(1H-Pyrazol-4-yl)but-...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel chemical entities like 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the chemical's structural hazards and established laboratory safety principles. Our objective is to empower you with the knowledge to not only use the correct Personal Protective Equipment (PPE) but to understand the causality behind each recommendation.

Hazard Identification and Risk Assessment: Understanding the Molecule

A thorough risk assessment is the first and most critical step before any handling operation. The toxicological properties of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol have not been fully investigated.[1][2] Therefore, we must infer its potential hazards by analyzing its constituent functional groups: the pyrazole ring, the terminal alkyne, and the primary alcohol.

ComponentKnown HazardsPotential Impact
Pyrazole Moiety Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][3][4][5][6][7]Direct contact can lead to chemical burns or irritation. Ingestion or inhalation could result in systemic toxicity.
Terminal Alkyne Flammable. The terminal C-H bond is acidic and can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).[8][9]Poses a fire risk. Incompatible storage or use with certain metal equipment could create a severe explosion hazard.
Primary Alcohol Flammable, Potential for skin and eye irritation.Contributes to the overall flammability of the compound and can exacerbate its irritant properties.

Overall Assessment: This compound must be treated as a hazardous substance that is harmful if ingested, an irritant to the skin, eyes, and respiratory system, and is flammable.[1][3][5][6] The unknown long-term toxicological properties necessitate handling it with the utmost caution to minimize any potential exposure.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before relying on PPE, we must implement more effective safety controls. PPE is the last line of defense.

  • Engineering Controls : The primary method for exposure control is to handle this compound within a certified chemical fume hood. A fume hood ensures that any dust, vapors, or aerosols are contained and exhausted away from the operator. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][6]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical.[10] This SOP should be available to all personnel and include details on handling, storage, and emergency procedures. Never work alone when handling this or other potentially hazardous materials. Ensure all users are trained on the specific risks outlined in this guide and the compound's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol. This protocol is designed to prevent contact via all potential routes of exposure.

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are required at all times. This is to protect against splashes, dust, and vapors. Standard safety glasses are insufficient. When handling larger quantities (>5 g) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[11] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]

Skin and Body Protection
  • Protective Clothing : A flame-resistant lab coat must be worn and fully buttoned. Ensure the material is appropriate for chemical handling. Do not wear shorts or open-toed shoes in the laboratory.

  • Gloves : Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Nitrile gloves are the preferred choice due to their broad resistance to chemicals, including bases, alcohols, and many solvents.[11][12] Always inspect gloves for tears or punctures before use.[2][4] Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water after handling is complete.[1][6]

Glove TypeProtection AgainstLimitations
Nitrile Bases, oils, many solvents, animal fats, alcohols. Good puncture resistance.[12]Not recommended for use with ketones or some organic solvents.[12]
Neoprene Good for a broad range of chemicals, including acids, bases, and alcohols.May offer less dexterity than nitrile.
Natural Rubber/Latex Good flexibility and resistance to many acids and alcohols.[12]Can cause allergic reactions. Not for use with oils or lubricants.[12]
Respiratory Protection

Under normal conditions of use within a certified chemical fume hood, respiratory protection is not required. However, if you are performing an operation that could generate significant dust or aerosols outside of a fume hood (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particle filter would be necessary.[2][13]

Step-by-Step Operational Plans

Adherence to a strict, methodical workflow is essential for safety and experimental success.

Standard Handling and Weighing Workflow

This protocol minimizes exposure during routine handling.

  • Preparation : Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is on and operating correctly.

  • Staging : Place all necessary equipment (spatulas, weigh paper, secondary containers) inside the fume hood before introducing the chemical. Use equipment made of glass, stainless steel, or PTFE; avoid copper, brass, or other incompatible metals.

  • Extraction : Retrieve the container of 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol from its designated cool, dry, and well-ventilated storage location.[1][3]

  • Transfer : Perform all transfers and weighing of the solid compound deep within the fume hood. Handle the compound gently to avoid creating airborne dust.

  • Closure : Securely close the primary container immediately after extracting the desired amount.

  • Cleanup : Clean any residual material from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Doffing : Remove PPE in the correct order (outer gloves, lab coat, goggles, inner gloves) to prevent cross-contamination.

  • Hygiene : Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase Don_PPE 1. Don All Required PPE Verify_Hood 2. Verify Fume Hood Operation Stage_Equipment 3. Stage Equipment Verify_Hood->Stage_Equipment Transfer_Chemical 4. Weigh & Transfer Compound Stage_Equipment->Transfer_Chemical Seal_Container 5. Securely Seal Container Transfer_Chemical->Seal_Container Clean_Area 6. Clean Work Surface Seal_Container->Clean_Area Doff_PPE 7. Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling 4-(1H-Pyrazol-4-yl)but-3-yn-1-ol.

Emergency Response and Disposal

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact : Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs or persists, get medical advice.[1][3][4]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][3]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][7]

  • Minor Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Sweep or scoop up the material and place it into a suitable, labeled container for disposal.

  • Major Spill : Evacuate the area and alert laboratory personnel and your institution's environmental health and safety office immediately.

G cluster_actions Exposure_Event Exposure Event Flush_Eyes Flush Eyes for 15 min at Eyewash Station Exposure_Event->Flush_Eyes Eye Contact Wash_Skin Remove Clothing, Wash Skin with Soap/Water Exposure_Event->Wash_Skin Skin Contact Fresh_Air Move to Fresh Air Exposure_Event->Fresh_Air Inhalation Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Exposure_Event->Rinse_Mouth Ingestion Seek_Medical Seek Immediate Medical Attention Flush_Eyes->Seek_Medical Wash_Skin->Seek_Medical if irritation persists Fresh_Air->Seek_Medical if feeling unwell Rinse_Mouth->Seek_Medical

Caption: Decision workflow for personal exposure emergencies.

Disposal Plan

All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, wipes, weigh paper), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant, Flammable).

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's licensed environmental health and safety contractor. Do not flush any amount of this chemical down the drain or dispose of it in regular trash.[1][6]

By integrating this risk-based safety protocol into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR (2024) 14(6), 2816-2822.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-boronic acid hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester.
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